molecular formula C11H16 B159860 Benzene, 1-methyl-3-(1-methylpropyl)- CAS No. 1772-10-7

Benzene, 1-methyl-3-(1-methylpropyl)-

Cat. No.: B159860
CAS No.: 1772-10-7
M. Wt: 148.24 g/mol
InChI Key: RMNILBOMCXQZFC-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3-(1-methylpropyl)- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNILBOMCXQZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938909
Record name 1-(Butan-2-yl)-3-methylbenzene
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Molecular Weight

148.24 g/mol
Source PubChem
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CAS No.

1772-10-7
Record name 1-Methyl-3-(1-methylpropyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(1-methylpropyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butan-2-yl)-3-methylbenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzene, 1-methyl-3-(1-methylpropyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-, an aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug development. This document delves into the compound's structural and physical characteristics, predicted spectral data, and detailed experimental protocols for its analysis. Furthermore, it explores its synthesis, reactivity, and safety considerations, offering a holistic resource for scientists and professionals.

Introduction

Benzene, 1-methyl-3-(1-methylpropyl)-, also known as 3-sec-butyltoluene, is a disubstituted aromatic compound. Its molecular structure, featuring both a methyl and a sec-butyl group on a benzene ring, imparts specific physicochemical properties that are critical for its potential applications. Understanding these properties is paramount for its effective use in research and development, particularly in contexts where molecular interactions, solubility, and reactivity are key parameters. This guide aims to provide a detailed and practical understanding of this compound for a scientific audience.

Chemical Identity and Structure

The foundational information for Benzene, 1-methyl-3-(1-methylpropyl)- is summarized in the table below.

PropertyValueSource(s)
Chemical Name Benzene, 1-methyl-3-(1-methylpropyl)-IUPAC
Common Name 3-sec-Butyltoluene-
CAS Number 1772-10-7[1]
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
SMILES CCC(C)c1cccc(C)c1-

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"C7" [label="CH3"];
"C8" [label="CH"];
"C9" [label="CH2"];
"C10" [label="CH3"];
"C11" [label="CH3"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "C7"; "C3" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C8" -- "C11";

// Benzene ring double bonds"C1" -- "C2" [style=bold]; "C3" -- "C4" [style=bold]; "C5" -- "C6" [style=bold]; }

Figure 1: 2D Chemical Structure of 3-sec-Butyltoluene.

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, application, and analysis. The following table summarizes the key physicochemical data for 3-sec-butyltoluene.

PropertyValueSource(s)
Boiling Point 193.5 °C at 760 mmHg[1]
Melting Point -44.72 °C (estimate)[1]
Density 0.86 g/cm³[1]
Refractive Index 1.49[1]
Flash Point 63 °C[1]
Vapor Pressure 0.647 mmHg at 25 °C[1]
LogP (Predicted) 4.55[1]
Solubility Insoluble in water; soluble in organic solvents.General knowledge

Spectroscopic Profile (Predicted)

Due to the limited availability of experimentally derived spectra for 3-sec-butyltoluene, this section provides predicted spectral data based on its chemical structure and established principles of spectroscopy for similar aromatic compounds.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. For 3-sec-butyltoluene, the following proton signals are predicted:

  • Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 7.0-7.3 ppm, corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to distinct coupling patterns.

  • Benzylic Methine Proton (-CH-): A multiplet is predicted around δ 2.6-2.8 ppm, coupled to the adjacent methyl and methylene protons of the sec-butyl group.

  • Methyl Protons of Toluene (-CH₃): A singlet is expected around δ 2.3 ppm for the methyl group directly attached to the benzene ring.

  • Methylene Protons of sec-Butyl (-CH₂-): A multiplet is anticipated around δ 1.5-1.7 ppm.

  • Methyl Protons of sec-Butyl (-CH₃): A doublet is expected around δ 1.2 ppm, coupled to the benzylic methine proton.

  • Terminal Methyl Protons of sec-Butyl (-CH₃): A triplet is predicted around δ 0.8 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 3-sec-butyltoluene, the following signals are predicted:

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm) due to the lack of symmetry in the meta-disubstituted ring.

  • Benzylic Methine Carbon (-CH-): A signal is predicted around δ 40-45 ppm.

  • Methyl Carbon of Toluene (-CH₃): A signal is expected around δ 21 ppm.

  • Methylene Carbon of sec-Butyl (-CH₂-): A signal is anticipated around δ 30-35 ppm.

  • Methyl Carbon of sec-Butyl (-CH₃): A signal is expected around δ 20-25 ppm.

  • Terminal Methyl Carbon of sec-Butyl (-CH₃): A signal is predicted around δ 12-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum reveals the functional groups present in a molecule. For 3-sec-butyltoluene, the following characteristic absorption bands are predicted:

  • Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.[2]

  • Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.[2]

  • C-H Bending (out-of-plane) for meta-disubstitution: Strong absorptions in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions are characteristic of meta-disubstituted benzenes.[3]

Mass Spectrometry (MS) (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-sec-butyltoluene, the following fragmentation patterns are predicted under electron ionization (EI):

  • Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.

  • Benzylic Cleavage: A prominent peak at m/z = 119, resulting from the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group. Another significant peak is expected at m/z = 133 due to the loss of a methyl radical (•CH₃).

  • Tropylium Ion: A characteristic peak at m/z = 91, formed by rearrangement of the benzyl cation.[4]

Synthesis and Reactivity

Synthesis: Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes like 3-sec-butyltoluene is the Friedel-Crafts alkylation.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Synthesis_Workflow Toluene Toluene ReactionMixture Reaction Mixture Toluene->ReactionMixture secButylHalide 2-Halobutane (e.g., 2-chlorobutane) secButylHalide->ReactionMixture LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->ReactionMixture Workup Aqueous Workup & Purification ReactionMixture->Workup Electrophilic Aromatic Substitution Product 3-sec-Butyltoluene Workup->Product

Figure 2: General workflow for the synthesis of 3-sec-butyltoluene via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of 3-sec-Butyltoluene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to an excess of toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Slowly add 2-chlorobutane dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure 3-sec-butyltoluene.

Reactivity

The reactivity of 3-sec-butyltoluene is primarily governed by the aromatic ring and the benzylic position of the sec-butyl group.

  • Electrophilic Aromatic Substitution: The alkyl groups are activating and ortho-, para-directing. However, the meta-position of the existing substituents will influence the position of further substitution.

  • Oxidation: The benzylic C-H bond of the sec-butyl group is susceptible to oxidation.

  • Free Radical Halogenation: The benzylic position can undergo free-radical halogenation.

Experimental Protocols for Physicochemical Property Determination

The following are detailed protocols for the experimental determination of key physicochemical properties of 3-sec-butyltoluene.

Determination of Boiling Point (Micro-scale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

  • Place a small amount of 3-sec-butyltoluene into a small test tube.

  • Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath gently and observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Procedure:

  • Weigh a clean and dry pycnometer (or a small volumetric flask) accurately.

  • Fill the pycnometer with 3-sec-butyltoluene up to the calibration mark, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the two weighings.

  • The volume is the known volume of the pycnometer.

  • Calculate the density using the formula: Density = Mass / Volume.

Health and Safety Information

While specific toxicological data for 3-sec-butyltoluene is limited, it should be handled with the care appropriate for a flammable aromatic hydrocarbon.

  • GHS Hazard Statements (Predicted): Flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Causes skin irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Keep away from heat, sparks, and open flames.

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Avoid breathing vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of Benzene, 1-methyl-3-(1-methylpropyl)-. By consolidating information on its chemical identity, physical constants, predicted spectral characteristics, synthesis, and reactivity, this document serves as a valuable resource for researchers and professionals. The inclusion of detailed experimental protocols for property determination further enhances its practical utility in a laboratory setting. As with any chemical compound, adherence to appropriate safety protocols is essential when handling 3-sec-butyltoluene.

References

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  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • Fiveable. Para-Disubstituted Benzenes Definition. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sadek, M. M., & Mekhemer, G. A. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Journal of the American Society for Mass Spectrometry, 5(7), 641-651. [Link]

  • Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

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  • Vinati Organics. secondary butyl benzene (sec. butyl benzene) (sbb), cas 135-98-8. [Link]

  • Organic Syntheses. (1978). ALKENES FROM TOSYLHYDRAZONES: 2-BUTYL-1-BORNENE. Organic Syntheses, 58, 11. [Link]

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Sources

synthesis pathways for 3-sec-butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-sec-Butyltoluene

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 3-sec-butyltoluene, a substituted aromatic hydrocarbon of interest in fine chemical synthesis and as a potential intermediate for pharmaceutical and materials science applications. We delve into two primary strategic approaches: the classical Friedel-Crafts alkylation and modern transition metal-catalyzed cross-coupling reactions. This document is structured to provide researchers, chemists, and drug development professionals with not only detailed, step-by-step protocols but also the critical scientific rationale behind the choice of reagents, catalysts, and reaction conditions. By juxtaposing the advantages and limitations of each method, this guide serves as a practical handbook for the regioselective synthesis of 3-sec-butyltoluene.

Introduction: The Challenge of Regioselective Synthesis

3-sec-Butyltoluene is an aromatic hydrocarbon characterized by a toluene core substituted with a sec-butyl group at the meta position. The synthesis of this specific isomer presents a classic chemical challenge: controlling regioselectivity. The methyl group on the toluene ring is an ortho-, para-directing activator for electrophilic aromatic substitution, making direct substitution at the meta position non-trivial. Furthermore, the sec-butyl group itself is prone to rearrangement under certain catalytic conditions. This guide will dissect the strategies employed to overcome these hurdles, focusing on methods that provide reliable and selective access to the target molecule.

Pathway I: Friedel-Crafts Alkylation under Thermodynamic Control

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] While kinetically controlled reactions favor ortho and para products, the meta isomer can be obtained as the major product by leveraging thermodynamic control.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

In the Friedel-Crafts alkylation of toluene, the initial electrophilic attack occurs preferentially at the ortho and para positions due to the electron-donating nature of the methyl group. However, the alkylation reaction is often reversible.[1] At elevated temperatures, the isomers can interconvert via dealkylation-realkylation steps. The 3-sec-butyltoluene isomer, being sterically less hindered than the ortho isomer and electronically stable, represents the thermodynamic minimum. By allowing the reaction to reach equilibrium at a sufficiently high temperature, the product distribution shifts to favor the more stable meta isomer.[2][3]

Choice of Reagents and Catalysts
  • Alkylating Agent : 2-Butanol, 2-chlorobutane, or butene can serve as the source for the sec-butyl carbocation. The use of an alcohol like 2-butanol requires a strong protic or Lewis acid to generate the carbocation.

  • Catalyst : Strong Lewis acids such as AlCl₃ or FeCl₃ are traditionally used. However, solid acid catalysts like zeolites are increasingly employed due to their ease of separation, reusability, and potential for shape selectivity.[4][5] Zeolites like H-BEA or H-Y can be effective for such alkylations.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 2-Butanol

Objective: To synthesize 3-sec-butyltoluene by exploiting thermodynamic equilibrium.

Materials:

  • Toluene (large excess)

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a large excess of toluene (e.g., 5-10 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous AlCl₃ (1.1 equivalents relative to 2-butanol) in portions with vigorous stirring.

  • Addition of Alkylating Agent: Add 2-butanol (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • Thermodynamic Equilibration: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90°C. Maintain this temperature for several hours (e.g., 4-6 hours) to allow for isomer equilibration. Monitor the reaction progress by GC-MS to observe the shift in isomer distribution towards the meta product.

  • Quenching: Cool the reaction mixture back to 0°C and quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess toluene and solvent under reduced pressure.

  • Purification: Purify the crude product via fractional distillation to separate the 3-sec-butyltoluene from other isomers and byproducts.

Workflow Diagram: Friedel-Crafts Alkylation```dot

G cluster_prep Reaction Setup cluster_reaction Alkylation & Equilibration cluster_workup Workup & Purification Toluene Toluene (Excess) Flask Reaction Flask (0°C) Toluene->Flask AlCl3 Anhydrous AlCl₃ AlCl3->Flask Heating Heat to 80-90°C (4-6h) Flask->Heating 1. Remove Ice Bath Butanol 2-Butanol (Dropwise) Butanol->Flask Equilibrium Isomer Equilibrium Heating->Equilibrium 2. Thermodynamic Control Quench Quench (Ice/HCl) Equilibrium->Quench Wash Wash Sequentially Quench->Wash Dry Dry (MgSO₄) Wash->Dry Distill Fractional Distillation Dry->Distill Product 3-sec-Butyltoluene Distill->Product

Caption: Workflow for the synthesis of 3-sec-butyltoluene via Kumada coupling.

Sub-Pathway B: Negishi Coupling

The Negishi coupling is a highly versatile reaction that couples an organozinc compound with an organic halide. [7]It offers superior functional group tolerance compared to the Kumada coupling, although it requires an extra step to form the organozinc reagent. [8][9] 3.2.1. Mechanistic Rationale The mechanism is analogous to the Kumada coupling, involving oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc halide (e.g., ZnCl₂).

3.2.2. Experimental Protocol: Negishi Coupling

Objective: To synthesize 3-sec-butyltoluene with high functional group tolerance.

Part 1: Preparation of sec-Butylzinc Halide

  • Prepare sec-butylmagnesium bromide as described in the Kumada protocol.

  • In a separate flask under an inert atmosphere, prepare a solution of anhydrous ZnCl₂ (1.1 equivalents) in THF.

  • Cool the ZnCl₂ solution to 0°C and slowly add the Grignard reagent via cannula. Stir for 1 hour at room temperature to complete the transmetalation to the organozinc species.

Part 2: Cross-Coupling Reaction

  • Setup: In a separate Schlenk flask, dissolve 3-bromotoluene (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Coupling: Add the prepared sec-butylzinc halide solution to the flask via cannula.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours until the starting material is consumed (monitor by GC-MS).

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and perform an extractive workup as described for the Kumada coupling. Purify the product by column chromatography.

Comparative Analysis of Synthesis Pathways

FeatureFriedel-Crafts AlkylationKumada CouplingNegishi Coupling
Regioselectivity Poor (mixture of isomers); relies on thermodynamic control for meta-product.Excellent; defined by starting materials.Excellent; defined by starting materials.
Carbocation Rearrangement High risk, can lead to tert-butyltoluene byproduct. [10]No risk.No risk.
Reagent Cost Low (Toluene, 2-butanol, AlCl₃ are inexpensive).Moderate (Requires organometallic reagents and catalyst).Moderate to High (Requires organozinc step and catalyst).
Functional Group Tolerance Very Low (fails with deactivating groups). [1]Low (Grignard reagents are highly basic/nucleophilic). [11]High (Organozinc reagents tolerate many functional groups). [7]
Reaction Conditions Harsh (high temp, strong acid).Mild to moderate.Mild to moderate.
Scalability Well-established for industrial scale.Feasible for industrial scale. [12]More common in lab/pharma synthesis.
Ideal Application Bulk synthesis where isomer separation is feasible.Precise synthesis of the target molecule on a lab to pilot scale.Synthesis of complex molecules or when sensitive functional groups are present.

Conclusion

The synthesis of 3-sec-butyltoluene can be approached through fundamentally different strategies, each with distinct advantages. The Friedel-Crafts alkylation offers a cost-effective route suitable for large-scale production, provided that isomer separation is viable and the challenges of thermodynamic control can be effectively managed. In contrast, transition metal-catalyzed cross-coupling reactions , particularly the Kumada and Negishi couplings , offer unparalleled precision and regiocontrol. The Kumada coupling represents a robust and direct method using readily prepared Grignard reagents. The Negishi coupling provides the highest degree of functional group tolerance, making it the premier choice for intricate synthetic routes where delicate molecular architecture must be preserved. The selection of the optimal pathway is therefore a strategic decision dictated by the specific requirements of the research or development program, balancing factors of cost, scale, purity, and molecular complexity.

References

  • Vertex AI Search. (n.d.). 3-Bromotoluene: Properties, Applications, and Synthesis. Retrieved January 14, 2026.
  • ScienceDirect. (2025). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved January 14, 2026, from [Link]

  • Filo. (2025). How do you prepare sec-butyl alcohol from Grignard's synthesis?. Retrieved January 14, 2026.
  • Journal of Organometallic Chemistry. (1967). Preparation and properties of di-sec-butylmagnesium. Retrieved January 14, 2026.
  • Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved January 14, 2026, from [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved January 14, 2026, from [Link]

  • Lidsen. (2022). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. Retrieved January 14, 2026, from [Link]

  • SpringerLink. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Butylmagnesium bromide. Retrieved January 14, 2026, from [Link]

  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Retrieved January 14, 2026.
  • Wikipedia. (n.d.). Kumada coupling. Retrieved January 14, 2026, from [Link]

  • Hep Journals. (n.d.). Shape selective catalysis in methylation of toluene: Development, challenges and perspectives. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or morpholine (c). Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 14, 2026.
  • Organic Syntheses. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Retrieved January 14, 2026, from [Link]

  • TCI Chemicals. (n.d.). sec-Butylmagnesium Bromide (ca. 16% in Tetrahydrofuran, ca. 1mol/L). Retrieved January 14, 2026.
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  • ScienceDirect. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Retrieved January 14, 2026.
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  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Retrieved January 14, 2026.
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  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene [duplicate]. Retrieved January 14, 2026, from [Link]

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  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved January 14, 2026.
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  • Catalysis Science & Technology (RSC Publishing). (n.d.). Side-chain alkylation of toluene with methanol to produce styrene: an overview. Retrieved January 14, 2026, from [Link]

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structural characterization of 1-methyl-3-(sec-butyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 1-methyl-3-(sec-butyl)benzene

Abstract

This technical guide provides a comprehensive, multi-technique methodology for the unambiguous . Intended for researchers and professionals in analytical chemistry and drug development, this document moves beyond procedural lists to offer a deep, causality-driven narrative. We will explore the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section details not only the protocol but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow for confirming the identity, purity, and specific isomeric structure of this alkylated aromatic hydrocarbon.

Introduction and Initial Assessment

1-methyl-3-(sec-butyl)benzene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol .[1][2] As an alkylbenzene, its precise structural elucidation is critical, particularly distinguishing it from its ortho- and para-isomers, which possess distinct physical and chemical properties. A definitive characterization relies not on a single technique, but on the synergistic interpretation of data from multiple orthogonal analytical methods.

The logical starting point for any structural elucidation is the determination of the Degree of Unsaturation (DoU) . This simple calculation provides foundational insight into the molecule's structure.

  • Formula: DoU = C - (H/2) + (N/2) + 1

  • Calculation for C₁₁H₁₆: DoU = 11 - (16/2) + 0 + 1 = 4

A DoU of 4 is highly indicative of a benzene ring, which contains one ring and three π-bonds. This hypothesis forms the basis of our subsequent spectroscopic investigations.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry serves two primary functions in this analysis: confirming the molecular weight and providing structural clues through the molecule's fragmentation pattern under energetic conditions.

Expertise & Rationale

Electron Ionization (EI) is the chosen method due to its ability to generate reproducible, well-defined fragment ions that are highly characteristic of the compound's structure. For alkylbenzenes, EI-MS typically induces cleavage at the weakest bonds, which are the benzylic C-C bonds, leading to the formation of stable resonance-stabilized cations. The fragmentation pattern is therefore highly predictable and diagnostic.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 ppm) in a volatile solvent such as dichloromethane or hexane.

  • GC Separation:

    • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is ideal for separating aromatic isomers.

    • Injection: Inject 1 µL with a split ratio of 50:1 to prevent column overloading.

    • Temperature Program:

      • Initial Oven Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Data Interpretation and Validation

The resulting mass spectrum is analyzed for key ions. The presence of the molecular ion (M⁺˙) validates the molecular formula, while the fragment ions must align with the proposed structure of 1-methyl-3-(sec-butyl)benzene.

Table 1: Expected Mass Spectrometry Data for 1-methyl-3-(sec-butyl)benzene

m/z (Charge/Mass Ratio)Proposed Fragment IonIdentity of Lost NeutralSignificance
148[C₁₁H₁₆]⁺˙-Molecular Ion (M⁺˙)
119[M - C₂H₅]⁺Ethyl RadicalBase Peak; loss of the ethyl group from the sec-butyl chain results in a highly stable secondary benzylic carbocation.
91[C₇H₇]⁺ButeneTropylium ion, a common rearrangement fragment for alkylbenzenes.[3]

The observation of the base peak at m/z 119 is the most compelling piece of evidence from the mass spectrum. This specific loss of 29 mass units (an ethyl group) is characteristic of a sec-butyl substituent and less likely for other butyl isomers, providing a strong piece of the structural puzzle.

M Molecule 1-methyl-3-(sec-butyl)benzene M_ion Molecular Ion (M⁺˙) m/z = 148 M->M_ion EI (70 eV) Frag_119 Fragment Ion [M - C₂H₅]⁺ m/z = 119 (Base Peak) M_ion->Frag_119 -•C₂H₅ (Benzylic Cleavage) Frag_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M_ion->Frag_91 Rearrangement

Caption: Predicted EI-MS fragmentation pathway.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 1-methyl-3-(sec-butyl)benzene, the goal is to verify the existence of an aromatic ring and aliphatic side chains, and critically, to gain evidence for the 1,3- (meta-) substitution pattern.

Expertise & Rationale

While C-H and C=C stretches confirm the basic components, the most diagnostic information comes from the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in this region is highly characteristic of the substitution pattern on the benzene ring. For meta-substitution, specific absorption bands are expected that differ from those for ortho- or para-isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: Perform a background scan (with a clean crystal) prior to the sample scan. The instrument software automatically generates the final transmittance or absorbance spectrum.

Data Interpretation and Validation

The spectrum is inspected for characteristic absorption bands that validate the molecular structure.

Table 2: Key Infrared Absorption Bands for 1-methyl-3-(sec-butyl)benzene

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3100-3000C-H StretchAromatic (sp² C-H)
2960-2850C-H StretchAliphatic (sp³ C-H from methyl and sec-butyl groups)[4]
1600, 1480C=C StretchAromatic Ring
780-740 and 720-680C-H Out-of-Plane BendDiagnostic for 1,3- (meta-) disubstitution

The presence of strong bands in the aliphatic C-H stretching region alongside the aromatic bands confirms the alkylbenzene nature. Most importantly, the specific combination of bands in the C-H bending region provides strong, self-validating evidence for the meta-substitution pattern.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed and unambiguous picture of the molecular structure by mapping the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete and trustworthy assignment.

Expertise & Rationale

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, allowing us to distinguish between the different types of protons and carbons in the molecule. Coupling patterns (splitting) in ¹H NMR reveal which protons are adjacent to one another. 2D NMR experiments are crucial for establishing definitive connectivity. A COSY spectrum connects coupled protons, while an HSQC spectrum directly links each proton to the carbon it is attached to. This multi-dimensional approach creates a self-consistent network of correlations that validates the final structure.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR: Acquire a quantitative 1D proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

  • 2D COSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H coupling networks.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments & Splitting) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Final Unambiguous Structure Assignment COSY->Final Validates Alkyl Chain HSQC->Final Confirms All Assignments

Caption: Integrated NMR workflow for structural elucidation.

Data Interpretation and Validation

The combination of NMR experiments allows for the complete assignment of all proton and carbon signals.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.15Multiplet4HAromatic Protons (Ar-H)
b~2.60Sextet1HBenzylic Methine (Ar-CH)
c~2.35Singlet3HToluene Methyl (Ar-CH₃)
d~1.60Multiplet2HMethylene (-CH₂-CH₃)
e~1.25Doublet3HMethine-bound Methyl (-CH-CH₃)
f~0.85Triplet3HTerminal Methyl (-CH₂-CH₃)

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145Quaternary Aromatic C (C-sec-butyl)
~138Quaternary Aromatic C (C-methyl)
~128-125Aromatic CH Carbons
~42Benzylic Methine (Ar-CH)
~31Methylene (-CH₂-CH₃)
~22Methine-bound Methyl (-CH-CH₃)
~21Toluene Methyl (Ar-CH₃)
~12Terminal Methyl (-CH₂-CH₃)

The COSY spectrum will show a clear correlation pathway from the benzylic proton (b) to both the methylene protons (d) and the doublet methyl protons (e), and from the methylene protons (d) to the terminal methyl protons (f). The HSQC spectrum will then definitively link each of these proton signals to their corresponding carbon signals listed in Table 4, leaving no ambiguity in the final assignment.

Conclusion: A Self-Validating System

The is achieved through a logical and self-validating workflow.

  • Mass Spectrometry confirms the molecular weight (148 amu) and suggests the sec-butyl substituent via a characteristic base peak at m/z 119.

  • Infrared Spectroscopy verifies the presence of aromatic and aliphatic moieties and, critically, provides strong evidence for the 1,3- (meta-) substitution pattern through the out-of-plane C-H bending vibrations.

  • NMR Spectroscopy , through a combination of 1D and 2D techniques, delivers the definitive and unambiguous proof of the entire molecular framework, assigning every proton and carbon and confirming their connectivity.

References

  • Stenutz, R. 1-methyl-3-sec-butylbenzene. Internet WWW Site, Tables for Chemistry. [Link]

  • Biological Magnetic Resonance Bank. sec-Butylbenzene. BMRB Entry bmse000725. [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-methyl-3-(1-methylpropyl)-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. Sec-Butylbenzene. PubChem Compound Summary for CID 8680. [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-butyl-3-methyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. M-DI(Sec-butyl)benzene. PubChem Compound Summary for CID 14120. [Link]

  • National Institute of Standards and Technology (NIST). Benzene, (1-methylbutyl)-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. 1-Methyl-4-sec-butylbenzene. PubChem Compound Summary for CID 519195. [Link]

  • National Center for Biotechnology Information. 1-Butyl-3-methylbenzene. PubChem Compound Summary for CID 15327. [Link]

  • Min, D. (2021). Answer to "How can you synthesize butylbenzene from benzene and acid anhydride?". Quora. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

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An In-depth Technical Guide to 2-Bromo-4-fluoroaniline (CAS 1003-98-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial searches for CAS number 1772-10-7 did not yield a specific, well-characterized molecule. However, the closely related structure, 2-Bromo-4-fluoroaniline, is a well-documented and commercially available compound with the CAS number 1003-98-1 . This guide will focus on the identification, spectral characterization, and synthesis of 2-Bromo-4-fluoroaniline. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoroaniline is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in organic synthesis. The strategic placement of bromine and fluorine atoms, along with the amine group on the benzene ring, imparts a unique reactivity profile. This makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The presence of the bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final products. The nucleophilic amine group is readily functionalized, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, spectral data, and a detailed synthesis protocol for 2-Bromo-4-fluoroaniline, intended to be a valuable resource for laboratory professionals.

Part 1: Core Identification and Physicochemical Properties

A fundamental aspect of working with any chemical is the accurate confirmation of its identity and a thorough understanding of its physical properties. These data are critical for reaction planning, purification, and safe handling.

Chemical Identity
IdentifierValue
Chemical Name 2-Bromo-4-fluoroaniline
CAS Number 1003-98-1
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol [2][3]
IUPAC Name 2-bromo-4-fluoroaniline[4][5]
InChI 1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2[5][6]
InChIKey YLMFXCIATJJKQL-UHFFFAOYSA-N[4][5][6]
SMILES Nc1ccc(F)cc1Br[4]
Synonyms 4-Fluoro-2-bromoaniline, 2-Bromo-4-fluorobenzenamine
Physicochemical Data
PropertyValueSource(s)
Appearance White to light brown crystalline solid, or clear pale yellow to brown liquid as melt.[4][7][8]Thermo Fisher Scientific, NINGBO INNO PHARMCHEM CO.,LTD.
Melting Point 59-62 °CNINGBO INNO PHARMCHEM CO.,LTD.[7]
Boiling Point 221 °C (lit.)Sigma-Aldrich, ChemicalBook[9]
Density 1.67 g/mL at 25 °C (lit.)Sigma-Aldrich, ChemicalBook[9]
Refractive Index (n20/D) 1.583 (lit.)Sigma-Aldrich, ChemicalBook[9]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[7]NINGBO INNO PHARMCHEM CO.,LTD.

Part 2: Synthesis of 2-Bromo-4-fluoroaniline

The most common and efficient synthesis of 2-Bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle compared to liquid bromine. N,N-dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, facilitating the dissolution of the reactants and the reaction's progress.

Experimental Protocol: Bromination of 4-Fluoroaniline

This protocol details the synthesis of 2-Bromo-4-fluoroaniline from 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[1][2]

Materials:

  • 4-fluoroaniline (8.64 mL, 58.13 mmol)

  • N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)

  • N,N-dimethylformamide (DMF), distilled (200 mL + additional for dissolving NBS)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • n-hexane

  • Anhydrous sodium sulfate

Equipment:

  • Two-necked round-bottom flask

  • Stirring device (magnetic stirrer and stir bar)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[1][2]

  • Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in a minimal amount of DMF.[1][2]

  • Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline at room temperature.[1][2] The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-fluoroaniline is consumed.

  • Once the reaction is complete, pour the reaction mixture into water and extract with dichloromethane (CH₂Cl₂).[2]

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[1][2]

  • Collect the fractions containing the desired product and concentrate to yield 2-Bromo-4-fluoroaniline, with a reported yield of up to 95%.[2]

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification 4-fluoroaniline 4-fluoroaniline Reaction_Vessel Two-necked flask (Stirring, Room Temp) 4-fluoroaniline->Reaction_Vessel NBS N-bromosuccinimide (NBS) NBS->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Extraction Aqueous work-up & DCM Extraction Reaction_Vessel->Extraction Reaction completion Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Chromatography Column Chromatography (Silica, EA/Hexane) Concentration->Chromatography Crude Product Product 2-Bromo-4-fluoroaniline Chromatography->Product Purified Product

Caption: Synthesis workflow for 2-Bromo-4-fluoroaniline.

Part 3: Spectroscopic Data and Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. This section provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-4-fluoroaniline.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-Bromo-4-fluoroaniline, the aromatic region is of particular interest.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.17dd8.2, 2.8
H-56.86ddd8.6, 7.8, 2.8
H-66.71dd8.6, 5.2
-NH₂3.93br s-
Solvent: CDCl₃[10]

Analysis:

  • The broad singlet for the -NH₂ protons is characteristic of amine protons, which often exchange with trace amounts of water in the solvent.

  • The aromatic protons are split by both neighboring protons and the fluorine atom. The doublet of doublets (dd) and doublet of doublet of doublets (ddd) patterns are consistent with the proposed substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring through C-F coupling.

CarbonChemical Shift (δ, ppm)
C-4 (C-F)156.6, 154.2
C-1 (C-NH₂)140.6
C-5119.3, 119.1
C-3115.9, 115.8
C-6115.4, 115.1
C-2 (C-Br)108.7, 108.6
Solvent: CDCl₃[10]

Analysis:

  • The carbon atom bonded to the fluorine (C-4) exhibits a large coupling constant, resulting in a doublet, and is found furthest downfield due to the deshielding effect of the fluorine.

  • The carbon atom attached to the bromine (C-2) is shifted upfield relative to the other aromatic carbons due to the "heavy atom effect" of bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-fluoroaniline is expected to show characteristic absorption bands for the N-H bonds of the amine and the C-X bonds of the halogens, as well as aromatic C-H and C=C stretching.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400 - 3300Two bands, characteristic of a primary amine
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-N Stretch1350 - 1250
C-F Stretch1250 - 1000Strong absorption
C-Br Stretch600 - 500
Expected ranges based on typical values for substituted anilines.

A conforming infrared spectrum is a key quality control parameter for this compound.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

GC-MS Data:

  • Molecular Ion (M⁺): m/z 189 and 191 (in an approximate 1:1 ratio). This isotopic pattern is the hallmark of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Major Fragment: m/z 102. This corresponds to the loss of the bromine atom and a hydrogen cyanide molecule (HCN) from the molecular ion.

Fragmentation_Pathway Parent_Ion 2-Bromo-4-fluoroaniline [M]⁺˙ m/z 189/191 Fragment_1 Loss of Br• m/z 110 Parent_Ion->Fragment_1 - Br• Fragment_2 Loss of HCN m/z 83 Fragment_1->Fragment_2 - HCN

Caption: A general fragmentation pathway for 2-Bromo-4-fluoroaniline in EI-MS.

Part 4: Applications and Safety

Key Applications

2-Bromo-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceuticals.[7] Its utility stems from the ability to selectively functionalize the amine group and the bromine atom. It is a building block for:

  • Antihistamines: Used in the synthesis of newer generation antihistamines.

  • Antidepressants: A precursor for certain serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

  • Antihypertensive agents: Employed in the development of drugs to treat high blood pressure.

Safety and Handling

2-Bromo-4-fluoroaniline is classified as a hazardous substance and should be handled with appropriate safety precautions.[7]

  • Hazards: Causes skin and eye irritation.[7] May cause respiratory irritation if inhaled.[7] Harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7] Use in a well-ventilated area or with respiratory protection.

  • Storage: Store in a cool, dry place away from incompatible materials and sources of ignition.[7]

Conclusion

2-Bromo-4-fluoroaniline (CAS 1003-98-1) is a fundamentally important building block in medicinal chemistry and organic synthesis. A thorough understanding of its identity, properties, synthesis, and spectral characteristics is paramount for its effective and safe use in a research and development setting. The protocols and data presented in this guide offer a comprehensive resource for scientists, empowering them to leverage the unique chemical attributes of this versatile molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved January 14, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 27). The Chemical Properties and Synthesis of 2-Bromo-4-fluoroaniline (CAS 1003-98-1). Retrieved January 14, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Chemistry of Anilines. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved January 14, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Fluoro-2-bromoaniline, 98%. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Environmental Degradation of sec-Butyltoluene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the environmental degradation of sec-butyltoluene isomers (o-, m-, and p-sec-butyltoluene). In the absence of extensive direct experimental data for these specific isomers, this guide synthesizes current knowledge on the biodegradation of structurally analogous aromatic hydrocarbons, such as toluene and other alkylbenzenes, to propose putative degradation pathways. We delve into the key microbial players, enzymatic mechanisms, and the influence of isomerism on degradation rates. Furthermore, this guide outlines established analytical methodologies for the detection and quantification of sec-butyltoluene isomers and provides an assessment of their potential ecotoxicological impact based on data from related compounds. Detailed experimental protocols for investigating the microbial degradation and toxicity of these compounds are also presented to facilitate further research in this area. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking a deeper understanding of the environmental fate of these specific aromatic compounds.

Introduction

Sec-butyltoluene, a substituted aromatic hydrocarbon, exists as three positional isomers: ortho (o-), meta (m-), and para (p-). These compounds may enter the environment through various industrial activities, including their use as solvents or intermediates in chemical synthesis. While ubiquitous environmental contaminants like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) have been extensively studied, the environmental fate and ecotoxicity of many of their alkylated derivatives, such as the sec-butyltoluene isomers, remain less characterized.

The position of the sec-butyl group on the toluene ring significantly influences the molecule's physicochemical properties, which in turn affects its environmental behavior, including its susceptibility to microbial degradation and its toxicity to aquatic life. Understanding the isomer-specific degradation pathways is crucial for developing effective bioremediation strategies and for conducting accurate environmental risk assessments.

This guide aims to bridge the current knowledge gap by providing a detailed technical overview of the environmental degradation of sec-butyltoluene isomers. By drawing parallels with well-studied analogous compounds, we will explore the likely biotic and abiotic degradation mechanisms, identify the key microbial genera and enzymes involved, and discuss the analytical techniques required for their study.

Environmental Fate and Transport

The environmental distribution of sec-butyltoluene isomers is governed by their physical and chemical properties. Key parameters influencing their fate and transport include:

  • Water Solubility: Like other alkylbenzenes, sec-butyltoluene isomers are expected to have low water solubility. This property suggests that they will likely partition to organic matter in soil and sediment, with a lower tendency to remain dissolved in water.

  • Vapor Pressure and Volatilization: The volatility of these isomers will lead to their partitioning into the atmosphere from surface waters and moist soils. Atmospheric degradation, primarily through reactions with hydroxyl radicals, is a likely abiotic degradation pathway.

  • Adsorption: The hydrophobic nature of sec-butyltoluene isomers indicates a tendency to adsorb to soil organic carbon and sediments, which can reduce their bioavailability for microbial degradation but also limit their mobility in groundwater.

Microbial Degradation of sec-Butyltoluene Isomers

Direct experimental evidence for the microbial degradation of sec-butyltoluene isomers is limited. However, based on the extensive research on toluene and other alkylated benzenes, we can propose putative degradation pathways. The initial attack on the sec-butyltoluene molecule by microorganisms is typically catalyzed by oxygenase enzymes, which can target either the aromatic ring or the alkyl side chain.

Key Microbial Genera

Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their versatile metabolic capabilities in degrading a wide range of aromatic hydrocarbons and are likely key players in the degradation of sec-butyltoluene isomers.[1] These bacteria possess a diverse array of oxygenase enzymes capable of initiating the degradation process.

Proposed Aerobic Degradation Pathways

The aerobic degradation of sec-butyltoluene isomers is expected to proceed through one of two primary initial enzymatic attacks:

  • Dioxygenase attack on the aromatic ring: Aromatic ring dioxygenases introduce two hydroxyl groups to the benzene ring, forming a cis-dihydrodiol. This is a common initial step in the degradation of many aromatic compounds by Pseudomonas species.[2]

  • Monooxygenase attack on the aromatic ring or the alkyl side chain: Monooxygenases can hydroxylate the aromatic ring to form sec-butylphenols or sec-butylcresols, or they can hydroxylate the sec-butyl side chain.

Following the initial oxygenase attack, the resulting intermediates are channeled into central metabolic pathways. A key step is the formation of substituted catechols, which are then subject to ring cleavage by either ortho (intradiol) or meta (extradiol) cleavage pathways.[3]

The degradation of o-sec-butyltoluene is likely initiated by a dioxygenase attack on the aromatic ring, leading to the formation of 3-sec-butylcatechol. This intermediate can then be cleaved via a meta-cleavage pathway, a mechanism observed in the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1.[4]

o_sec_butyltoluene_degradation o_sbt o-sec-Butyltoluene dihydrodiol 3-sec-Butyl-cis-1,2-dihydroxy- cyclohexa-3,5-diene o_sbt->dihydrodiol Toluene Dioxygenase catechol 3-sec-Butylcatechol dihydrodiol->catechol cis-Dihydrodiol Dehydrogenase meta_cleavage Meta-cleavage product catechol->meta_cleavage Catechol 2,3-Dioxygenase tca TCA Cycle Intermediates meta_cleavage->tca Further metabolism

Caption: Proposed aerobic degradation pathway for o-sec-butyltoluene.

For m- and p-sec-butyltoluene, initial attack could occur either on the aromatic ring or the methyl group of the toluene moiety. Attack on the methyl group by a monooxygenase would lead to the formation of the corresponding sec-butylbenzyl alcohol, which would be further oxidized to sec-butylbenzoic acid. The aromatic ring of sec-butylbenzoic acid would then be dihydroxylated to form a catechol intermediate, which would subsequently undergo ring cleavage.

Alternatively, a direct ring-hydroxylating monooxygenase could attack the aromatic ring to form the corresponding sec-butylcresols. These would then be further hydroxylated to form substituted catechols, which would enter a ring-cleavage pathway.

m_p_sec_butyltoluene_degradation cluster_side_chain Side-chain oxidation pathway cluster_ring_hydroxylation Ring hydroxylation pathway sbt m- or p-sec-Butyltoluene alcohol sec-Butylbenzyl Alcohol sbt->alcohol Xylene Monooxygenase aldehyde sec-Butylbenzaldehyde alcohol->aldehyde Benzyl Alcohol Dehydrogenase acid sec-Butylbenzoic Acid aldehyde->acid Benzaldehyde Dehydrogenase catechol1 sec-Butylcatechol acid->catechol1 tca1 TCA Cycle catechol1->tca1 Ring Cleavage sbt2 m- or p-sec-Butyltoluene cresol sec-Butylcresol sbt2->cresol Toluene Monooxygenase catechol2 Substituted Catechol cresol->catechol2 Monooxygenase tca2 TCA Cycle catechol2->tca2 Ring Cleavage

Caption: Alternative proposed aerobic degradation pathways for m- and p-sec-butyltoluene.

Influence of Isomerism on Degradation

The position of the sec-butyl group is expected to significantly influence the rate and pathway of degradation. Steric hindrance from the bulky sec-butyl group, particularly in the ortho position, may affect the ability of enzymes to access the aromatic ring or the methyl group. This could potentially lead to slower degradation rates for the ortho isomer compared to the meta and para isomers. Similar effects of isomerism on degradation rates have been observed for other alkylated aromatic compounds like xylenes.

Abiotic Degradation

In the atmosphere, sec-butyltoluene isomers are likely to be degraded by photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). The rate of this degradation will depend on the atmospheric concentration of hydroxyl radicals and the specific rate constant for the reaction with each isomer. While specific data for sec-butyltoluene isomers are not available, the atmospheric half-lives are expected to be in the range of hours to a few days, similar to other alkylbenzenes.

Ecotoxicological and Environmental Impact

The ecotoxicity of sec-butyltoluene isomers has not been extensively studied. However, based on data for structurally similar compounds, they are expected to be moderately toxic to aquatic organisms. The toxicity is likely to increase with the degree of alkylation.

Aquatic Toxicity

Acute toxicity data for related compounds can provide an estimate of the potential hazard of sec-butyltoluene isomers. For example, the 48-hour EC50 for toluene in Daphnia magna is reported to be 136.9 mg/L, while for xylene, it is 50.3 mg/L.[5] The increased alkylation in sec-butyltoluene suggests that its toxicity may be in a similar or slightly more toxic range.

Table 1: Acute Aquatic Toxicity of Related Aromatic Hydrocarbons

CompoundOrganismEndpointValue (mg/L)Reference
TolueneDaphnia magna48-h EC50136.9[5]
Xylene (isomers)Daphnia magna48-h EC5050.3[5]
EthylbenzeneDaphnia magna48-h EC5042.9[5]

It is crucial to conduct specific toxicity tests for each sec-butyltoluene isomer to accurately assess their environmental risk.

Analytical Methodologies

The accurate detection and quantification of sec-butyltoluene isomers in environmental samples are essential for fate and transport studies and risk assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most suitable technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A high-resolution capillary GC column with a non-polar or medium-polarity stationary phase can effectively separate the ortho, meta, and para isomers of sec-butyltoluene. The mass spectrometer provides definitive identification based on the unique mass spectrum of each isomer.

Table 2: Example GC-MS Parameters for Alkylbenzene Isomer Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Scan Range40-300 m/z

Experimental Protocols

To further elucidate the environmental degradation of sec-butyltoluene isomers, the following experimental protocols are recommended.

Protocol for Microbial Degradation Study

This protocol outlines a batch experiment to assess the aerobic biodegradation of sec-butyltoluene isomers by an enriched microbial consortium.[6]

Objective: To determine the biodegradation rate of o-, m-, and p-sec-butyltoluene and identify major metabolites.

Materials:

  • Basal salts medium (BSM)

  • sec-Butyltoluene isomers (analytical grade)

  • Environmental sample (e.g., soil or water from a contaminated site) as a source of inoculum

  • Sterile serum bottles with Teflon-lined septa

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enrichment of Degrading Microorganisms:

    • Inoculate a flask containing BSM and a mixture of sec-butyltoluene isomers (as the sole carbon source) with the environmental sample.

    • Incubate at room temperature on a shaker.

    • Periodically transfer an aliquot to fresh medium to enrich for microorganisms capable of degrading the target compounds.

  • Biodegradation Experiment:

    • Set up triplicate serum bottles for each isomer and a control (without inoculum).

    • Add BSM and the specific sec-butyltoluene isomer to each bottle.

    • Inoculate the experimental bottles with the enriched microbial culture.

    • Incubate under aerobic conditions (e.g., on a rotary shaker at 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, sacrifice one bottle from each set.

    • Extract the aqueous phase with a suitable solvent (e.g., dichloromethane).

    • Analyze the extract by GC-MS to quantify the parent compound and identify any metabolites.

microbial_degradation_workflow start Start: Environmental Sample enrichment Enrichment Culture (BSM + sec-Butyltoluene isomers) start->enrichment biodegradation Biodegradation Experiment (Triplicate serum bottles per isomer) enrichment->biodegradation sampling Time-course Sampling biodegradation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis end End: Degradation Rates & Metabolite ID analysis->end

Caption: Experimental workflow for a microbial degradation study.

Protocol for Acute Aquatic Toxicity Testing with Daphnia magna

This protocol is based on OECD Guideline 202 for the acute immobilization test.[7]

Objective: To determine the 48-hour EC50 of each sec-butyltoluene isomer for Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • sec-Butyltoluene isomers

  • Glass test vessels

  • Incubator with controlled temperature and light cycle

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each isomer in a suitable solvent (if necessary, due to low water solubility).

    • Prepare a series of test concentrations by diluting the stock solution in the culture medium. Include a control (medium only) and a solvent control (if a solvent is used).

  • Test Procedure:

    • Place a set number of Daphnia magna neonates (e.g., 20) into each test vessel containing the different concentrations of the test substance.

    • Incubate for 48 hours under controlled conditions (e.g., 20 ± 2 °C, 16:8 hour light:dark cycle).

  • Observation and Data Analysis:

    • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

    • Calculate the percentage of immobilization for each concentration.

    • Determine the EC50 (the concentration that causes immobilization in 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

The environmental degradation of sec-butyltoluene isomers is a complex process that is likely mediated by a diverse community of microorganisms, particularly bacteria from the genera Pseudomonas and Rhodococcus. While direct experimental data for these specific isomers are scarce, by drawing on the extensive knowledge of toluene and other alkylbenzene degradation, we can propose plausible metabolic pathways involving initial oxygenase attack followed by ring cleavage. The position of the sec-butyl group is expected to play a significant role in determining the rate and pathway of degradation.

The potential ecotoxicity of these compounds warrants further investigation to enable accurate environmental risk assessment. The analytical and experimental protocols outlined in this guide provide a framework for future research to fill the existing data gaps.

Key areas for future research include:

  • Isolation and characterization of microbial strains capable of degrading each sec-butyltoluene isomer.

  • Elucidation of the specific enzymatic pathways and genes involved in the degradation of each isomer.

  • Determination of the biodegradation rates of each isomer under various environmental conditions.

  • Conducting comprehensive ecotoxicity studies with a range of aquatic organisms to determine the specific toxicity of each isomer.

By addressing these research needs, we can develop a more complete understanding of the environmental fate and impact of sec-butyltoluene isomers, leading to more effective management and remediation strategies for sites contaminated with these compounds.

References

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A Senior Application Scientist's Guide to the Toxicological Profile of Substituted Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted aromatic hydrocarbons, a vast class of compounds defined by a core aromatic ring system bearing various functional groups, are of paramount importance in fields ranging from environmental science to pharmaceutical development. While the parent structures, such as benzene and polycyclic aromatic hydrocarbons (PAHs), have well-documented toxicological profiles, the addition of substituents dramatically alters their biological activity, metabolic fate, and toxic potential. This guide provides a deep technical dive into the core principles governing the toxicology of these compounds. We will move beyond simple data reporting to explore the mechanistic underpinnings of their toxicity, the rationale behind modern toxicological testing strategies, and the predictive models that enable proactive risk assessment. The focus is on providing actionable insights and robust methodologies for professionals working to characterize the safety of these essential chemical entities.

The Central Role of Metabolism in Aromatic Hydrocarbon Toxicity

For the majority of substituted aromatic hydrocarbons, particularly the polycyclic variants, the parent compound is often biologically inert.[1] Toxicity is not an inherent property but a consequence of metabolic activation, a process where the organism's own enzymatic machinery transforms a benign xenobiotic into a reactive, harmful species.[1][2] Understanding this process is the cornerstone of accurately assessing their toxicological risk.

Phase I Metabolic Activation: The Double-Edged Sword of Cytochrome P450

The primary drivers of this activation are the Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver.[3] While the physiological role of CYPs is detoxification, their action on aromatic hydrocarbons can generate highly reactive electrophilic intermediates.

There are three principal pathways of metabolic activation for PAHs and related compounds:

  • The Diol-Epoxide Pathway: Historically, this was the first and most well-understood pathway. CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group across a double bond.[3] Epoxide hydrolase then converts this to a dihydrodiol. A second epoxidation event by CYPs on a different part of the molecule results in the formation of a diol-epoxide, a highly reactive species that readily forms covalent adducts with DNA, initiating carcinogenesis.[2][3]

  • The Radical Cation Pathway: This pathway involves a one-electron oxidation of the PAH by a CYP enzyme, forming a radical cation.[4] This intermediate is highly unstable and can react directly with DNA or water. This mechanism is critical for the formation of depurinating DNA adducts, which are lost from the DNA strand, creating an abasic site that can lead to mutations if not repaired correctly.[2][4] For some potent carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), this pathway accounts for the vast majority (99%) of DNA adducts.[4]

  • The Ortho-Quinone Pathway: Dihydrodiol dehydrogenase (DD) can oxidize dihydrodiols (formed during the diol-epoxide pathway) to form reactive o-quinones.[2] These quinones are potent redox cyclers, generating reactive oxygen species (ROS) that lead to oxidative DNA damage.

The specific pathway that predominates depends on the structure of the hydrocarbon and its substituents. The role of enzymes like CYP1B1 and P450 2A family members in activating various PAHs, aryl amines, and heterocyclic amines is an area of active and significant research.[3][5]

The Influence of Substituents on Metabolic Fate

Substituents dictate the electronic and steric properties of the aromatic ring, directly influencing which metabolic pathways are favored and the ultimate toxicity.

  • Alkyl Groups: Alkylation can increase lipophilicity, affecting tissue distribution. More importantly, the position of the alkyl group can block or promote metabolism at certain sites, altering the profile of metabolites and overall toxicity. Studies have shown that alkylated PAHs are often more abundant in the environment and can be more biologically active than their parent compounds.[6][7]

  • Nitro Groups: Nitrated PAHs (nPAHs) represent a critical class of substituted aromatics. Unlike their parent compounds, many nPAHs are direct-acting genotoxicants, meaning they do not require metabolic activation by host CYP enzymes.[8][9] Their genotoxicity is often mediated by bacterial nitroreductases. The genotoxic potency of nitroarenes tends to increase with the number of aromatic rings and the degree of nitration.[9]

  • Oxygenated and Halogenated Groups: Oxygenated PAHs (oxy-PAHs) can also elicit significant genotoxic effects, in some cases at levels similar to or higher than the well-known carcinogen benzo[a]pyrene (B[a]P).[10] Halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and dioxins, exert toxicity primarily through sustained activation of the Aryl Hydrocarbon Receptor (AhR).[11]

Diagram: Generalized Metabolic Activation and Detoxification Pathways

Metabolic_Activation PAH Parent Aromatic Hydrocarbon RadicalCation Radical Cation PAH->RadicalCation CYP450s (One-Electron Oxidation) Epoxide Arene Oxide / Epoxide PAH->Epoxide CYP450s (e.g., CYP1A1, 1B1) DNA_Adducts DNA Adducts (Stable & Depurinating) RadicalCation->DNA_Adducts Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase Conjugates Water-Soluble Conjugates (Glucuronides, Sulfates) Epoxide->Conjugates GSTs DiolEpoxide Diol-Epoxide Diol->DiolEpoxide CYP450s Diol->Conjugates UGTs, SULTs OxidativeStress Oxidative Stress (via o-quinones/ROS) Diol->OxidativeStress Dihydrodiol Dehydrogenase (o-quinone formation) DiolEpoxide->DNA_Adducts Excretion Excretion Conjugates->Excretion

Caption: Metabolic activation pathways for aromatic hydrocarbons.

Key Toxicological Endpoints and Assay Selection

A comprehensive toxicological profile requires investigating multiple potential adverse outcomes. The choice of assays must be driven by a mechanistic understanding of the compound class and regulatory requirements.

Genotoxicity

Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is the most critical endpoint for aromatic hydrocarbons due to their well-established carcinogenic potential.[12]

  • Core Mechanisms: DNA adduct formation, induction of DNA strand breaks, chromosomal damage, and gene mutations.[2][10]

  • Rationale for Assay Selection: A standard battery of tests is required to capture different genotoxic events.

    • Bacterial Reverse Mutation Assay (Ames Test): This is a first-line screening tool for detecting point mutations.[13] It is crucial to perform this assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to distinguish between direct-acting mutagens (like many nPAHs) and those requiring activation (like most parent PAHs).[8][9]

    • In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). It is a reliable test for chromosomal damage and is a core component of regulatory submissions.[14]

    • In Vitro Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[14][15] It provides an early indication of DNA damage.

Cytotoxicity

Cytotoxicity assays measure direct cell killing or damage to cellular functions. They are fundamental for two reasons: 1) they establish a concentration range for more complex, non-lethal endpoint assays (like genotoxicity), and 2) they can indicate specific mechanisms of toxicity, such as membrane disruption or mitochondrial dysfunction.

  • Core Mechanisms: Disruption of cell membrane integrity, mitochondrial dysfunction, inhibition of cell proliferation.[16]

  • Rationale for Assay Selection:

    • Membrane Integrity Assays (LDH release): Measure the release of lactate dehydrogenase from cells with damaged membranes.

    • Metabolic Viability Assays (MTT, MTS): Measure the activity of mitochondrial reductases, providing an indication of overall cell health and metabolic function. A decrease in signal indicates reduced cell viability.

    • ATP Content Assays: Quantify cellular ATP levels, which is a sensitive indicator of mitochondrial function and overall cell energy status.

Receptor-Mediated Toxicity and Endocrine Disruption

Many substituted aromatic hydrocarbons can interact with cellular receptors, leading to a cascade of downstream effects.

  • Aryl Hydrocarbon Receptor (AhR): AhR is a key sensor for planar aromatic hydrocarbons.[6] Its activation is not toxic per se but leads to the induction of CYP1A1 and CYP1B1, initiating the metabolic activation cascade described earlier.[6] Therefore, AhR activation is a potent biomarker of potential PAH-like activity.

  • Nuclear Hormone Receptors: Some PAHs and their derivatives have been shown to interact with hormone receptors, such as the estrogen receptor (ER), androgen receptor (AR), and thyroid receptor (TR), leading to endocrine-disrupting effects.[17]

  • Rationale for Assay Selection: Cell-based reporter gene assays are the gold standard. In these assays, cells are engineered with a reporter gene (e.g., luciferase) under the control of a response element for the receptor of interest (e.g., a Dioxin Response Element for AhR). Binding and activation of the receptor by a test compound drives the expression of the reporter, which can be easily quantified.[17]

Diagram: Integrated In Vitro Toxicology Workflow

Workflow cluster_setup Phase 1: Scoping & Range Finding cluster_testing Phase 2: Definitive Endpoint Testing cluster_analysis Phase 3: Data Analysis & Risk Assessment Compound Test Compound (Substituted Aromatic Hydrocarbon) Solubility Aqueous Solubility & Stability Assessment Compound->Solubility Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Solubility->Cytotoxicity Concentration Determine Max Non-Toxic Concentration & Dose Range Cytotoxicity->Concentration Genotox Genotoxicity Battery - Ames Test (±S9) - Micronucleus Assay - Comet Assay Concentration->Genotox Receptor Receptor-Mediated Effects - AhR Activation Assay - ER/AR Reporter Assays Concentration->Receptor Mechanism Mechanistic Assays - ROS Production - Mitochondrial Potential Concentration->Mechanism Data Data Analysis (Dose-Response Modeling) Genotox->Data Receptor->Data Mechanism->Data SAR Structure-Activity Relationship (SAR/QSAR) Analysis Data->SAR Profile Generate Toxicological Profile SAR->Profile Risk Risk Assessment Profile->Risk

Caption: A logical workflow for in vitro toxicological assessment.

Structure-Activity Relationships (SAR) and Predictive Toxicology

Evaluating every substituted aromatic hydrocarbon empirically is impossible. Quantitative Structure-Activity Relationship (QSAR) models provide a cost-effective and ethical alternative for prioritizing compounds and predicting toxicity.[18]

QSAR models are mathematical representations that correlate molecular structures, quantified by chemical descriptors, with biological activity or toxicity.[19] For aromatic hydrocarbons, key descriptors often include:

  • Electronic Descriptors: Such as the HOMO-LUMO gap (energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals), which can predict reactivity and photosensitivity.[20]

  • Topological and Shape Descriptors: These describe the size, shape, and connectivity of the molecule, which are crucial for receptor binding and enzyme-substrate interactions.[18]

  • Hydrophobicity (LogP): This descriptor governs how a compound partitions between lipids and water, affecting its absorption, distribution, and ability to reach target sites.[21]

By building robust QSAR models from existing data, researchers can predict toxic endpoints for new or untested compounds, screen large chemical libraries, and gain a clearer understanding of the relationship between chemical structure and carcinogenic potential.[18]

Substituent Class Typical Impact on Toxicity Primary Mechanism References
Unsubstituted PAHs Require metabolic activation; genotoxic potential varies with structure.Metabolic activation to diol-epoxides or radical cations.[2][3][4]
Nitro- (e.g., -NO₂) ** Often direct-acting mutagens; potency increases with nitration.Nitroreduction to reactive hydroxylamines, bypassing need for P450 activation.[8][9]
Alkyl- (e.g., -CH₃, -C₂H₅) Can increase carcinogenic potential compared to parent PAH.Alters electronic properties and steric hindrance, directing metabolism towards more toxic pathways.[6][7]
Oxygenated (e.g., -OH, =O) Can be directly genotoxic without further activation.Can undergo redox cycling to produce ROS or have inherent reactivity.[10][22]
Amino- (e.g., -NH₂) **Can be potent carcinogens and mutagens after metabolic activation.N-hydroxylation followed by esterification to form reactive nitrenium ions.[5][21]

Experimental Protocol: The In Vitro Micronucleus Assay

This protocol describes a standard methodology for assessing chromosomal damage in mammalian cells, a cornerstone of genotoxicity testing. The self-validating nature of this protocol resides in the concurrent use of positive and negative controls and the assessment of cytotoxicity to ensure that observed effects are genuinely genotoxic and not artifacts of cell death.

Objective: To determine the potential of a substituted aromatic hydrocarbon to induce micronuclei in cultured mammalian cells (e.g., CHO, V79, TK6, or HepG2).

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Test compound, dissolved in a suitable vehicle (e.g., DMSO)

  • Metabolic Activation System: S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats, with cofactor-I (NADP, G6P)

  • Positive Controls:

    • Without S9: Mitomycin C or Vinblastine

    • With S9: Cyclophosphamide or Benzo[a]pyrene

  • Cytochalasin B (for cytokinesis block method)

  • Fixative (Methanol:Acetic Acid)

  • Staining solution (e.g., Giemsa, Acridine Orange, or a DNA-specific fluorescent dye)

  • Microscope slides and coverslips

  • Fluorescence or light microscope

Methodology:

  • Preliminary Cytotoxicity Assay:

    • Causality: First, determine a suitable concentration range. High concentrations that cause excessive cytotoxicity can confound the results, as dying cells can mimic genotoxic damage.

    • Procedure: Plate cells and treat with a wide range of test compound concentrations for the intended exposure duration (e.g., 4 hours and 24 hours). Assess cell viability using an appropriate method (e.g., Relative Population Doubling or Relative Increase in Cell Count). Select a top concentration that produces approximately 50-55% cytotoxicity, followed by a series of at least 3-4 lower concentrations.

  • Main Experiment - Cell Treatment:

    • Seed cells in culture plates or flasks and allow them to attach overnight.

    • Prepare two sets of experiments: one with S9 mix (+S9) and one without (-S9).

    • -S9 Condition: Treat cells for a short duration (e.g., 3-6 hours) and a long duration (e.g., 24 hours) with the test compound, vehicle control, and positive control.

    • +S9 Condition: Treat cells for a short duration (e.g., 3-6 hours) with the test compound, vehicle control, and positive control in the presence of the S9 mix.

    • After the treatment period, wash the cells and replace with fresh medium.

  • Cytokinesis Block (Recommended):

    • Causality: Add Cytochalasin B to the culture medium. This inhibits actin polymerization, preventing cell division (cytokinesis) after nuclear division is complete. This allows for the unambiguous identification of cells that have completed one mitosis, appearing as binucleated cells. Micronuclei are scored only in these cells, ensuring that the damage occurred during the preceding cell division.

    • Allow cells to incubate for a period equivalent to 1.5-2.0 normal cell cycles.

  • Cell Harvesting and Slide Preparation:

    • Trypsinize and harvest the cells.

    • Treat with a hypotonic solution (e.g., KCl) to swell the cells and aid in chromosome spreading.

    • Fix the cells using a freshly prepared, cold fixative. Repeat fixation steps to ensure clean preparations.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus-like body within the cytoplasm.

    • Simultaneously, determine the Cytokinesis-Block Proliferation Index (CBPI) from at least 500 cells to confirm that the cells have undergone division, a prerequisite for micronucleus formation.

  • Data Analysis and Interpretation:

    • The result is considered positive if the test compound induces a statistically significant, dose-related increase in the frequency of micronucleated cells compared to the vehicle control.

    • The positive and negative controls must perform as expected for the assay to be considered valid.

    • The results from the +S9 and -S9 conditions determine whether the compound or its metabolites are responsible for the clastogenic/aneugenic activity.

Conclusion

The toxicological profile of a substituted aromatic hydrocarbon is a complex function of its core structure, the nature and position of its substituents, and the metabolic machinery of the exposed organism. A robust evaluation cannot rely on a single endpoint but requires an integrated testing strategy rooted in a mechanistic understanding of metabolic activation. By combining a battery of in vitro assays for genotoxicity, cytotoxicity, and receptor-mediated effects with the predictive power of QSAR modeling, researchers and drug development professionals can build a comprehensive safety profile. This approach not only satisfies regulatory requirements but also provides the critical insights needed to design safer chemicals, assess environmental risks, and protect human health.

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Sources

spectroscopic analysis (NMR, IR, MS) of 3-sec-butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Alkylbenzenes: A Case Study on sec-Butylbenzene Senior Application Scientist Note: Due to the limited availability of complete, publicly verified spectral datasets for 3-sec-butyltoluene, this guide will conduct a comprehensive analysis of the closely related and structurally analogous compound, sec-butylbenzene . The fundamental principles, interpretation strategies, and experimental protocols detailed herein are directly transferable to the analysis of 3-sec-butyltoluene and other substituted alkylbenzenes. A dedicated section will address the predicted spectral modifications arising from the addition of a methyl group at the meta position.

Introduction: The Analytical Imperative

Alkylbenzenes are a cornerstone class of compounds in industrial chemistry and drug development, serving as intermediates and structural motifs. Their precise structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance. A multi-spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides an unambiguous confirmation of molecular structure. This guide offers a detailed walkthrough of this analytical workflow using sec-butylbenzene as our primary analyte.

Integrated Spectroscopic Workflow

G cluster_0 Step 1: Mass & Formula cluster_1 Step 2: Functional Groups cluster_2 Step 3: Connectivity Map cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR  Provides  Molecular Weight NMR NMR Spectroscopy (¹³C & ¹H) IR->NMR  Identifies  Bonds Present Structure Validated Structure NMR->Structure  Reveals Atom-to-Atom  Connections

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight of the analyte and offers crucial structural clues based on its fragmentation pattern. For alkylbenzenes, electron ionization (EI) is a standard technique that induces characteristic fragmentation.[1]

Analysis of sec-Butylbenzene (C₁₀H₁₄):

  • Molecular Ion (M⁺•): The molecular formula of sec-butylbenzene is C₁₀H₁₄, giving it a molecular weight of 134.22 g/mol .[2] The mass spectrum shows a clear molecular ion peak at m/z = 134 . Aromatic systems are stable, so the molecular ion is typically prominent.[1]

  • Base Peak and Key Fragmentation: The most intense peak (base peak) in the spectrum is observed at m/z = 105 . This corresponds to the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion. This fragmentation is highly favored because it produces a stable secondary benzylic carbocation. This cation can rearrange to other resonance-stabilized forms.

  • Secondary Fragmentation: Another significant peak appears at m/z = 91 . This arises from the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) via McLafferty rearrangement or, more commonly in alkylbenzenes, from the rearrangement and subsequent fragmentation of the molecular ion. The m/z 91 ion is often attributed to the highly stable tropylium cation.

G M [C₁₀H₁₄]⁺• m/z = 134 (Molecular Ion) F1 [C₈H₉]⁺ m/z = 105 (Base Peak) M->F1 - •C₂H₅ (29 Da) F2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F2 - •C₃H₇ (43 Da)

Caption: Primary fragmentation pathways of sec-butylbenzene in EI-MS.

Infrared (IR) Spectroscopy: Identifying the Scaffolding

IR spectroscopy probes the vibrational frequencies of bonds, allowing for the identification of functional groups. The spectrum of sec-butylbenzene is characteristic of a substituted aromatic hydrocarbon.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3025-3080C-H StretchAromatic (sp² C-H)
~2850-2960C-H StretchAlkyl (sp³ C-H)
~1605, ~1495C=C In-Ring StretchAromatic Ring
~1455C-H Bend (Asymmetric)Alkyl (-CH₃, -CH₂-)
~700, ~740C-H Out-of-Plane Bend ("oop")Monosubstituted Benzene
Table 1: Key IR Absorptions for sec-Butylbenzene.[3]

The presence of sharp peaks just above 3000 cm⁻¹ and strong absorptions just below 3000 cm⁻¹ immediately confirms the presence of both aromatic and aliphatic C-H bonds, respectively. The pair of strong bands around 700-740 cm⁻¹ is highly diagnostic for a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The High-Resolution Map

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom in the molecule. The data presented here is from the Biological Magnetic Resonance Bank (BMRB) and was recorded in acetone-d₆.[4]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of sec-butylbenzene shows six distinct signals, corresponding to the six chemically unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
147.409C1' (Quaternary)Ipso-carbon attached to the alkyl group; deshielded by substitution.
128.216C3'/C5' (ortho)Aromatic CH carbons ortho to the substituent.
126.914C2'/C6' (meta)Aromatic CH carbons meta to the substituent.
125.759C4' (para)Aromatic CH carbon para to the substituent.
41.558C1 (CH)Benzylic methine carbon; deshielded by the aromatic ring.
30.905C2 (CH₂)Methylene carbon of the ethyl group.
21.437C4 (CH₃)Methyl group attached to the benzylic carbon.
11.654C3 (CH₃)Terminal methyl group of the ethyl part.
Table 2: ¹³C NMR Signal Assignments for sec-Butylbenzene.[4]
¹H NMR Analysis

The ¹H NMR spectrum provides rich detail through its chemical shifts, signal integrations (proton count), and spin-spin splitting patterns (multiplicity).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentJ-Coupling Explanation
7.2792HMultipletH2'/H6' (meta)Complex multiplet due to coupling with ortho and para protons.
7.2022HMultipletH3'/H5' (ortho)Complex multiplet due to coupling with meta protons.
7.1621HMultipletH4' (para)Complex multiplet due to coupling with meta protons.
2.5951HSextetH1Split by the adjacent 2 protons on C2 (triplet) and the 3 protons on C4 (quartet). n+1 rule predicts (2+1) + (3+1) - 1 = 5+1 = sextet.
1.5952HQuintetH2Split by the adjacent methine proton (doublet) and the terminal methyl protons (quartet). n+1 rule predicts (1+1) + (3+1) - 1 = 4+1 = quintet.
1.2173HDoubletH4Split by the single adjacent methine proton (H1) into a doublet.
0.7943HTripletH3Split by the two adjacent methylene protons (H2) into a triplet.
Table 3: ¹H NMR Signal Assignments for sec-Butylbenzene.[4]

The splitting patterns within the sec-butyl group provide a clear and unambiguous confirmation of its structure and attachment to the phenyl ring.

G H1 H1 H2 H2 H1->H2 J ≈ 7 Hz H4 H4 H1->H4 J ≈ 7 Hz H3 H3 H2->H3 J ≈ 7.5 Hz

Caption: Key ¹H-¹H spin-spin coupling in the sec-butyl group.

Predicted Spectral Analysis of 3-sec-Butyltoluene

If we were to analyze 3-sec-butyltoluene, we would predict the following changes compared to sec-butylbenzene, based on the well-understood effects of alkyl substituents on a benzene ring:

  • Mass Spectrometry: The molecular weight would increase by 14 Da (for the additional CH₂ group, from C₁₀H₁₄ to C₁₁H₁₆), shifting the molecular ion peak to m/z = 148 . The primary fragmentation would likely still be the loss of an ethyl group, leading to a base peak at m/z = 119 . A peak at m/z = 133 (loss of a methyl group) would also be expected.

  • Infrared Spectroscopy: The spectrum would be very similar. The key difference would be in the C-H out-of-plane (oop) bending region (900-675 cm⁻¹). The pattern would change from that of a monosubstituted ring to one characteristic of 1,3- (meta) disubstitution.

  • ¹³C NMR Spectroscopy:

    • Two new signals would appear: one for the new methyl carbon (~21 ppm) and one for the aromatic carbon it's attached to (C3, ~138 ppm).

    • The symmetry of the ring would be broken, resulting in six distinct aromatic carbon signals instead of four.

  • ¹H NMR Spectroscopy:

    • A new singlet integrating to 3H would appear for the new methyl group, likely around 2.3 ppm.

    • The aromatic region (7.0-7.3 ppm) would become more complex. Instead of the overlapping multiplets for 5 protons, there would be four distinct signals for the four aromatic protons, showing characteristic meta and ortho coupling patterns. The integration would decrease from 5H to 4H.

Standardized Experimental Protocols

7.1. Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the analyte (e.g., 1 µL) in a volatile solvent like dichloromethane or hexane (1 mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

7.2. Infrared Spectroscopy (ATR-FTIR)

  • Sample Preparation: Place one drop of the neat liquid analyte directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

    • Data is typically presented as % Transmittance vs. Wavenumber (cm⁻¹).

7.3. NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical pulses (e.g., 30° or 90°).

    • Set spectral width to cover ~ -2 to 12 ppm.

    • Process data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • Set spectral width to cover ~ 0 to 220 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Process and calibrate the spectrum to the TMS signal at 0.00 ppm.

Conclusion

The integrated application of MS, IR, and NMR spectroscopy provides a robust and definitive method for the structural elucidation of alkylbenzenes like sec-butylbenzene. Each technique yields a unique and complementary piece of the structural puzzle: MS defines the molecular weight and primary fragmentation, IR identifies the core functional groups (aromatic and alkyl), and NMR maps the precise C-H framework. By understanding the principles and spectral features detailed in this guide, researchers can confidently characterize these important chemical entities.

References

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A Comprehensive Technical Guide to the Thermodynamic Properties of Cymene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a thorough examination of the thermodynamic properties of the three isomers of cymene: ortho-cymene (o-cymene), meta-cymene (m-cymene), and para-cymene (p-cymene). Cymenes are a group of aromatic hydrocarbons with increasing significance in the chemical, pharmaceutical, and fragrance industries. A deep understanding of their thermodynamic behavior is crucial for process optimization, reaction design, and safety assessments. This document consolidates experimental and computational data for key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity. Furthermore, it offers detailed protocols for the experimental determination and computational prediction of these properties, providing researchers, scientists, and drug development professionals with a reliable and comprehensive resource.

Introduction: The Significance of Cymene and its Isomers

Cymenes (C₁₀H₁₄) are naturally occurring aromatic organic compounds, with p-cymene being a notable constituent of essential oils from cumin and thyme.[1] Industrially, cymenes are often produced through the alkylation of toluene with propene.[2] The isomeric forms, distinguished by the substitution pattern of the methyl and isopropyl groups on the benzene ring (ortho, meta, or para), exhibit distinct physical and chemical properties.

A comprehensive understanding of the thermodynamic landscape of these isomers is paramount for a variety of applications. In chemical synthesis, this data informs reaction equilibrium, yield prediction, and catalyst selection. For drug development and fragrance formulation, the volatility and phase behavior, which are governed by thermodynamic properties, are critical considerations. This guide aims to provide a centralized and in-depth resource on the thermodynamic data of cymene isomers, underpinned by robust experimental and computational methodologies.

Thermodynamic Data of Cymene Isomers

The following tables summarize the key thermodynamic properties for o-, m-, and p-cymene. The data has been compiled from various authoritative sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature. It is important to note that experimental values can vary slightly between different sources due to variations in measurement techniques and conditions.

Table 1: General and Phase Transition Properties of Cymene Isomers

Propertyo-Cymenem-Cymenep-Cymene
CAS Number 527-84-4535-77-399-87-6[3]
Molecular Weight ( g/mol ) 134.22134.22134.22[3]
Boiling Point (°C at 1 atm) 178.15[2]175.05[2]177.10[2]
Melting Point (°C) -71.54[2]-63.75[2]-67.94[2]
Enthalpy of Vaporization, ΔvapH° (kJ/mol) 50.6[4]47.9[5]49.2[3]
Vapor Pressure (mmHg at 25°C) 1.5[6]~1.5 (est.)[7]~1.6 (est.)

Table 2: Standard Molar Thermodynamic Properties of Cymene Isomers (Liquid Phase at 298.15 K and 1 bar)

Propertyo-Cymenem-Cymenep-Cymene
Standard Enthalpy of Formation, ΔfH°liquid (kJ/mol) -73.3 ± 1.0[1]-76.0 (est.)-78.0 ± 1.1[8]
Standard Enthalpy of Combustion, ΔcH°liquid (kJ/mol) -5862.62 ± 0.84[1]-5859.9 (est.)-5857.9 ± 1.0[8]
Standard Molar Entropy, S°liquid (J/mol·K) ~300 (est.)~305 (est.)306.7[8]
Molar Heat Capacity, Cp,liquid (J/mol·K) ~253[9]253.146[5]242.3[10]

Note: Estimated values are derived from computational studies or closely related compounds where direct experimental data is unavailable.

Methodologies for Determining Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on the application of rigorous experimental and computational techniques. This section provides an overview of the primary methods employed for cymene and its isomers, followed by detailed protocols.

Experimental Approaches

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[11] For liquid hydrocarbons like cymene, bomb calorimetry and differential scanning calorimetry (DSC) are the most pertinent techniques.

  • Bomb Calorimetry for Enthalpy of Combustion: This technique is the gold standard for determining the heat of combustion of liquid and solid samples.[12] The principle involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

  • Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions: DSC is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is particularly useful for determining heat capacities, as well as the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[14][15]

While less direct than calorimetry, spectroscopic techniques can provide valuable data that can be used to calculate thermodynamic properties, particularly for the gas phase. Analysis of vibrational and rotational spectra can yield information about the energy levels of a molecule, from which partition functions and, subsequently, thermodynamic properties like entropy and heat capacity can be derived.

Computational Chemistry Approaches

In recent years, computational chemistry has emerged as a powerful tool for predicting the thermodynamic properties of molecules with a high degree of accuracy.[16] These methods are particularly valuable when experimental data is scarce or difficult to obtain.

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[16] For cymene isomers, the B3LYP functional combined with a 6-31G** basis set has been shown to provide reliable calculations of total and Gibbs free energies, which are in good agreement with experimental data.[16]

  • High-Accuracy Composite Methods (e.g., G3MP2B3): Methods like Gaussian-3 (G3) and its variants, such as G3MP2B3, are composite ab initio methods designed to achieve high accuracy in thermochemical calculations.[17][18] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.[19][20]

Experimental and Computational Protocols

This section provides detailed, step-by-step methodologies for the key experiments and computational workflows discussed above.

Protocol for Bomb Calorimetry

Objective: To determine the enthalpy of combustion of a cymene isomer.

Materials:

  • Oxygen bomb calorimeter[12]

  • Cymene sample of known purity

  • Benzoic acid (for calibration)

  • Fuse wire

  • Oxygen cylinder with regulator

  • Crucible

  • Balance (accurate to 0.1 mg)

  • Temperature monitoring system

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Cut a 10 cm piece of fuse wire and weigh it.

    • Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Carefully place the bomb head into the bomb vessel and seal it.

    • Pressurize the bomb with oxygen to approximately 30 atm.

    • Submerge the bomb in the calorimeter's water bath of a known volume.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.

  • Sample Measurement:

    • Repeat the procedure with a known mass of the cymene isomer.

    • Calculate the heat released by the combustion of the cymene sample.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the molar enthalpy of combustion of the cymene isomer.[21]

Causality Behind Experimental Choices: Benzoic acid is used for calibration because it is a stable, non-hygroscopic solid with a well-established and certified heat of combustion. The use of a high-pressure oxygen atmosphere ensures complete combustion of the hydrocarbon sample.

Diagram of Bomb Calorimetry Workflow:

BombCalorimetry cluster_prep Sample Preparation & Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh_sample Weigh Cymene Sample & Fuse Wire place_in_bomb Place in Bomb & Seal weigh_sample->place_in_bomb pressurize Pressurize with O2 place_in_bomb->pressurize submerge Submerge in Water Bath pressurize->submerge equilibrium Attain Thermal Equilibrium submerge->equilibrium ignite Ignite Sample equilibrium->ignite record_temp Record Temperature Change ignite->record_temp calc_heat Calculate Heat Released record_temp->calc_heat correct Correct for Fuse Wire calc_heat->correct molar_enthalpy Determine Molar Enthalpy of Combustion correct->molar_enthalpy DFT_Workflow start Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc therm_analysis Thermochemical Analysis freq_calc->therm_analysis end Thermodynamic Properties (ΔH, S, Cp) therm_analysis->end

Caption: A streamlined workflow for the computational determination of thermodynamic properties using DFT.

Concluding Remarks

The thermodynamic data presented in this guide, along with the detailed methodologies, offer a robust foundation for researchers and professionals working with cymene isomers. The consistency between high-quality experimental data and modern computational predictions underscores the reliability of these approaches. As the applications of cymenes continue to expand, a thorough understanding of their fundamental thermodynamic properties will remain indispensable for innovation and process efficiency.

References

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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Resolution of Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The separation of alkylbenzene isomers, particularly positional isomers such as xylenes, presents a significant analytical challenge due to their nearly identical physicochemical properties. This guide provides an in-depth exploration of reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies for the effective resolution of these compounds. We delve into the critical role of stationary phase selection, emphasizing the alternative selectivity offered by Phenyl-Hexyl phases over traditional C18 columns through π-π interactions. Furthermore, this note details the strategic optimization of mobile phase composition to modulate retention and selectivity. Comprehensive, step-by-step protocols for the separation of a standard BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) mixture are provided for both a Phenyl-Hexyl and a high-performance C18 stationary phase, offering researchers validated starting points for method development.

The Challenge of Alkylbenzene Isomer Separation

Alkylbenzenes are a class of aromatic hydrocarbons fundamental to the chemical industry, serving as precursors for polymers, solvents, and fuel additives. Positional isomers, such as o-xylene, m-xylene, and p-xylene, share the same molecular weight and similar hydrophobicity, making their separation by conventional chromatographic techniques a non-trivial task. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for this challenge, provided that the chromatographic system is intelligently designed to exploit subtle differences in isomer structure.[1][2]

The Cornerstone of Separation: Stationary Phase Selection

The choice of stationary phase is the most critical factor in achieving selectivity between closely related isomers.[3] While the octadecyl (C18) phase is the workhorse of reversed-phase chromatography, its separation mechanism, based primarily on hydrophobic interactions, is often insufficient to resolve alkylbenzene isomers.[4][5]

Beyond Hydrophobicity: The Power of π-π Interactions with Phenyl Phases

For aromatic analytes, stationary phases incorporating phenyl groups, such as Phenyl-Hexyl chemistries, provide an alternative and often orthogonal separation mechanism.[6][7] This selectivity arises from π-π interactions between the electron-rich π-orbitals of the analyte's benzene ring and those of the phenyl ligands on the stationary phase.[8][9]

  • Causality of Selection: Alkylbenzene isomers differ in the spatial arrangement of their alkyl groups, which subtly alters the electron distribution and accessibility of the benzene ring. Phenyl-Hexyl columns can differentiate these minor electronic and steric differences.[6] For instance, the relative positions of the two methyl groups in xylene isomers (ortho, meta, para) influence how effectively they can interact with the planar phenyl ring of the stationary phase, leading to differential retention.[5][7] The hexyl spacer provides an optimal distance for the phenyl group to interact with analytes while also contributing to the overall hydrophobic retention.[10]

The Role of C18: Shape Selectivity

While less common for this specific application, certain C18 columns, particularly those with a high bonding density or polymeric structure, can exhibit "shape selectivity."[11] This phenomenon allows the stationary phase to differentiate analytes based on their size and planarity. More linear or planar isomers can intercalate more effectively into the ordered structure of the C18 alkyl chains, leading to increased retention compared to bulkier isomers.[11][12]

Logical Workflow for Method Development

Below is a generalized workflow for developing a robust HPLC method for alkylbenzene isomer separation.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytes (e.g., BTEX Mixture) Col_Select Select Columns 1. Phenyl-Hexyl (Primary) 2. C18 (Alternative) Start->Col_Select Mob_Select Select Mobile Phases A: Water B1: Methanol (Enhances π-π) B2: Acetonitrile Col_Select->Mob_Select Gradient Run Scouting Gradient (e.g., 40-80% B over 15 min) Mob_Select->Gradient Eval Evaluate Selectivity (α) & Resolution (Rs) Gradient->Eval Optimize Fine-tune Isocratic/Gradient Adjust %B, Flow Rate, Temp. Eval->Optimize Rs < 1.5 Final Final Method Eval->Final Rs ≥ 1.5 Validate Method Validation (Linearity, Precision, Accuracy) Optimize->Validate Validate->Final

Caption: Method development workflow for alkylbenzene isomer separation.

Modulating Selectivity: Mobile Phase Optimization

The mobile phase composition is a powerful tool for fine-tuning the separation of aromatic isomers, especially when using a Phenyl-Hexyl column.[13][14]

  • Methanol vs. Acetonitrile: The choice of organic modifier can significantly alter selectivity.

    • Methanol is generally the preferred organic modifier for enhancing π-π interactions. It is less interactive with the phenyl stationary phase, allowing for stronger interactions between the phase and the aromatic analytes, often resulting in greater retention and changes in selectivity.[15][16]

    • Acetonitrile , possessing a triple bond and thus π-electron character, can compete with the analytes for interaction sites on the phenyl stationary phase. This tends to decrease or suppress the π-π interactions, leading to different elution patterns.[5][17][18] This competitive effect can be exploited to "turn off" the π-π mechanism and emphasize hydrophobic differences, or to find a "sweet spot" by using a ternary mixture of water, methanol, and acetonitrile.

Experimental Protocols

The following protocols provide validated starting conditions for the separation of a common alkylbenzene isomer mixture.

Protocol 1: Primary Method Using Phenyl-Hexyl Column

This method leverages π-π interactions to achieve high resolution, particularly between positional isomers. It is the recommended starting point.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump and UV detector.

Materials:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3 µm particle size (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, Phenomenex Luna Phenyl-Hexyl).[3][10]

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Methanol[15]

  • Sample: Standard mixture of Benzene, Toluene, Ethylbenzene, p-Xylene, m-Xylene, and o-Xylene (~50 µg/mL each in 50:50 Methanol:Water).

Procedure:

  • System Preparation: Purge all solvent lines thoroughly. Equilibrate the column with the initial mobile phase composition (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Mobile Phase: Isocratic, 60% Methanol / 40% Water[19]

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm[20]

  • Sample Injection: Inject the standard mixture and begin data acquisition.

  • Data Analysis: Identify peaks based on retention time compared to individual standards. Calculate resolution between critical pairs (e.g., m-xylene and p-xylene).

Expected Results: This method should provide good separation of all components, including baseline resolution of the xylene isomers. The elution order is typically Benzene, Toluene, Ethylbenzene, p-Xylene, m-Xylene, o-Xylene.

Protocol 2: Alternative Method Using C18 Column

This method relies on hydrophobic interactions and potential shape selectivity. It can be a useful alternative if a Phenyl-Hexyl column is unavailable or for comparison.

Instrumentation:

  • Same as Protocol 1.

Materials:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, <5 µm particle size (e.g., Waters µ-Bondapak C18, HALO C18).[21][22]

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Sample: Same as Protocol 1.

Procedure:

  • System Preparation: Purge and equilibrate the column with the initial mobile phase composition (70% B) until the baseline is stable.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Mobile Phase: Isocratic, 70% Acetonitrile / 30% Water[20]

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

  • Sample Injection: Inject the standard mixture and acquire data.

  • Data Analysis: As in Protocol 1.

Expected Results: Separation of benzene, toluene, and ethylbenzene will be straightforward. However, resolution of the xylene isomers may be incomplete, with m- and p-xylene often co-eluting.[22] The elution order is generally the same as with the Phenyl-Hexyl column.

Summary of Chromatographic Conditions

ParameterProtocol 1 (Primary)Protocol 2 (Alternative)Rationale for Choice
Stationary Phase Phenyl-Hexyl (USP L11)C18 (USP L1)Phenyl-Hexyl provides π-π interactions for enhanced isomer selectivity.[4][10]
Column Dimensions 4.6 x 150 mm, 3 µm4.6 x 150 mm, <5 µmStandard dimensions for good efficiency and reasonable backpressure.
Mobile Phase 60% Methanol / 40% Water70% Acetonitrile / 30% WaterMethanol enhances π-π interactions on the phenyl phase.[15] Acetonitrile is a common strong solvent for C18.
Elution Mode IsocraticIsocraticSufficient for a simple mixture; a gradient may be needed for more complex samples.
Flow Rate 1.0 mL/min1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CProvides stable and reproducible retention times.
Detection UV @ 254 nmUV @ 254 nmAromatic rings provide strong absorbance at this wavelength.

Mechanistic Comparison of Separation

The underlying principles driving the separation in the two protocols are fundamentally different, as illustrated below.

SeparationMechanisms cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase c18_phase Hydrophobic Interaction Alkyl chains create a non-polar environment. Separation is based on the overall hydrophobicity of the analyte. Planar isomers may intercalate better (shape selectivity). phenyl_phase π-π Interaction + Hydrophobicity Phenyl rings on the phase interact with the analyte's aromatic ring. This provides unique selectivity for positional isomers based on electron density and steric access. The hexyl chain adds hydrophobic retention. Analyte Alkylbenzene Isomers (e.g., Xylenes) Analyte->c18_phase Primary Interaction Analyte->phenyl_phase Dominant & Specific Interaction

Caption: Dominant separation mechanisms on C18 vs. Phenyl-Hexyl phases.

Conclusion

The successful HPLC separation of alkylbenzene isomers hinges on selecting a stationary phase that can exploit subtle structural differences beyond simple hydrophobicity. Phenyl-Hexyl columns are demonstrably superior for this application, offering unique selectivity driven by π-π interactions. The choice of organic modifier, particularly methanol, can further enhance these interactions and improve resolution. While standard C18 columns can separate some alkylbenzenes, they often fail to resolve critical positional isomers. The protocols detailed herein provide robust starting points for researchers, enabling the accurate and reliable quantification of alkylbenzene isomers in various matrices.

References

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  • ResearchGate. (n.d.). Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. Retrieved from [Link]

  • González-García, I., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8796-8804. Retrieved from [Link]

  • Rimmer, C. A., et al. (2011). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Chromatographia, 74(1-2), 1-13. Retrieved from [Link]

  • Das, A., et al. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Indian Chemical Society, 90, 1253-1258. Retrieved from [Link]

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Rimmer, C. A., et al. (2011). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC North America. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HPLC Separation of BTEX in Process Water. Retrieved from [Link]

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Liquid chromatographic separation of xylene isomers on α-cyclodextrin bonded phases. Retrieved from [Link]

  • ACS Publications. (2025, June 16). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. Retrieved from [Link]

  • Golbabaei, F., et al. (2012). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. International Journal of Occupational Hygiene, 4(2), 63-68. Retrieved from [Link]

Sources

Application Note: Unambiguous Structure Confirmation of 3-sec-butyltoluene using a Suite of NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Isomeric impurities can significantly impact a compound's biological activity, toxicity, and physical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structure confirmation of 3-sec-butyltoluene. We will move beyond simple spectral interpretation, delving into the causality behind experimental choices and demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a self-validating system for structural elucidation.

The Challenge of Isomeric Differentiation

The isomers of sec-butyltoluene (ortho, meta, and para) possess the same molecular formula and, consequently, the same mass. This renders techniques like mass spectrometry insufficient for definitive identification. While chromatographic methods can separate these isomers, NMR spectroscopy stands as the gold standard for providing detailed structural information at the atomic level, allowing for the precise determination of substituent positions on the aromatic ring.

Core NMR Techniques for Structure Elucidation

A multi-faceted approach employing several NMR experiments is crucial for a robust structural confirmation. This guide will detail the application and interpretation of the following techniques:

  • ¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

Experimental Protocols

PART 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[1][2]

Protocol:

  • Sample Quantity: Weigh approximately 10-25 mg of the synthesized 3-sec-butyltoluene for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1] For a comprehensive suite of 2D experiments, a sample concentration of around 20 mg/mL in 0.6 mL of solvent is recommended.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent dissolving power for many organic compounds and its easily identifiable residual solvent peak (~7.26 ppm). Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.[4]

  • Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1][4] To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Labeling and Cleaning: Clearly label the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[4]

PART 2: NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific spectrometer and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR (Proton-Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 (or more, depending on concentration).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters are typically similar to a standard ¹³C experiment but with a specific pulse angle (135°) to differentiate carbon types.[5][6]

  • COSY:

    • Pulse Program: Standard COSY-45 or COSY-90.

    • Acquire a 2D matrix with sufficient resolution in both dimensions.

  • HSQC:

    • Pulse Program: Standard phase-sensitive edited HSQC.[7][8]

    • Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • HMBC:

    • Pulse Program: Standard HMBC sequence.[7][8]

    • Optimize for long-range couplings of 8-10 Hz to observe 2- and 3-bond correlations.[8]

Data Analysis and Structure Confirmation

The following sections detail the expected spectral features for 3-sec-butyltoluene and how their interplay confirms the structure.

Expected Chemical Shifts and Multiplicities
Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) DEPT-135 Phase
H-2, H-4, H-5, H-6~7.0 - 7.3Multiplet~125 - 129Positive
C-1, C-3N/AN/A~137, ~146No Signal
Methyl (Toluene)~2.35Singlet~21Positive
Methine (sec-Butyl)~2.6Sextet~42Positive
Methylene (sec-Butyl)~1.6Multiplet~31Negative
Methyl (sec-Butyl, CH₃-CH₂)~0.8Triplet~12Positive
Methyl (sec-Butyl, CH₃-CH)~1.2Doublet~22Positive

Note: These are approximate values and can vary based on solvent and other factors.[9][10] Aromatic carbon signals typically appear between 120-150 ppm.[11]

Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis:

    • The aromatic region (δ 7.0-7.3) will show a complex multiplet integrating to four protons, consistent with a disubstituted benzene ring.[12]

    • A singlet at ~2.35 ppm integrating to three protons is characteristic of the toluene methyl group.

    • The sec-butyl group will exhibit a sextet (~2.6 ppm, 1H), a multiplet (~1.6 ppm, 2H), a triplet (~0.8 ppm, 3H), and a doublet (~1.2 ppm, 3H).

  • ¹³C NMR and DEPT-135 Analysis:

    • The ¹³C spectrum will show the expected number of carbon signals.

    • The DEPT-135 spectrum is crucial for differentiating the carbons of the sec-butyl group.[6][13] The CH₂ group will appear as a negative peak, while the CH and CH₃ groups will be positive.[5] Quaternary carbons (C-1 and C-3 of the aromatic ring) will be absent in the DEPT spectrum but present in the broadband-decoupled ¹³C spectrum.[13]

  • 2D NMR Correlation Analysis:

    • COSY: This experiment will reveal the proton-proton coupling network within the sec-butyl group. The methine proton will show correlations to both the methylene protons and the doublet methyl protons. The methylene protons will show correlations to the methine proton and the triplet methyl protons. This confirms the connectivity of the alkyl chain.

    • HSQC: This spectrum directly links each proton to its attached carbon. [7][14]For example, the singlet at ~2.35 ppm will correlate to the carbon at ~21 ppm, confirming the toluene methyl group. Each proton signal of the sec-butyl group will correlate to its corresponding carbon signal as listed in the table.

    • HMBC: This is the key experiment for definitively placing the sec-butyl group at the meta position. [7][14]We expect to see the following key long-range correlations:

      • The methine proton of the sec-butyl group (~2.6 ppm) should show correlations to the aromatic carbons C-2 and C-4.

      • The protons of the toluene methyl group (~2.35 ppm) should show correlations to the aromatic carbons C-2 and C-4.

      • Crucially, there should be no HMBC correlation between the methine proton of the sec-butyl group and the toluene methyl carbon, and vice-versa. This lack of correlation rules out the ortho isomer. The para isomer would show a different aromatic splitting pattern in the ¹H NMR (typically two doublets) and different HMBC correlations.

    HMBC_Correlations cluster_aromatic Aromatic Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Me_H Me-H Me_H->C2 ³J Me_H->C6 ³J secBu_CH sec-Bu CH secBu_CH->C2 ³J secBu_CH->C4 ³J

    Figure 2: Key HMBC Correlations for 3-sec-butyltoluene.

Conclusion

By systematically applying and interpreting a combination of 1D and 2D NMR experiments, the structure of 3-sec-butyltoluene can be confirmed with a high degree of confidence. The ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons. DEPT experiments clarify the multiplicity of the carbon signals. COSY and HSQC experiments establish the direct bonding and short-range connectivity. Finally, the long-range correlations observed in the HMBC spectrum provide the definitive evidence for the meta-substitution pattern, allowing for the unambiguous differentiation from its ortho and para isomers. This comprehensive approach exemplifies a robust and self-validating methodology for the structural elucidation of small organic molecules, a critical step in ensuring the quality and integrity of chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from: [Link]

  • Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from: [Link]

  • University of Leicester, Department of Chemistry. NMR Sample Preparation. Retrieved from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from: [Link]

  • Yamamoto, O., Hayamizu, K., Sekine, K., & Funahira, S. (1972). Structural determination of monosubstituted alkylbenzenes by proton magnetic resonance. Analytical Chemistry, 44(11), 1794-1803. Retrieved from: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33711, 3-tert-Butyltoluene. Retrieved from: [Link]

  • Chem Guides. (2020, June 24). 1H NMR: Structural Elucidation I [Video]. YouTube. Retrieved from: [Link]

  • University of York, Department of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Retrieved from: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from: [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from: [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from: [Link]

  • University of California, Davis. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from: [Link]

  • University of Calgary, Department of Chemistry. Ch 13 - Coupling. Retrieved from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

  • OChemPal. NMR: 2D Techniques - COSY, HSQC, HMBC. Retrieved from: [Link]

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Application Notes and Protocols for 3-sec-Butyltoluene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-sec-butyltoluene (CAS No. 1772-10-7) as a high-boiling point, non-polar, aromatic solvent. These notes detail the physicochemical properties, key advantages, and specific use-cases in organic synthesis where precise temperature control above the boiling point of common solvents is required. A detailed, exemplary protocol for a high-temperature reaction is provided, alongside essential safety and handling procedures.

Introduction: The Role of High-Boiling Point Solvents in Modern Synthesis

In organic synthesis, the choice of solvent is critical as it influences reaction rates, equilibria, and product selectivity.[1] While common solvents like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) are suitable for many applications, a significant number of chemical transformations require elevated temperatures to overcome high activation energy barriers.[2][3] High-boiling point solvents, defined as those with boiling points typically above 170 °C, provide the necessary thermal range to drive such reactions to completion efficiently.[4]

3-sec-Butyltoluene, an alkylated aromatic hydrocarbon, emerges as a valuable option in this class. Its chemical stability, non-polar nature, and high boiling point make it an excellent medium for reactions that are sensitive to protic or highly polar environments and demand sustained high temperatures. This guide will explore its properties and provide a framework for its effective and safe implementation in a laboratory setting.

Physicochemical Properties of 3-sec-Butyltoluene

A clear understanding of a solvent's physical properties is fundamental to its application. The key data for 3-sec-butyltoluene are summarized below.

PropertyValueSource
CAS Number 1772-10-7[5]
Molecular Formula C₁₁H₁₆[4]
Molecular Weight 148.25 g/mol [4]
Boiling Point ~193 °C (estimated)
Density 0.861 g/cm³ (estimated)
Appearance Colorless liquid[5]
Solubility Insoluble in water; soluble in common organic solvents[5]

Note: Some physical properties like boiling point and density are estimated based on similar isomers like 3-tert-butyltoluene, as specific experimental data for 3-sec-butyltoluene is not widely published. Researchers should verify these properties for their specific grade of solvent.

Core Advantages in High-Temperature Applications

The selection of 3-sec-butyltoluene as a high-boiling point solvent is underpinned by several key advantages:

  • Broad Thermal Operating Window: Its high boiling point allows for reactions to be conducted at temperatures significantly higher than those achievable with toluene or xylenes, facilitating reactions with high activation energies.

  • Chemical Inertness: As an aromatic hydrocarbon, it is largely inert under many reaction conditions, particularly those involving strong bases, organometallics, or nucleophilic reagents where protic or carbonyl-containing solvents would be reactive.[6]

  • Low Volatility: Reduced vapor pressure at elevated temperatures enhances safety and minimizes solvent loss during long reaction times, ensuring consistent reaction concentration.

  • Moisture Scavenging: Like other aromatic hydrocarbon solvents, it can be used to azeotropically remove water from a reaction mixture, which is critical for moisture-sensitive chemistries.

Application Note: High-Temperature Palladium-Catalyzed Cross-Coupling

One of the primary applications for a solvent like 3-sec-butyltoluene is in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. These reactions often involve sterically hindered substrates or less reactive coupling partners (e.g., aryl chlorides) that require significant thermal energy to achieve oxidative addition and reductive elimination steps efficiently.

Causality Behind Solvent Choice: In a challenging Buchwald-Hartwig amination, a lower-boiling solvent like toluene might not provide sufficient energy to drive the catalytic cycle to completion, resulting in low yields or catalyst decomposition. By elevating the reaction temperature to 150-180 °C in 3-sec-butyltoluene, the rate of the catalytic turnover can be dramatically increased, often leading to higher yields and shorter reaction times. The non-polar nature of the solvent also aids in the solubilization of organic substrates and non-polar catalyst ligands.

Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki Coupling (Exemplary)

This protocol describes a representative Suzuki coupling reaction between a sterically hindered aryl bromide and an arylboronic acid. It is designed as a self-validating system, incorporating in-process checks and a clear purification pathway.

Disclaimer: This is a representative protocol. Researchers must perform their own risk assessment and optimization for their specific substrates.

Materials:

  • 4-Bromo-2,6-di-tert-butylphenol (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv), finely milled

  • 3-sec-Butyltoluene, anhydrous (dried over 4Å molecular sieves)

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle and thermocouple temperature controller[7]

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) setup for reaction monitoring

Step-by-Step Methodology:

  • System Preparation: Assemble the three-neck flask with a condenser, nitrogen inlet, and a rubber septum. Flame-dry the glassware under a vacuum and then backfill with dry nitrogen. This ensures the reaction is performed under an inert atmosphere, protecting the catalyst and reagents from oxygen and moisture.

  • Reagent Addition: To the flask, add 4-bromo-2,6-di-tert-butylphenol, 2-methylphenylboronic acid, finely milled K₃PO₄, Pd(OAc)₂, and SPhos. The use of a bidentate phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst at high temperatures.

  • Solvent Addition: Via cannula or syringe, add anhydrous 3-sec-butyltoluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Degassing: Bubble dry nitrogen through the stirred reaction mixture for 15-20 minutes. This step is critical to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 160 °C using the heating mantle with vigorous stirring. Maintain this temperature for 12-24 hours. The high temperature is necessary to facilitate the challenging oxidative addition of the sterically hindered aryl bromide to the Pd(0) center.

  • In-Process Control (Self-Validation): After 12 hours, carefully take a small aliquot from the reaction mixture via syringe. Quench it with water, extract with ethyl acetate, and analyze by TLC or GC to assess the consumption of the starting material. If the reaction is incomplete, allow it to proceed longer.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic base and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Note: Due to the high boiling point of 3-sec-butyltoluene, a good vacuum pump and a higher bath temperature will be required for efficient removal.[8]

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Workflow Visualization

The following diagram illustrates the general workflow for a high-temperature synthesis reaction using 3-sec-butyltoluene.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Purification p1 Flame-dry glassware under N₂ p2 Add reagents: - Substrates - Catalyst & Ligand - Base p1->p2 p3 Add anhydrous 3-sec-butyltoluene p2->p3 r1 Degas mixture with N₂ p3->r1 Inert atmosphere r2 Heat to target temp (e.g., 160-180 °C) r1->r2 r3 Monitor reaction (TLC/GC) r2->r3 w1 Cool to RT & Quench r3->w1 Reaction complete w2 Aqueous extraction w1->w2 w3 Dry & concentrate solvent (high vacuum) w2->w3 w4 Column Chromatography w3->w4 end Characterization (NMR, MS) w4->end Pure Product

Sources

Application Notes & Protocols: The Strategic Use of 1-methyl-3-(sec-butyl)benzene in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the synthetic utility of 1-methyl-3-(sec-butyl)benzene as a versatile starting material in the development of pharmaceutical intermediates. While not a widely documented precursor, its unique substitution pattern offers a strategic entry point for constructing complex molecular architectures. We present a hypothetical, yet scientifically rigorous, synthetic pathway to a novel kinase inhibitor candidate, "Mebutamab," to illustrate the potential of this building block. This guide provides in-depth explanations of reaction mechanisms, step-by-step protocols, and quantitative data to enable researchers to adapt these methodologies for their own discovery programs.

Introduction: The Rationale for 1-methyl-3-(sec-butyl)benzene in Drug Design

The search for novel chemical entities (NCEs) with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The selection of starting materials is a critical decision that dictates the novelty, feasibility, and efficiency of a synthetic campaign. 1-methyl-3-(sec-butyl)benzene, an asymmetrically substituted aromatic hydrocarbon, presents an intriguing scaffold for several reasons:

  • Stereochemical Complexity: The sec-butyl group introduces a chiral center, offering the potential for stereospecific interactions with biological targets.

  • Modulated Lipophilicity: The two alkyl substituents provide a moderate degree of lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Defined Regiochemistry: The meta substitution pattern of the alkyl groups provides a predictable framework for further functionalization of the benzene ring through electrophilic aromatic substitution reactions.[1][2]

This guide will focus on a foundational reaction for functionalizing this scaffold: the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction allows for the introduction of a keto-group, which serves as a versatile handle for subsequent chemical transformations.[3][4][5]

Synthetic Strategy: Pathway to a Hypothetical Kinase Inhibitor "Mebutamab"

To illustrate the practical application of 1-methyl-3-(sec-butyl)benzene, we propose a synthetic route to a hypothetical kinase inhibitor, "Mebutamab." The core of this molecule is a substituted benzoyl moiety, a common feature in many ATP-competitive kinase inhibitors.

The overall synthetic workflow is depicted below:

G A 1-methyl-3-(sec-butyl)benzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 C 1-(2,4-dimethyl-6-(sec-butyl)phenyl)ethan-1-one B->C D Alpha-Bromination C->D NBS, AIBN E 2-bromo-1-(2,4-dimethyl-6-(sec-butyl)phenyl)ethan-1-one D->E F Nucleophilic Substitution E->F Substituted Amine G Hypothetical Drug 'Mebutamab' F->G

Caption: Synthetic workflow for the hypothetical kinase inhibitor "Mebutamab".

Core Reaction: Friedel-Crafts Acylation of 1-methyl-3-(sec-butyl)benzene

The first crucial step is the introduction of an acetyl group onto the aromatic ring. This is achieved via a Friedel-Crafts acylation reaction.[6][7]

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[3][5] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The nucleophilic π-system of the benzene ring then attacks this electrophile.

The directing effects of the existing alkyl substituents are paramount in determining the position of acylation.[1][8] Both the methyl and sec-butyl groups are electron-donating and therefore act as ortho, para-directors.[2][9][10]

Considering the structure of 1-methyl-3-(sec-butyl)benzene:

  • Position 2: ortho to the methyl group and ortho to the sec-butyl group. This position is sterically hindered by both adjacent alkyl groups.

  • Position 4: para to the methyl group and ortho to the sec-butyl group. This position is electronically activated by both groups.

  • Position 5: meta to both groups, and therefore electronically disfavored.

  • Position 6: ortho to the methyl group and para to the sec-butyl group. This position is also electronically activated.

Due to the steric bulk of the sec-butyl group, electrophilic attack at the adjacent position 2 is highly disfavored. While both positions 4 and 6 are electronically activated, the reaction will likely yield a mixture of isomers. For the purpose of this guide, we will focus on the isolation and use of the major isomer formed at the less sterically hindered position, which is typically para to the smaller methyl group (position 4).

G cluster_0 Mechanism of Acylium Ion Formation acetyl_chloride Acetyl Chloride complex Intermediate Complex acetyl_chloride->complex + AlCl3 alcl3 AlCl3 acylium Acylium Ion (Electrophile) complex->acylium Cleavage

Sources

Application Note: Regioselective Synthesis of 3-sec-Butyltoluene via a Thermodynamically Controlled Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-sec-butyltoluene, a meta-substituted alkylated arene. The synthesis is achieved through the Friedel-Crafts alkylation of toluene with 2-chlorobutane, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst. A key focus of this guide is the strategic manipulation of reaction conditions to favor the thermodynamically stable meta-isomer over the kinetically preferred ortho- and para-isomers. We will delve into the underlying mechanistic principles governing this regioselectivity, provide a detailed, step-by-step experimental procedure, and offer a troubleshooting guide for common challenges. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing meta-alkylated toluene derivatives.

Introduction: The Challenge of Meta-Alkylation

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the generation of a carbocation electrophile from an alkyl halide or other precursors.[3][4]

While powerful, the reaction's regiochemical outcome on substituted benzenes is dictated by the electronic nature of the existing substituent. Toluene, with its electron-donating methyl group (-CH₃), is a classic example of an activated ring that directs incoming electrophiles to the ortho and para positions. This kinetic preference presents a significant challenge when the meta isomer is the desired product.

However, a key feature of the Friedel-Crafts alkylation is its potential reversibility.[4] Under conditions of higher temperature and extended reaction times, an equilibrium can be established between the various constitutional isomers. The meta isomer, 3-sec-butyltoluene, though formed more slowly, is the most thermodynamically stable due to the minimization of steric repulsion between the two alkyl groups. This protocol leverages the principle of thermodynamic control to drive the reaction toward the desired meta-product.[5][6]

Reaction Principle and Mechanism

The synthesis of 3-sec-butyltoluene proceeds in two critical phases: electrophile generation and a thermodynamically controlled electrophilic aromatic substitution.

2.1. Generation of the sec-Butyl Carbocation The Lewis acid catalyst, AlCl₃, abstracts the chloride from 2-chlorobutane, generating a secondary carbocation—the active electrophile. This is a crucial first step in the electrophilic aromatic substitution mechanism.[3][7]

Reaction: CH₃CH₂CH(Cl)CH₃ + AlCl₃ ⇌ CH₃CH₂C⁺HCH₃ + AlCl₄⁻

2.2. Kinetic vs. Thermodynamic Control Upon formation, the sec-butyl carbocation attacks the electron-rich toluene ring.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C), the reaction is under kinetic control. The activation energies for attack at the electronically favored ortho and para positions are lower, leading to the rapid formation of 2-sec-butyltoluene and 4-sec-butyltoluene as the major products.[5][6]

  • Thermodynamic Control (Higher Temperature): At elevated temperatures (e.g., 25°C or higher) and with sufficient reaction time, the alkylation becomes reversible. The less stable ortho and para isomers can undergo dealkylation, regenerating the sec-butyl carbocation.[4] This allows the system to eventually reach a state of equilibrium that favors the most thermodynamically stable product, the meta isomer, where steric hindrance between the methyl and sec-butyl groups is minimized.[6]

The following diagram illustrates the mechanistic pathway leading to the desired meta product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Isomerization r1 2-Chlorobutane e1 sec-Butyl Carbocation (Electrophile) r1->e1 + AlCl₃ cat AlCl₃ (Lewis Acid) toluene Toluene e1->toluene e1->toluene Electrophile attacks Toluene sigma_op Ortho/Para σ-Complex (Kinetic Product) toluene->sigma_op Attack at o/p pos. sigma_m Meta σ-Complex (Thermodynamic Pathway) toluene->sigma_m Attack at m pos. product_op 2- & 4-sec-butyltoluene sigma_op->product_op - H⁺ product_m 3-sec-butyltoluene (Desired Product) sigma_m->product_m - H⁺ product_op->toluene Dealkylation (+ H⁺, AlCl₃) G start Start setup 1. Assemble Dry Apparatus (Flask, Condenser, Funnel) start->setup charge 2. Charge Toluene (Solvent) and cool in ice bath setup->charge add_cat 3. Add Anhydrous AlCl₃ portion-wise to Toluene charge->add_cat add_alkyl 4. Add 2-Chlorobutane dropwise via funnel add_cat->add_alkyl react 5. Warm to 25-30°C Stir for 4-6 hours add_alkyl->react quench 6. Quench Reaction by pouring onto ice/HCl react->quench workup 7. Workup (Separate, Wash, Dry) quench->workup purify 8. Purify (Distill Toluene, Fractional Distillation) workup->purify analyze 9. Analyze Product (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of 3-sec-butyltoluene.

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stirrer, dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while still warm to prevent moisture contamination. Connect the top of the condenser to a gas trap.

  • Reagent Charging: Charge the flask with toluene (e.g., 200 mL, ~1.88 mol). A large excess is used to minimize polyalkylation. [7]Begin stirring and cool the flask in an ice-water bath.

  • Catalyst Addition: While stirring, carefully and slowly add anhydrous AlCl₃ (e.g., 5.0 g, 0.037 mol) to the cooled toluene in small portions. The addition is exothermic.

  • Addition of Alkylating Agent: Once the catalyst has been added and the mixture has returned to ~5°C, add 2-chlorobutane (e.g., 25 mL, 0.24 mol) to the dropping funnel. Add the 2-chlorobutane dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction for Thermodynamic Control: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Continue to stir vigorously for 4 to 6 hours. This extended time at a moderate temperature is crucial for the isomeric equilibrium to favor the meta-product. [6]6. Quenching: Prepare a large beaker containing a mixture of crushed ice (400 g) and 6 M HCl (50 mL). While stirring the ice mixture vigorously, slowly and carefully pour the reaction mixture into the beaker. This will decompose the aluminum chloride complex and should be done in a fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with cold water (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL, to neutralize residual acid), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification:

    • First, remove the excess toluene using simple distillation.

    • The remaining crude product, a mixture of sec-butyltoluene isomers, should then be purified by fractional distillation to separate the 3-sec-butyltoluene from the ortho- and para-isomers.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Moisture in reagents or glassware. 2. Inactive AlCl₃ catalyst.1. Ensure all glassware is oven-dried. Use anhydrous grade toluene. 2. Use a freshly opened bottle of anhydrous AlCl₃. [8]
High Proportion of o/p Isomers 1. Reaction temperature was too low. 2. Reaction time was too short.1. Ensure the reaction is allowed to warm to room temperature (25-30°C). 2. Increase the reaction time to >4 hours to allow for thermodynamic equilibration. [8]
Significant Polyalkylation Molar ratio of toluene to 2-chlorobutane is too low.Increase the molar excess of toluene. A 5:1 to 10:1 ratio of toluene to alkylating agent is recommended. [7][8]
Formation of Dark Tar Side reactions due to overheating or concentrated pockets of catalyst.Ensure efficient stirring. Control the rate of addition of the alkylating agent to manage the initial exotherm.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. [Link]

  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. [Link]

  • Organic Syntheses. (n.d.). β-(3-ACENAPHTHOYL)PROPIONIC ACID. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]

  • Saha, M., & Islam, M. (2008). tert.-Butylation of Toluene: A Statistical Study. Bangladesh Journal of Scientific and Industrial Research, 43(4), 545-552. [Link]

Sources

Application Notes and Protocols for the Analysis of Cymene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cymene Isomers in Research and Industry

Cymenes are a group of naturally occurring aromatic organic compounds with the chemical formula C₁₀H₁₄. They are classified as monoterpenes and exist in three positional isomers: ortho-cymene (o-cymene), meta-cymene (m-cymene), and para-cymene (p-cymene). These isomers are of significant interest across various scientific and industrial domains, including pharmaceuticals, flavor and fragrance, and chemical synthesis.[1][2][3] p-Cymene, the most common isomer, is a constituent of essential oils from plants like cumin and thyme and serves as a precursor in the synthesis of other chemicals.[1][2] The accurate identification and quantification of individual cymene isomers are crucial for quality control, formulation development, and mechanistic studies.

The structural similarity of o-, m-, and p-cymene presents a significant analytical challenge. Their close boiling points and similar mass spectra necessitate high-resolution analytical techniques for effective separation and quantification. This application note provides a comprehensive guide to the selection of appropriate analytical standards and reference materials for cymene isomers and details robust analytical protocols for their separation and analysis using gas chromatography.

The Cornerstone of Accurate Analysis: Selecting High-Quality Reference Materials

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and identification. For the analysis of cymene isomers, it is imperative to use certified reference materials (CRMs) or well-characterized analytical standards to ensure metrological traceability and the accuracy of results.

Understanding Reference Material Grades
  • Certified Reference Materials (CRMs): These are the highest quality standards available. CRMs are produced by accredited reference material producers who operate under the guidelines of ISO 17034.[4][5][6][7] They are accompanied by a certificate of analysis that states the property values and their uncertainties, along with a statement of metrological traceability.

  • Analytical Standards: These are high-purity substances intended for use in analytical procedures. While they may not have the full certification of a CRM, reputable suppliers provide a detailed certificate of analysis with purity data, typically determined by techniques like gas chromatography (GC).[8]

Recommended Suppliers for Cymene Isomer Standards

Several reputable suppliers offer analytical standards and CRMs for cymene isomers. It is crucial to source these materials from vendors who can provide comprehensive documentation and demonstrate adherence to international quality standards.

IsomerSupplierGradeCAS Number
o-Cymene Sigma-AldrichAnalytical Standard, 98%527-84-4
Santa Cruz Biotechnology-527-84-4
Chem-Impex≥ 99% (GC)527-84-4
m-Cymene Sigma-AldrichAnalytical Standard535-77-3
Chemical Bull-535-77-3
p-Cymene Sigma-AldrichCertified Reference Material, Analytical Standard99-87-6

It is best practice to obtain a certificate of analysis for each standard to verify its purity and identity before use.

Workflow for Preparation and Use of Cymene Isomer Standards

The following diagram illustrates the critical steps involved in the preparation and use of cymene isomer standards for accurate analytical measurements.

Caption: Workflow for the preparation and use of cymene isomer analytical standards.

Analytical Protocols for the Separation and Quantification of Cymene Isomers

Gas chromatography is the technique of choice for the separation of volatile compounds like cymene isomers due to its high resolving power. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be effectively utilized for detection and quantification.

Protocol 1: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the routine, high-throughput analysis of cymene isomers.

1. Instrumentation and Consumables:

  • Gas Chromatograph with FID detector (e.g., Agilent 8890 GC System)

  • Capillary GC column: A non-polar or mid-polar column is recommended for optimal separation of aromatic isomers. A suitable choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier gas: Helium or Hydrogen, high purity (99.999%)

  • Autosampler vials and caps

  • Syringes for sample and standard preparation

2. Standard and Sample Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each cymene isomer (o-, m-, and p-) into separate 10 mL volumetric flasks. Dissolve and bring to volume with hexane.

  • Mixed Working Standard (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and bring to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing cymene isomers with hexane to a concentration that falls within the calibration range.

3. GC-FID Operating Conditions:

ParameterValueRationale
Injector Split/SplitlessSplit injection is suitable for higher concentration samples to avoid column overload.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Split Ratio 50:1 (can be optimized)Adjust based on sample concentration to ensure sharp peaks.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Temperature Program Initial: 60 °C (hold 2 min)Allows for proper focusing of analytes at the head of the column.
Ramp: 5 °C/min to 150 °CA slow ramp rate is crucial for resolving the closely eluting isomers.
Hold: 2 min at 150 °CEnsures elution of all components.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for hydrocarbons.
Detector Temperature 280 °CPrevents condensation of analytes in the detector.
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min
Injection Volume 1 µL

4. Data Analysis and Quantification:

  • Integrate the peak areas for each cymene isomer in the chromatograms of the calibration standards and samples.

  • Construct a calibration curve for each isomer by plotting peak area against concentration.

  • Determine the concentration of each isomer in the samples by interpolating their peak areas from the respective calibration curves.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the unambiguous identification of cymene isomers and for analysis in complex matrices where co-eluting peaks may be present.

1. Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP2020 NX)

  • The same GC column and consumables as in Protocol 1 can be used.

2. Standard and Sample Preparation:

  • Follow the same procedure as described in Protocol 1.

3. GC-MS Operating Conditions:

ParameterValueRationale
GC Parameters
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be optimized)
Carrier Gas HeliumMS compatibility.
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold 2 min)
Ramp: 5 °C/min to 150 °C
Hold: 2 min at 150 °C
MS Parameters
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVProvides reproducible fragmentation patterns.
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °CPrevents analyte condensation.
Scan Mode Full Scan (m/z 40-200)For qualitative identification.
Selected Ion Monitoring (SIM) For enhanced sensitivity and quantitative accuracy.
SIM Ions (m/z) 119, 134134 is the molecular ion, and 119 is a major fragment ion.

4. Data Analysis and Identification:

  • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standards. The mass spectra of the three isomers are very similar, so chromatographic separation is key for identification.

  • Quantification: For accurate quantification, use the peak areas from the extracted ion chromatograms of the primary quantifier ion (e.g., m/z 119) and construct calibration curves as described in Protocol 1.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the analytical data, the developed GC-FID or GC-MS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The accurate analysis of cymene isomers is achievable with careful selection of high-quality analytical standards and the implementation of robust, high-resolution gas chromatography methods. The protocols detailed in this application note provide a solid foundation for researchers, scientists, and drug development professionals to confidently separate and quantify o-, m-, and p-cymene in various matrices. Adherence to good laboratory practices, including proper standard preparation and method validation, is paramount for generating reliable and defensible analytical data.

References

  • iTeh STANDARD PREVIEW. (n.d.). General requirements for the competence of reference material producers. standards.iteh.ai. Retrieved from [Link]

  • News-Medical.Net. (2022, August 27). ISO Guide 34. Retrieved from [Link]

  • iTeh STANDARD PREVIEW. (n.d.). ISO-Guide-34-2000.pdf. standards.iteh.ai. Retrieved from [Link]

  • Trapmann, S., Botha, A., Linsinger, T., Mac Curtain, S., & Emons, H. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Accreditation and Quality Assurance, 22(6), 381–387. JRC Publications Repository. Retrieved from [Link]

  • Scent.vn. (n.d.). m-Cymene (CAS 535-77-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Metoree. (n.d.). 12 p-Cymene Manufacturers in 2025. Retrieved from [Link]

  • Human Metabolome Database. (2007, January 22). Showing metabocard for p-Cymene (HMDB0005805). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). o-Cymene. NIST WebBook. Retrieved from [Link]

  • Lab Manager Magazine. (2016, May 11). Validation of Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

Sources

Title: Enhancing GC Detection of Alkylbenzenes and Related Compounds: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

Alkylbenzenes, a class of hydrocarbons crucial in industrial chemistry and environmental monitoring, are generally characterized by their volatility and non-polar nature, making them suitable for direct analysis by gas chromatography (GC). However, achieving optimal chromatographic performance and detection sensitivity can be challenging, particularly for alkylbenzenes bearing functional groups or when analyzing at ultra-trace levels. This application note provides a comprehensive guide to derivatization strategies designed to overcome these analytical hurdles. We will explore two primary scenarios: first, the essential derivatization of functionalized alkylbenzenes, such as alkylphenols, to improve volatility and peak shape through silylation. Second, we will detail an advanced strategy involving Friedel-Crafts acylation to introduce electrophoric moieties onto the aromatic ring, dramatically enhancing sensitivity for specific detectors like the Electron Capture Detector (ECD). This guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and expert insights required to implement robust derivatization methods for the analysis of alkylbenzenes and their derivatives.

Introduction: The Rationale for Derivatizing Alkylbenzenes

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile organic compounds. Due to their inherent volatility, simple alkylbenzenes like those found in BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) or the long-chain alkylbenzenes (LABs) used in detergent manufacturing are often analyzed directly without chemical modification.[1][2][3] However, direct injection is not always the optimal approach. Derivatization, the process of chemically modifying an analyte, becomes an indispensable tool in specific situations to enhance analytical performance.[4][5]

The primary motivations for derivatizing alkylbenzenes or their related structures are:

  • To Improve Volatility and Thermal Stability: The most critical application is for alkylbenzenes containing active hydrogen functional groups (-OH, -NH, -COOH, -SH).[6][7] These polar groups can form intermolecular hydrogen bonds, which decrease volatility and can cause the compound to adsorb to active sites in the GC column, leading to poor peak shape (tailing) and reduced resolution.[8] Derivatization masks these polar groups, creating a more volatile and less reactive derivative.[9]

  • To Enhance Detector Sensitivity and Selectivity: While a Flame Ionization Detector (FID) offers general-purpose detection for hydrocarbons, its sensitivity may be insufficient for trace-level analysis. Derivatization can introduce specific chemical groups, known as electrophores (e.g., halogenated groups), that elicit a very strong response from selective detectors like the Electron Capture Detector (ECD).[9][10] This can lower detection limits by several orders of magnitude.

  • To Improve Mass Spectral Identification: By adding a specific chemical group, derivatization can produce derivatives with characteristic and predictable fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation and improving identification confidence.[4]

This guide is structured into two parts, addressing the most common and a more specialized derivatization scenario, respectively.

Part I: Derivatization of Functionalized Alkylbenzenes: Silylation of Alkylphenols

This represents the most frequent and practical need for derivatization in the analysis of alkylbenzene-related compounds. Alkylphenols, such as 4-nonylphenol and 4-tert-octylphenol, are high-production-volume chemicals used in the manufacturing of surfactants and polymers. They are also significant environmental endocrine disruptors, necessitating sensitive monitoring.[11] Their phenolic hydroxyl group makes them prime candidates for derivatization.

Principle of Silylation

Silylation is the most prevalent derivatization method for GC analysis.[7] The technique involves replacing the active hydrogen of a polar functional group with a non-polar trimethylsilyl (TMS) group.[9] This reaction eliminates hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte, while also reducing its interaction with the GC column to yield sharper, more symmetrical peaks.

G

Causality in Protocol Design
  • Choice of Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent. The presence of the trifluoroacetyl group makes its byproducts highly volatile, preventing interference with the chromatogram.

  • Use of a Catalyst: While BSTFA can react alone, its reactivity is significantly enhanced by a catalyst. Trimethylchlorosilane (TMCS) is commonly added at a small percentage (e.g., 1%) to increase the donating power of the reagent, especially for sterically hindered phenols.[11]

  • Solvent Selection: The reaction must be conducted in a dry, aprotic solvent (e.g., acetone, dichloromethane, pyridine). Silylating reagents are highly sensitive to moisture and will preferentially react with any water present, consuming the reagent and producing unwanted siloxanes.[6][9] Acetone has been shown to accelerate silylation reactions significantly.[12]

  • Temperature and Time: While some silylations proceed at room temperature, heating is often employed to drive the reaction to completion, especially for less reactive or hindered compounds. Reaction completion is critical for accurate quantification.

Protocol 1: Silylation of Alkylphenols with BSTFA + 1% TMCS

This protocol is designed for the derivatization of alkylphenols in a prepared sample extract prior to GC-MS analysis.

Materials:

  • Sample extract containing alkylphenols, evaporated and reconstituted in a dry, aprotic solvent (e.g., acetone).

  • BSTFA + 1% TMCS silylating reagent.

  • Conical reaction vials (1.5 mL) with PTFE-lined caps.

  • Heating block or water bath.

  • Syringes for reagent transfer.

  • Nitrogen gas line for drying.

Procedure:

  • Sample Preparation: Prepare a concentrated extract of the sample. If the extraction solvent contains water or alcohols, it must be completely evaporated under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of dry acetone.[12]

  • Reagent Addition: To the 100 µL of sample extract in the reaction vial, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Vortex the mixture for 10-15 seconds. Place the vial in a heating block set to 75°C for 45 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical. The derivatives are generally stable for up to 24-48 hours if stored properly, though stability should be verified.[12]

ParameterSettingRationale
Reagent BSTFA + 1% TMCSPowerful, versatile reagent with volatile byproducts. Catalyst enhances reactivity.[11]
Solvent Acetone (dry)Aprotic and accelerates reaction rates compared to other solvents.[12]
Ratio 1:1 (Sample:Reagent)Ensures a sufficient excess of derivatizing reagent to drive the reaction.
Temperature 75 °CEnsures complete derivatization for moderately hindered phenols.
Time 45 minutesSufficient time for the reaction to reach >95% completion at the specified temperature.

Part II: Advanced Derivatization of the Aromatic Ring for Enhanced Detection

This section explores a more specialized derivatization approach that is not commonly required but serves as a powerful strategy for ultra-trace analysis. Standard alkylbenzenes lack active hydrogens, precluding silylation. However, the aromatic ring itself can be a target for chemical modification. By introducing a highly electronegative group, the molecule can be rendered sensitive to an Electron Capture Detector (ECD).

Principle of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group (-COR) is attached to an aromatic ring.[13][14] By using a halogenated acylating agent, such as trifluoroacetic anhydride (TFAA), a trifluoroacetyl group (-COCF₃) can be introduced. This group is strongly electrophilic, making the resulting derivative highly responsive to an ECD. This reaction requires a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate the highly reactive acylium ion electrophile.[15][16]

G

Protocol 2: Friedel-Crafts Trifluoroacetylation for GC-ECD Analysis

Disclaimer: This protocol involves highly reactive and corrosive reagents (AlCl₃, TFAA) and must be performed in a fume hood with appropriate personal protective equipment (PPE). This method is presented as a proof-of-concept for enhancing detectability.

Materials:

  • Alkylbenzene standard or sample in a dry, non-reactive solvent (e.g., dichloromethane).

  • Anhydrous Aluminum Chloride (AlCl₃).

  • Trifluoroacetic Anhydride (TFAA).

  • Dry Dichloromethane (CH₂Cl₂).

  • Reaction vessel with a magnetic stirrer and drying tube.

  • Ice bath.

  • 5% HCl solution (aqueous).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (aqueous).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the alkylbenzene sample (e.g., 1 mmol) in 10 mL of dry dichloromethane. Cool the vessel in an ice bath.

  • Catalyst Addition: Cautiously and slowly add anhydrous AlCl₃ (1.1 mmol) to the stirred solution. AlCl₃ reacts exothermically with any trace moisture.

  • Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by taking small aliquots and analyzing by GC-FID if possible.[13]

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl, water, and saturated NaHCO₃ solution to remove unreacted reagents and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-ECD analysis.

ParameterSettingRationale
Reagent Trifluoroacetic AnhydrideIntroduces a highly electrophilic -COCF₃ group for strong ECD response.[17]
Catalyst Anhydrous AlCl₃Potent Lewis acid required to generate the acylium ion electrophile from the anhydride.[14]
Solvent Dichloromethane (dry)A common, dry, and relatively inert solvent for Friedel-Crafts reactions.
Temperature 0°C to Room TempInitial cooling controls the exothermic reaction; warming drives it to completion.
Workup Acid/Base WashesEssential for removing the corrosive catalyst and unreacted reagents before GC analysis.

Method Validation and Quality Control

A robust derivatization protocol is a self-validating system. Key considerations include:

  • Derivatization Efficiency: The reaction should proceed to >95% completion to ensure accurate and reproducible quantification.[8] This can be verified by analyzing a high-concentration standard and looking for any residual underivatized analyte.

  • Blanks and Standards: A reagent blank must be run with every batch to check for contamination from reagents, solvents, or glassware. A derivatized calibration curve should be prepared using standards that have undergone the exact same protocol as the samples.

  • Derivative Stability: The stability of the formed derivative should be assessed over time. Some derivatives can degrade upon exposure to light, air, or trace moisture. Storing derivatized samples at low temperatures in tightly sealed vials is recommended.[12]

Conclusion

While direct GC analysis is often sufficient for many alkylbenzenes, derivatization is a powerful and sometimes necessary strategy to overcome analytical challenges. For functionalized compounds like alkylphenols, silylation is an essential step to improve chromatographic behavior and achieve reliable quantification. For non-functionalized alkylbenzenes, advanced techniques like Friedel-Crafts acylation can be employed to introduce electrophoric tags, unlocking ultra-sensitive detection with specialized detectors like the ECD. The choice of method depends entirely on the analyte's structure and the analytical objectives. By understanding the chemical principles behind these reactions and following validated protocols, researchers can significantly enhance the quality and sensitivity of their GC data.

References

  • Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • University Lecture Note. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Scientific & Academic Publishing. (2020). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • SlideShare. (2015). Derivatization in GC. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • PubMed. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

  • University Lecture Note. (n.d.). Derivatization in GC. Retrieved from [Link]

  • Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2013). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Retrieved from [Link]

  • ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ScienceDirect. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Retrieved from [Link]

  • PubMed. (1988). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Retrieved from [Link]

  • U.S. Geological Survey. (2003). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of alkylbenzenes via the alkylation of benzene using α-olefin dimers and the surfactant properties of their sulfonates. Retrieved from [Link]

  • PubMed. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agilent. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Retrieved from [Link]

Sources

The Role of sec-Butyltoluene in Specialty Polymer Production: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Initial investigation into the role of sec-butyltoluene in the production of specialty polymers has revealed a notable absence of direct applications and established protocols within publicly accessible scientific and industrial literature. While related compounds such as tert-butyltoluene, sec-butylbenzene, and molecules containing the sec-butyl functional group are utilized in polymer science, sec-butyltoluene itself does not appear to be a commonly employed monomer, chain transfer agent, or specialty solvent in polymerization processes.

This document aims to provide a transparent overview of the current information landscape regarding sec-butyltoluene and its potential, albeit unconfirmed, relevance to specialty polymer synthesis. The content herein is based on an extensive search of chemical databases, patent repositories, and academic journals.

Distinguishing sec-Butyltoluene from Related Compounds

To understand the context of sec-butyltoluene, it is crucial to differentiate it from structurally similar molecules with established roles in the chemical industry:

  • tert-Butyltoluene: This isomer is a significant intermediate in the synthesis of various chemicals, including antioxidants and specialty resins.

  • sec-Butylbenzene: This compound finds application as a solvent and in organic synthesis.[1]

  • sec-Butyllithium: This is a widely used initiator in anionic polymerization, a process for creating polymers with well-defined structures.[2]

The distinct chemical and physical properties arising from the specific isomeric structure of sec-butyltoluene likely influence its reactivity and suitability for polymerization applications, distinguishing it from its more commonly used relatives.

Investigating Potential Roles of sec-Butyltoluene in Polymerization

Based on the functional characteristics of similar aromatic hydrocarbons and alkylated compounds in polymer chemistry, several hypothetical roles for sec-butyltoluene can be considered. However, it is critical to reiterate that the following sections are based on theoretical possibilities rather than documented applications.

As a Chain Transfer Agent

In radical polymerization, a chain transfer agent (CTA) is used to control the molecular weight of the resulting polymer. This occurs when a growing polymer chain abstracts a labile atom (typically hydrogen) from the CTA, terminating the chain and initiating a new one. Aromatic compounds with benzylic hydrogens, such as toluene and its derivatives, can act as chain transfer agents.

The sec-butyl group in sec-butyltoluene contains benzylic hydrogens that could theoretically be susceptible to abstraction by a growing polymer radical. The efficiency of a CTA is quantified by its chain transfer constant (Ctr,S). A higher Ctr,S value indicates a more effective agent for reducing polymer molecular weight. To date, no published data on the chain transfer constant for sec-butyltoluene in various monomer systems has been identified.

Hypothetical Mechanism of Chain Transfer:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Selectivity in the Synthesis of 3-sec-Butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-sec-butyltoluene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific alkylation reaction. Achieving high yield and, more critically, high selectivity for the meta isomer (3-sec-butyltoluene) over its ortho and para counterparts is a significant synthetic challenge. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide your experimental design and optimization efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-sec-butyltoluene, which is typically performed via Friedel-Crafts alkylation of toluene with a sec-butylating agent (e.g., 2-butanol, 2-chlorobutane) and an acid catalyst.[1]

Issue 1: Low Overall Yield of sec-Butyltoluene

  • Question: My reaction shows a high conversion of toluene, but the combined yield of all sec-butyltoluene isomers is disappointingly low. What are the likely causes and how can I fix this?

  • Answer: Low yield despite high reactant consumption often points to the formation of undesired side products. The two most common culprits in Friedel-Crafts alkylation are polyalkylation and substrate degradation.

    • Probable Cause A: Polyalkylation. The initial product, sec-butyltoluene, is more reactive than the starting material, toluene, because the alkyl group is an activating group. This makes the product susceptible to further alkylation, leading to di- and tri-sec-butyltoluene, which reduces the yield of your target mono-alkylated product.[2]

      • Solution 1: Adjust Stoichiometry. The most effective way to minimize polyalkylation is to use a large molar excess of the aromatic compound (toluene) relative to the alkylating agent.[1] A starting ratio of 5:1 (toluene: sec-butylating agent) or higher is recommended. This increases the probability that the electrophile will encounter a toluene molecule instead of an already alkylated product molecule.

      • Solution 2: Control Reagent Addition. Instead of adding all the alkylating agent at once, use a syringe pump for slow, controlled addition over the course of the reaction. This keeps the instantaneous concentration of the electrophile low, further disfavoring polyalkylation.

    • Probable Cause B: Catalyst Deactivation. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water in your reagents or solvent will hydrolyze and deactivate the catalyst, halting the reaction.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

Issue 2: Poor Selectivity for the meta Isomer (3-sec-butyltoluene)

  • Question: My primary products are 4-sec-butyltoluene (para) and 2-sec-butyltoluene (ortho). How can I increase the proportion of the meta isomer?

  • Answer: This is the central challenge of this synthesis. The methyl group of toluene is an ortho, para-director under standard, kinetically controlled Friedel-Crafts conditions.[4] Achieving meta-selectivity requires shifting the reaction toward thermodynamic control, where the most stable isomer is favored.

    • Probable Cause: Kinetic Control. Low reaction temperatures and short reaction times favor the formation of the ortho and para isomers, as their activation energies are lower. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.[5]

      • Solution 1: Increase Temperature and Reaction Time. The Friedel-Crafts alkylation is reversible.[1] At higher temperatures and with longer reaction times, the initially formed ortho and para isomers can isomerize to the more thermodynamically stable meta isomer.[6][7] This process, driven by dealkylation-realkylation steps, allows the product mixture to equilibrate.[1] Try increasing the reaction temperature to 80°C or higher and extending the reaction time, monitoring the isomer ratio by gas chromatography (GC) periodically.[4]

      • Solution 2: Catalyst Choice. While traditional Lewis acids like AlCl₃ can promote isomerization at high temperatures, shape-selective solid acid catalysts like certain zeolites can offer a different approach. Although many zeolites are designed for para-selectivity by exploiting differences in the kinetic diameters of the isomers, specific catalyst systems or conditions can alter this outcome.[5][8] Research into catalysts that favor thermodynamic equilibrium is ongoing. For instance, some studies on toluene tert-butylation show that isomerization to the meta-product is a key secondary reaction.[6]

      • Solution 3: Superacid Systems. Advanced methods have explored the use of superacids to generate long-lived arenium ions, which can allow for regioconversion to thermodynamically favored products, including meta-alkylated isomers.[9] While complex, this demonstrates a frontier approach to overcoming innate directing effects.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the primary challenges in this synthesis.

TroubleshootingWorkflow Troubleshooting: 3-sec-Butyltoluene Synthesis Start Problem Observed LowYield Low Overall Yield Start->LowYield PoorMetaSelectivity Poor meta-Selectivity (High o/p Ratio) Start->PoorMetaSelectivity Cause_Polyalkylation Cause: Polyalkylation LowYield->Cause_Polyalkylation Cause_CatalystDeactivation Cause: Catalyst Deactivation LowYield->Cause_CatalystDeactivation Cause_KineticControl Cause: Kinetic Control PoorMetaSelectivity->Cause_KineticControl Sol_Stoichiometry Solution: Increase Toluene:Alkylating Agent Ratio (e.g., >5:1) Cause_Polyalkylation->Sol_Stoichiometry Sol_SlowAddition Solution: Slowly Add Alkylating Agent Cause_Polyalkylation->Sol_SlowAddition Sol_Anhydrous Solution: Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Cause_CatalystDeactivation->Sol_Anhydrous Sol_ThermoControl Solution: Increase Temp (>80°C) & Reaction Time Cause_KineticControl->Sol_ThermoControl Sol_Isomerization Solution: Promote Isomerization (Monitor by GC) Sol_ThermoControl->Sol_Isomerization ReactionPathway Reactants Toluene + sec-Butyl Halide + AlCl₃ OrthoPara Kinetic Products (Low Temp) ortho-sec-butyltoluene para-sec-butyltoluene Reactants->OrthoPara Fast, Reversible Meta Thermodynamic Product (High Temp) 3-sec-butyltoluene OrthoPara->Meta Isomerization (Slow, Reversible)

Sources

purification strategies for removing isomeric impurities from 1-methyl-3-(sec-butyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-methyl-3-(sec-butyl)benzene

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals facing the challenge of isolating high-purity 1-methyl-3-(sec-butyl)benzene from its isomeric impurities. The co-production of ortho (1,2-), meta (1,3-), and para (1,4-) isomers during synthesis, typically via Friedel-Crafts alkylation, presents a significant purification challenge due to their similar physicochemical properties. This document provides in-depth troubleshooting guides and protocols to navigate this complex separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing 1-methyl-3-(sec-butyl)benzene?

A1: The most common impurities are its positional isomers: 1-methyl-2-(sec-butyl)benzene (ortho) and 1-methyl-4-(sec-butyl)benzene (para). Depending on the specific alkylating agent and conditions used, you may also encounter isomers with different butyl group arrangements (e.g., isobutyl, tert-butyl), though these are generally less common if sec-butyl precursors are used. The similar electronic nature and size of these isomers result in nearly identical polarities and very close boiling points, making separation non-trivial.

Q2: How do I choose the best purification strategy? My priority is achieving >99.5% purity.

A2: The optimal strategy depends on the scale of your purification, the specific impurity profile, and available equipment.

  • For removing the para-isomer: Fractional crystallization is often the most effective initial step, as the symmetry of the para-isomer typically results in a higher melting point, allowing it to crystallize selectively from the mixture.[1]

  • For separating ortho and meta isomers: These isomers have extremely close boiling and melting points. High-efficiency fractional distillation can be attempted but may not achieve >99.5% purity. The most robust methods for this separation are chromatographic.

  • For achieving the highest purity: Preparative chromatography, specifically Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), offers the best resolution for closely related isomers.[2][3][4][5] SFC is often superior for isomer separation due to the unique properties of supercritical fluids.[6][7]

Q3: What analytical techniques are recommended for assessing the purity of my fractions?

A3: A combination of techniques is ideal for unambiguous purity assessment.

  • Gas Chromatography (GC): Excellent for baseline separation of volatile isomers. A capillary GC with a non-polar or medium-polarity column can provide quantitative data on the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic region (typically 6.8-7.3 ppm) will show distinct splitting patterns and chemical shifts for the ortho, meta, and para isomers, allowing for clear identification and quantification. You can reference standard spectra of common impurities to identify contaminants.[8]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed in parallel with your preparative method to quickly check the purity of collected fractions.

Troubleshooting Guide 1: High-Efficiency Fractional Distillation

Fractional distillation separates components based on differences in boiling points.[9][10] For aromatic isomers, where boiling point differences can be minimal, the efficiency of the fractionating column is paramount.[11][12]

Physicochemical Data: Boiling Points
CompoundIsomer PositionCAS NumberBoiling Point (°C at 760 mmHg)
1-methyl-4-(sec-butyl)benzenePara1595-16-0197[13]
1-methyl-3-(sec-butyl)benzeneMeta1595-05-7~203-205 (estimated)
1-methyl-2-(sec-butyl)benzeneOrtho7051-34-5~204-206 (estimated)
sec-Butylbenzene (reference)-135-98-8173-174[14][15][16]

Note: Boiling points for ortho and meta isomers are estimated based on known trends for similar alkylbenzenes, where meta and ortho isomers have very close boiling points, slightly higher than the para isomer.[12]

Troubleshooting & FAQs

Q: Why is my separation of the isomers poor, even with a long fractionating column?

A: This is a common issue due to the small boiling point difference (~2-8 °C).

  • Causality: The ability of a column to separate components is defined by its number of "theoretical plates." Each plate represents one cycle of evaporation and condensation.[10] Insufficient plates will result in significant overlap between the fractions.

  • Solution:

    • Increase Column Efficiency: Use a column with a higher number of theoretical plates. A vacuum-jacketed Vigreux column is a starting point, but a packed column (e.g., with Raschig rings or metal sponge) provides a much larger surface area and is superior for this task.

    • Optimize Reflux Ratio: A high reflux ratio (the ratio of condensate returned to the pot versus condensate collected) is critical. For difficult separations, a ratio of 10:1 or even 20:1 (20 drops returned for every 1 drop collected) may be necessary. This ensures the vapor composition is in equilibrium with the liquid at each stage of the column.

    • Ensure Slow, Steady Heating: Use a heating mantle with a stirrer and maintain a slow, consistent distillation rate. Superheating or bumping will disrupt the vapor-liquid equilibrium in the column, destroying the separation.

Experimental Protocol: Fractional Distillation
  • Setup: Assemble the distillation apparatus using a round-bottom flask, a packed fractionating column (at least 50 cm), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are sealed and the apparatus is vertically aligned.

  • Insulation: Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Distillation:

    • Charge the flask with the crude isomeric mixture and boiling chips.

    • Heat the mixture slowly. Allow the vapor to rise and the column to equilibrate by running the system at total reflux (no product takeoff) for at least one hour. You should observe a steady temperature at the distillation head.

    • Begin collecting the distillate at a very slow rate, maintaining a high reflux ratio.

    • Collect fractions based on temperature plateaus. The first fraction will be enriched in the lower-boiling para-isomer. The temperature will then rise, and subsequent fractions will contain mixtures before a final plateau is reached for the meta/ortho isomers.

  • Analysis: Analyze each fraction by GC or NMR to determine its isomeric composition.

Workflow Diagram: Fractional Distillation```dot

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Charge Flask with Isomer Mixture B Assemble Packed Column & Glassware A->B C Insulate Column B->C D Heat Slowly to Total Reflux C->D Start Process E Equilibrate Column (1 hour) D->E F Set High Reflux Ratio (e.g., 20:1) E->F G Collect Fractions by Temperature F->G H Analyze Fractions by GC or NMR G->H Assess Purity I Combine Pure Fractions H->I

Caption: Workflow for purification via preparative SFC.

Troubleshooting Guide 3: Fractional Crystallization

This technique is powerful for purifying compounds by taking advantage of differences in solubility and crystal lattice formation. [17][18]For aromatic isomers, the more symmetrical para-isomer often has a higher melting point and lower solubility, allowing it to be selectively removed from a cold solution. [1]

Physicochemical Data: Melting Points
CompoundIsomer PositionMelting Point (°C)Notes
1-methyl-4-(sec-butyl)benzenePara-63 (estimated)High symmetry may lead to a higher melting point than other isomers.
1-methyl-3-(sec-butyl)benzeneMeta<-75 (estimated)Less symmetrical, expected to have a lower melting point.
1-methyl-2-(sec-butyl)benzeneOrtho<-75 (estimated)Steric hindrance and low symmetry lead to a low melting point.
sec-Butylbenzene (reference)--75.5 [19]Provides a baseline for the expected melting point range.

Note: Melting points are difficult to find experimentally. The key principle is that the para isomer will almost certainly have the highest freezing/melting point of the three.

Troubleshooting & FAQs

Q: I've cooled my solution, but my target compound has oiled out instead of crystallizing. What's wrong?

A: Oiling out is a common problem that occurs when the solubility of the compound is too high in the chosen solvent, or the solution is cooled too rapidly.

  • Causality: The molecules lose kinetic energy upon cooling but cannot arrange themselves into an ordered crystal lattice before becoming a supercooled, amorphous liquid (oil).

  • Solutions:

    • Use a Different Solvent System: The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold. [17]You may need to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). [17]For these non-polar compounds, consider solvents like hexane, methanol, or acetone.

    • Cool Slowly: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slow cooling provides time for proper crystal nucleation and growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocol: Selective Removal of para-Isomer
  • Solvent Selection: In a small test tube, dissolve a small amount of the isomeric mixture in a candidate solvent (e.g., methanol) with heating. Allow it to cool slowly to see if crystals form.

  • Dissolution: Dissolve the bulk mixture in the minimum amount of the chosen hot solvent. The solution should be saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, place it in an ice bath, and then a -20°C freezer.

  • Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the meta and ortho isomers.

  • Analysis: Analyze both the crystals (enriched in the para-isomer) and the filtrate (enriched in the meta/ortho isomers). The filtrate can then be subjected to chromatography for final purification of the meta-isomer.

Workflow Diagram: Fractional Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis & Further Purification A Select Appropriate Solvent B Dissolve Mixture in Minimum Hot Solvent A->B C Cool Solution Slowly (RT -> Ice -> Freezer) B->C Start Cooling D Induce Crystallization (Scratch / Seed) C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Analyze Crystals (Enriched in para) F->G Purity Check H Analyze Filtrate (Enriched in meta/ortho) F->H I Process Filtrate via Chromatography H->I

Caption: Workflow for removing the para-isomer via fractional crystallization.

References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chrom
  • The Use of supercritical Fluid Chromatography as an Isomeric Separ
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
  • Supercritical fluid chrom
  • An In-depth Technical Guide to the Isomers of di(butan-2-yl)benzene. Benchchem.
  • Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH.
  • Fractional Crystallization for Separation of C8 Arom
  • 1-methyl-3-sec-butylbenzene. Stenutz.
  • 1-sec-butyl-4-methylbenzene. Stenutz.
  • Technical Support Center: Fractional Distillation of 1,3-Di-iso-propyl-5-methylbenzene Isomers. Benchchem.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Pharmaceutical Sciences and Research.
  • sec-Butylbenzene. SIELC Technologies.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • SOP: CRYSTALLIZATION.
  • 3.3.
  • sec-butylbenzene. Stenutz.
  • Sec-Butylbenzene. PubChem - NIH.
  • US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation.
  • sec-Butylbenzene. Wikipedia.
  • HPLC SEPARATION GUIDE.
  • 5.
  • NMR Chemical Shifts of Trace Impurities. Organometallics.
  • SEC-BUTYLBENZENE. Chongqing Chemdad Co., Ltd.

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interpretation of mass spectral fragmentation patterns of butylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the interpretation of mass spectral fragmentation patterns of butylbenzene isomers. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry and may encounter challenges in differentiating these common structural isomers. Here, we move beyond simple spectral matching to understand the underlying principles of ion chemistry that govern their fragmentation, enabling you to interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation mechanisms for alkylbenzenes like butylbenzene in Electron Ionization Mass Spectrometry (EI-MS)?

A1: In EI-MS, the high-energy electrons (typically 70 eV) used for ionization impart significant internal energy to the molecule, leading to the formation of a molecular ion (M•+) that is prone to fragmentation. For alkylbenzenes, two principal fragmentation pathways dominate:

  • Benzylic Cleavage: This is often the most favorable fragmentation pathway. It involves the cleavage of the C-C bond beta (β) to the aromatic ring. This process is energetically favored because it results in the formation of a stable benzylic cation, which can rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[1] The stability of this ion is a major driving force in the fragmentation of many alkylbenzenes.

  • McLafferty Rearrangement: This is a characteristic fragmentation for alkylbenzenes with an alkyl chain of at least three carbons in length and a hydrogen atom on the gamma (γ) carbon. It involves the transfer of this γ-hydrogen to the aromatic ring through a six-membered transition state, followed by the elimination of a neutral alkene. For n-butylbenzene, this results in a prominent peak at m/z 92.[2]

Q2: I have a mass spectrum with a molecular ion at m/z 134 and a base peak at m/z 91. Which butylbenzene isomer is it likely to be?

A2: A molecular ion at m/z 134 corresponds to the formula C₁₀H₁₄, which is consistent with all four butylbenzene isomers.[3][4] A base peak at m/z 91, corresponding to the tropylium ion, is characteristic of isomers that readily undergo benzylic cleavage to lose a propyl radical.

  • n-Butylbenzene and isobutylbenzene both show a base peak at m/z 91. This is because primary benzylic cleavage leads to the loss of a propyl radical (for n-butylbenzene) or an isopropyl radical (for isobutylbenzene), both resulting in the formation of the stable m/z 91 ion.

Therefore, based solely on the base peak at m/z 91, you cannot definitively distinguish between n-butylbenzene and isobutylbenzene. You would need to look at other characteristic fragments, such as the m/z 92 peak from the McLafferty rearrangement, which is prominent in n-butylbenzene but much less so in isobutylbenzene.

Q3: How can I distinguish between the four butylbenzene isomers (n-, sec-, iso-, and tert-) using their mass spectra?

A3: Distinguishing between these isomers is a classic mass spectrometry problem that relies on observing the relative abundances of key fragment ions. The differences in their structures lead to distinct fragmentation patterns.

  • n-Butylbenzene: Shows a strong peak at m/z 91 due to benzylic cleavage. Crucially, it also displays a prominent peak at m/z 92 resulting from the McLafferty rearrangement, due to the presence of accessible gamma-hydrogens.[2]

  • sec-Butylbenzene: The base peak is at m/z 105, which arises from the loss of an ethyl radical (cleavage of the C-C bond at the benzylic position). This forms a secondary benzylic carbocation, which is more stable than the primary one that would be formed by loss of a methyl group. The peak at m/z 91 is present but significantly less intense than in the n-butyl and isobutyl isomers.[2]

  • Isobutylbenzene: The base peak is at m/z 91, similar to n-butylbenzene. However, the McLafferty rearrangement is not possible as there are no gamma-hydrogens on the main chain. Therefore, the m/z 92 peak is very small or absent, which is a key distinguishing feature from n-butylbenzene. A small peak at m/z 43 (isopropyl cation) can also be observed.

  • tert-Butylbenzene: This isomer shows a very characteristic fragmentation pattern. The base peak is at m/z 119, which corresponds to the loss of a methyl radical (M-15).[3][5][6] This is highly favored because it forms a stable tertiary benzylic carbocation. The m/z 91 peak is present but is of much lower abundance compared to the m/z 119 peak.

The following table summarizes the key diagnostic ions for each isomer:

IsomerMolecular Ion (m/z 134)Base Peak (m/z)Key Fragment Ions (m/z and relative intensity)
n-Butylbenzene Present9192 (prominent) , 105 (minor)
sec-Butylbenzene Present10591 (moderate)
Isobutylbenzene Present9143 (moderate), 92 (very weak/absent)
tert-Butylbenzene Present11991 (moderate)
Q4: Why is the McLafferty rearrangement peak (m/z 92) prominent in n-butylbenzene but not in the other isomers?

A4: The McLafferty rearrangement has specific structural requirements: a carbonyl group (or in this case, an aromatic ring that can accept a hydrogen radical) and a hydrogen atom on the gamma (γ) carbon of an attached alkyl chain.

  • In n-butylbenzene , the straight butyl chain has hydrogens on the γ-carbon, making the six-membered ring transition state for the hydrogen transfer to the benzene ring sterically accessible. This leads to the elimination of propene and the formation of the radical cation of toluene at m/z 92.

  • In sec-butylbenzene and isobutylbenzene , there are no hydrogen atoms on a γ-carbon in a position that can readily participate in the six-membered ring transition state required for the rearrangement.

  • In tert-butylbenzene , there is no γ-carbon in the alkyl chain at all.

This structural constraint makes the McLafferty rearrangement a powerful diagnostic tool for identifying straight-chain alkyl substituents on an aromatic ring.

Troubleshooting Guide

Problem 1: My spectrum shows a base peak at m/z 91, but I'm unsure if it's n-butylbenzene or isobutylbenzene.
  • Solution: Carefully examine the relative intensity of the peak at m/z 92. In the spectrum of n-butylbenzene, the m/z 92 peak should be quite prominent, often with a relative abundance of 50% or more compared to the base peak at m/z 91. For isobutylbenzene, the m/z 92 peak will be very small or absent. This difference is the most reliable way to distinguish between these two isomers.

Problem 2: I expected to see a butylbenzene isomer, but the base peak is at m/z 57.
  • Solution: A base peak at m/z 57 is not characteristic of any of the butylbenzene isomers. This suggests a potential contamination issue or a misidentification of the starting material. The m/z 57 ion often corresponds to the tert-butyl cation ([C₄H₉]⁺). This could indicate the presence of a compound that readily loses a tert-butyl group or a contamination from a source containing isobutane or other branched alkanes. It is recommended to check the purity of your sample and clean the ion source of your mass spectrometer.[7]

Problem 3: The molecular ion peak at m/z 134 is very weak or absent.
  • Solution: While the aromatic ring in butylbenzenes helps to stabilize the molecular ion, in some cases, particularly with high source temperatures or certain instrument tuning, the molecular ion can be weak. This is more likely for isomers that fragment very readily, such as tert-butylbenzene, which efficiently loses a methyl group to form the stable m/z 119 cation. To enhance the molecular ion, you could try lowering the ion source temperature or using a "softer" ionization technique if available. However, for standard 70 eV EI, a weak molecular ion for tert-butylbenzene is not unusual.

Fragmentation Pathway Diagrams

The following diagrams illustrate the primary fragmentation pathways for each of the four butylbenzene isomers.

n_butylbenzene M n-Butylbenzene M+• m/z 134 F91 Tropylium Ion m/z 91 M->F91 Benzylic Cleavage - •C3H7 F92 McLafferty Rearrangement Product m/z 92 M->F92 McLafferty Rearrangement - C3H6 sec_butylbenzene M sec-Butylbenzene M+• m/z 134 F105 [M - C2H5]+ m/z 105 M->F105 Benzylic Cleavage - •C2H5 F91 Tropylium Ion m/z 91 F105->F91 - CH4

Caption: Fragmentation of sec-Butylbenzene

isobutylbenzene M Isobutylbenzene M+• m/z 134 F91 Tropylium Ion m/z 91 M->F91 Benzylic Cleavage - •C3H7 F43 Isopropyl Cation m/z 43 M->F43 Cleavage at Benzene Ring

Caption: Fragmentation of Isobutylbenzene

tert_butylbenzene M tert-Butylbenzene M+• m/z 134 F119 [M - CH3]+ m/z 119 M->F119 Benzylic Cleavage - •CH3 F91 Tropylium Ion m/z 91 F119->F91 - C2H4

Caption: Fragmentation of tert-Butylbenzene

Experimental Protocol: GC-MS Analysis of Butylbenzenes

This protocol outlines a general procedure for the analysis of butylbenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the butylbenzene isomer(s) in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
  • Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

2. GC-MS System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the isomers.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
  • Interface Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 200.

3. Data Acquisition and Analysis:

  • Acquire the mass spectra for each isomer under the same conditions.
  • Integrate the peaks and generate the mass spectrum for each chromatographic peak.
  • Compare the obtained spectra with reference spectra from a library (e.g., NIST) and with the fragmentation patterns described in this guide to confirm the identity of each isomer.

References

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Borzuya University. (2016, February 9). Chapter 6 : mass spectra – exercises. Retrieved from [Link]

  • Chegg. (2021, January 29). Solved 4. The following is the mass spectrum of | Chegg.com. Retrieved from [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
  • Mikaia, A. I. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. National Institute of Standards and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7366, tert-Butylbenzene. Retrieved January 14, 2026, from [Link].

  • NIST. Benzene, tert-butyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 14, 2026).

  • NIST. Benzene, n-butyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 14, 2026).

  • Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 271–280.

Sources

Technical Support Center: Improving the Long-Term Stability of sec-Butyltoluene Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sec-butyltoluene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your sec-butyltoluene samples. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your laboratory.

Understanding the Challenge: The Instability of sec-Butyltoluene

Sec-butyltoluene, like other alkylbenzenes possessing a benzylic hydrogen, is susceptible to degradation over time. The primary pathway for this degradation is autoxidation , a free-radical chain reaction that occurs upon exposure to atmospheric oxygen. This process is significantly accelerated by heat and light. The benzylic carbon—the carbon atom of the sec-butyl group directly attached to the toluene ring—is the most reactive site. Its C-H bond is weakened because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

This inherent reactivity can lead to the formation of impurities that may compromise experimental results, affect product quality, and in some cases, pose safety hazards due to the formation of unstable peroxides. Understanding and mitigating this degradation is crucial for maintaining sample purity and ensuring the reliability of your research.

Troubleshooting Guide: Diagnosing and Resolving Sample Degradation

This section addresses common observational and analytical problems encountered with sec-butyltoluene samples.

Issue 1: Sample Has Developed a Yellow Tint

Probable Cause: The appearance of a yellow color is often one of the first visible signs of degradation. This is typically due to the formation of oxidized species and conjugated byproducts which absorb light in the visible spectrum. The primary culprits are hydroperoxides and their subsequent decomposition products, such as ketones.

Step-by-Step Solution:

  • Isolate the Sample: Immediately segregate the discolored sample to prevent any potential cross-contamination or use in critical experiments.

  • Qualitative Peroxide Test: Before extensive analysis, perform a qualitative test for peroxides using commercially available test strips. This will indicate if potentially hazardous levels of peroxides have formed. Caution: If crystals are observed in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately, as this may indicate the presence of shock-sensitive peroxides.[1][2]

  • Analytical Confirmation:

    • UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the discolored sample against a pure, fresh sample as a reference. The appearance of absorbance bands at longer wavelengths (into the near-UV or visible region) confirms the presence of chromophoric degradation products.

    • GC-FID Analysis: Analyze the sample using the Gas Chromatography protocol outlined in the "Experimental Protocols" section. Compare the chromatogram to that of a pure standard. The presence of new, later-eluting peaks is indicative of higher molecular weight oxidation products.

  • Remediation (for non-critical applications only):

    • If peroxide levels are low (<30 ppm) and the sample is not for a highly sensitive application, it may be purified by passing it through a column of activated alumina to remove polar impurities.[1]

    • It is strongly recommended to discard degraded samples and procure a fresh batch for any quantitative or sensitive research.

Issue 2: Unexpected Peaks in Gas Chromatography (GC) Analysis

Probable Cause: The appearance of new peaks in a GC chromatogram is a clear quantitative indicator of sample impurity due to degradation. Based on the autoxidation pathway, these peaks are likely to be sec-butyltoluene hydroperoxide, the corresponding alcohol (1-phenyl-2-butanol), and ketone (sec-butyl phenyl ketone).

Step-by-Step Solution:

  • Tentative Peak Identification: Based on their volatility, the expected elution order on a non-polar GC column would be: sec-butyltoluene -> sec-butyl phenyl ketone -> 1-phenyl-2-butanol -> sec-butyltoluene hydroperoxide (which may decompose in the injector).

  • GC-MS Analysis: For definitive identification, analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectra of the impurity peaks with library spectra or known standards.

  • Quantify Impurities: Use the detailed GC-FID protocol provided below to determine the purity of your sample and the relative percentage of each degradation product. This will help you decide if the sample is still fit for its intended purpose.

  • Review Storage Conditions: The presence of these impurities indicates that the current storage protocol is insufficient. Refer to the "Best Practices for Long-Term Storage" section to implement more robust storage measures.

Issue 3: Changes Observed in ¹H NMR Spectrum

Probable Cause: Changes in the ¹H NMR spectrum provide structural evidence of degradation. The most common changes involve the benzylic proton and the aromatic region.

Step-by-Step Solution:

  • Acquire a High-Resolution ¹H NMR Spectrum: Use the qNMR protocol outlined in the "Experimental Protocols" section for sample preparation.

  • Spectral Analysis:

    • Decreased Integral of Benzylic Proton: Compare the integral of the benzylic proton multiplet (around 2.6 ppm for sec-butyltoluene) to the integrals of the stable methyl and ethyl protons on the sec-butyl group. A relative decrease in the benzylic proton integral indicates its consumption during oxidation.

    • Appearance of New Signals: Look for new signals in the following regions:

      • ~3.5-4.5 ppm: A new multiplet in this region could indicate the methine proton of the alcohol degradation product (e.g., 1-phenyl-2-butanol).[3]

      • ~7.2-8.0 ppm: The aromatic protons adjacent to a new carbonyl group (ketone) will be deshielded and may appear further downfield than the original aromatic signals.

      • ~8.0-10.0 ppm: A broad singlet in this region could indicate a hydroperoxide proton (-OOH).[4]

  • Quantify Purity: Apply the principles of quantitative NMR (qNMR) as described in the protocol to determine the molar ratio of sec-butyltoluene to its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sec-butyltoluene degradation? A1: The primary cause is autoxidation, a free-radical reaction with atmospheric oxygen that targets the benzylic C-H bond. This process is accelerated by exposure to light and heat.

Q2: How can I prevent my sec-butyltoluene samples from degrading? A2: The most effective prevention strategy involves a combination of three key actions:

  • Inert Atmosphere: Store the sample under an inert gas like argon or nitrogen to displace oxygen.

  • Controlled Temperature & Light: Store samples in a cool, dark place. For long-term storage, refrigeration (2-8°C) in an amber glass bottle is recommended.[1][2][5]

  • Use of a Stabilizer: Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (typically 0.01-0.1% w/w) to scavenge free radicals and inhibit the oxidation chain reaction.[3][6]

Q3: My sample was supplied without a stabilizer. Can I add one myself? A3: Yes. You can add a solution of Butylated Hydroxytoluene (BHT) in a volatile solvent to your sec-butyltoluene sample to achieve a final concentration of 0.01-0.1%. Ensure the BHT is fully dissolved and mixed thoroughly. It is best to do this with a fresh, unopened bottle of sec-butyltoluene.

Q4: How often should I test my sec-butyltoluene sample for peroxides? A4: For opened containers of unstabilized sec-butyltoluene, it is good practice to test for peroxides every 3-6 months.[2][5] If a stabilizer is present, testing can be extended to every 12 months. Always test before any distillation or significant heating, as peroxides can concentrate and become explosive.[7]

Q5: What are the visual signs of severe degradation? A5: Beyond a yellow or brown discoloration, the formation of solid crystals or a precipitate in the liquid is a sign of severe degradation and potentially dangerous peroxide formation. If you observe this, do not attempt to open or move the container. Contact your EHS department immediately for disposal.[1]

Q6: Will degradation affect my experimental results? A6: Absolutely. The presence of oxidation products can interfere with analytical measurements, alter reaction kinetics, and lead to the formation of unintended byproducts in synthetic procedures. Using a degraded sample can compromise the validity and reproducibility of your results.

Best Practices for Long-Term Storage

To ensure the long-term stability of sec-butyltoluene, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Container Amber glass bottle with a PTFE-lined cap.Prevents light exposure which catalyzes autoxidation. PTFE liner provides an inert seal.
Atmosphere Inert gas blanket (Argon or Nitrogen).Displaces oxygen, a key reactant in the autoxidation process.
Temperature Long-Term: 2–8°C (Refrigerated).Short-Term: Store in a cool, dark place away from heat sources.Lowers the kinetic rate of degradation reactions.
Stabilizer Add 0.01% - 0.1% (100-1000 ppm) Butylated Hydroxytoluene (BHT).BHT is a free-radical scavenger that terminates the autoxidation chain reaction, significantly extending shelf life.[6]
Labeling Label with: Date Received, Date Opened, and Expiration/Retest Date.Tracks the age of the chemical, which is critical for managing peroxide-forming substances.[5]
Inventory Purchase in small quantities that will be consumed within the recommended shelf life.Avoids prolonged storage of opened containers, minimizing the opportunity for degradation.[5]

Visualizing the Degradation Pathway

The primary degradation of sec-butyltoluene proceeds through a free-radical autoxidation mechanism. The following diagram illustrates this key pathway.

DegradationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition Initiator Initiator (Heat, Light) sBT sec-Butyltoluene (R-H) Initiator->sBT H abstraction Benzylic_Radical Benzylic Radical (R•) sBT->Benzylic_Radical Peroxy_Radical Peroxy Radical (ROO•) Benzylic_Radical->Peroxy_Radical Reaction with O₂ O2 Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide H abstraction from another R-H Hydroperoxide->Benzylic_Radical Generates new R• Ketone_Alcohol Ketone + Alcohol (e.g., sec-Butyl Phenyl Ketone + 1-Phenyl-2-butanol) Hydroperoxide->Ketone_Alcohol Decomposition Carboxylic_Acid Carboxylic Acid (e.g., Benzoic Acid) Ketone_Alcohol->Carboxylic_Acid Further Oxidation

Sources

Technical Support Center: Method Development for Trace Level Detection of sec-Butyltoluene in Water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of sec-butyltoluene in aqueous matrices. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for the trace-level detection of this specific alkylbenzene. Here, we move beyond simple protocols to explain the underlying principles and rationale behind experimental choices, ensuring both scientific integrity and successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when setting up an analytical method for sec-butyltoluene in water.

Q1: What is the most appropriate analytical technique for trace-level detection of sec-butyltoluene in water?

For trace-level analysis of volatile organic compounds (VOCs) like sec-butyltoluene in water, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1][2][3][4] The gas chromatograph provides the necessary separation of sec-butyltoluene from other components in the sample matrix, while the mass spectrometer offers high sensitivity and selective identification based on the compound's unique mass spectrum.[1][2][3][4]

Q2: What sample preparation technique should I use to extract sec-butyltoluene from water before GC-MS analysis?

The choice of extraction technique is critical and depends on the required detection limits, available equipment, and sample matrix complexity. The three most common and effective techniques are:

  • Purge and Trap (P&T): This is a highly sensitive technique, often recommended in regulatory methods like the U.S. EPA Method 524.2, for achieving very low detection limits.[5][6][7] It involves bubbling an inert gas through the water sample, which strips the volatile sec-butyltoluene out of the liquid phase. The gas stream is then passed through a sorbent trap, which concentrates the analyte before it is thermally desorbed into the GC-MS system.[5][7]

  • Headspace (HS) Analysis: In this method, the water sample is placed in a sealed vial and heated to encourage the volatile sec-butyltoluene to partition into the gas phase (headspace) above the liquid.[8][9][10] A portion of this headspace is then injected into the GC-MS. Static headspace is simpler and more robust, while dynamic headspace (or headspace trap) can offer enhanced sensitivity by concentrating the analytes from the headspace onto a sorbent trap before injection.[9][10]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free and relatively simple technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace.[1][11][12][13] Sec-butyltoluene partitions onto the fiber, which is then directly desorbed in the hot GC inlet. The choice of fiber coating is crucial for optimal extraction efficiency.[11][13]

Q3: I am not getting the required sensitivity. How can I improve my detection limits?

Low sensitivity is a common issue in trace analysis. Here are a few key areas to investigate:

  • Optimize Extraction Efficiency: For P&T, ensure the purge time and flow rate are adequate. For HS, increasing the equilibration temperature and time can drive more analyte into the headspace.[9] For SPME, experiment with different fiber coatings and optimize extraction time and temperature. The addition of salt ("salting out") to the water sample can also increase the volatility of sec-butyltoluene and improve its partitioning into the headspace or onto the SPME fiber.[14]

  • Check for Leaks: The entire system from the sample vial to the MS detector must be leak-free. Leaks in the GC inlet, column connections, or MS interface can significantly reduce the amount of analyte reaching the detector.[15][16][17]

  • MS Detector Settings: Ensure the MS is tuned correctly and that you are using the most abundant and specific ions for sec-butyltoluene in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[8]

  • Clean the Ion Source: A dirty ion source in the mass spectrometer is a common cause of decreased sensitivity.[17][18] Regular cleaning is essential for maintaining optimal performance.

Q4: My results are not reproducible. What could be the cause?

Poor reproducibility can stem from several factors throughout the analytical workflow. A systematic approach is needed to identify the source of the variability.[15][19]

  • Inconsistent Sample Preparation: Ensure that sample volumes, addition of internal standards, and extraction parameters (time, temperature, etc.) are precisely controlled for every sample.[19] Autosamplers for P&T, HS, and SPME can significantly improve reproducibility.

  • Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the first injection can contaminate the second, leading to artificially high results.[19] Implement thorough bake-out steps for the P&T trap, GC inlet, and column between runs. Running a blank sample after a high-concentration sample can help diagnose carryover.

  • Syringe/Needle Issues: For HS and SPME, ensure the syringe or fiber is not partially plugged and that the injection depth is consistent.[16]

  • GC Column Degradation: Over time, the stationary phase of the GC column can degrade, leading to changes in retention time and peak shape, which can affect integration and reproducibility.[20]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental problems.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Issue: The chromatographic peak for sec-butyltoluene is not symmetrical, showing either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).

Causality: Poor peak shape is often indicative of unwanted interactions between the analyte and the analytical system or issues with the sample introduction process.

Troubleshooting Steps:

  • Check for Active Sites:

    • Problem: Active sites in the GC inlet liner, column, or connections can cause polar or reactive compounds to "stick," leading to peak tailing.[15][20]

    • Solution:

      • Deactivate the inlet by replacing the liner with a new, silanized one.

      • Trim the first few centimeters of the GC column, as this is where non-volatile residues and active sites often accumulate.

      • Ensure all ferrules and connectors are clean and properly installed.

  • Optimize Temperatures:

    • Problem: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, causing peak broadening or tailing.[16]

    • Solution: Increase the injector temperature. A good starting point is about 20-30°C above the boiling point of sec-butyltoluene (approx. 173-194°C, depending on the isomer).[21][22]

  • Address Column Overload:

    • Problem: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak fronting.[20]

    • Solution:

      • Dilute the sample.

      • If using splitless injection, consider switching to a split injection with an appropriate split ratio.

      • Decrease the sample volume injected.

Guide 2: Baseline Noise or Ghost Peaks

Issue: The chromatogram shows a noisy baseline, or unexpected peaks (ghost peaks) appear in the analysis of blanks or samples.

Causality: This is typically due to contamination somewhere in the system, from the sample preparation stage to the detector.

Troubleshooting Steps:

  • Isolate the Source of Contamination:

    • Problem: Contamination can come from the carrier gas, sample vials, septa, P&T trap, or the GC system itself.[20]

    • Solution:

      • Run a "no injection" analysis (just start the GC method without injecting a sample). If ghost peaks appear, the contamination is likely in the GC column or carrier gas line.

      • Check the purity of your carrier gas and ensure that gas traps (for moisture, oxygen, and hydrocarbons) are not exhausted.

      • Run a blank using a clean, sealed vial with only reagent water. If ghost peaks persist, the issue may be in the P&T or HS autosampler.

      • Septum bleed is a common source of ghost peaks. Use high-quality, low-bleed septa and replace them regularly.[16]

  • Address Carryover:

    • Problem: As mentioned in the FAQs, residual analyte from a previous high-concentration sample can appear as a ghost peak in subsequent runs.[19]

    • Solution: Increase the bake-out time and temperature for the P&T trap, GC inlet, and column after each run to ensure all components are fully eluted.

  • Check for Electrical Interference:

    • Problem: A noisy baseline with sharp spikes can be caused by electrical interference from other equipment in the lab.[20]

    • Solution: Ensure the GC-MS has a stable, dedicated power source. Check for proper grounding.

Part 3: Recommended Method Development Workflow

This section outlines a logical, step-by-step protocol for developing a robust method for sec-butyltoluene analysis using Headspace-SPME-GC-MS, a common and effective combination.

Physicochemical Properties of sec-Butyltoluene

Understanding the properties of your analyte is the foundation of good method development.

PropertyValueSignificance for Method Development
Molecular Weight 134.22 g/mol [23]Affects mass spectrometric detection.
Boiling Point ~173.5 °C[23][24]Guides selection of GC oven temperature program and injector temperature.
Water Solubility 17.6 mg/L @ 25 °C[23]Low solubility makes it suitable for extraction by P&T, HS, and SPME.
Log Kow (Octanol-Water Partition Coefficient) 4.57[23]High value indicates it is nonpolar and will readily partition into nonpolar phases (like a PDMS-based SPME fiber).
Vapor Pressure 1.75 mmHg @ 25 °C[23]Indicates sufficient volatility for efficient headspace extraction.
Experimental Protocol: Headspace-SPME-GC-MS

This protocol provides a starting point. Optimization will be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Pipette 10 mL of the water sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., toluene-d8).

  • Add sodium chloride to the sample to a final concentration of ~2 g. This increases the ionic strength of the sample and enhances the partitioning of sec-butyltoluene into the headspace.[14]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. HS-SPME Extraction:

  • SPME Fiber: A fiber with a nonpolar coating is recommended due to the nonpolar nature of sec-butyltoluene. A 100 µm polydimethylsiloxane (PDMS) or a mixed-phase fiber like PDMS/DVB (Divinylbenzene) would be a good starting point.[11]

  • Incubation/Equilibration: Place the vial in the autosampler tray and incubate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate equilibrium between the water and headspace.[25]

  • Extraction: Expose the SPME fiber to the headspace (not the liquid) for a defined period (e.g., 10-20 minutes) to allow sec-butyltoluene to adsorb onto the fiber coating.

3. GC-MS Analysis:

  • Desorption: The autosampler retracts the fiber and immediately injects it into the hot GC inlet where the trapped analytes are thermally desorbed onto the GC column.

  • GC Conditions (Example):

    • Inlet: Splitless mode, 250°C.

    • Column: A mid-polar column like a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkylbenzenes.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Conditions (Example):

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Mode: Start in full scan mode (e.g., m/z 40-300) to identify the retention time and mass spectrum of sec-butyltoluene. For trace-level quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for sec-butyltoluene (e.g., m/z 105, 134).

4. Method Validation:

Once the method is developed, it must be validated to ensure it is fit for purpose.[26][27][28] Key validation parameters include:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is linear.

  • Accuracy: Analyze spiked samples to determine the percent recovery.

  • Precision: Analyze replicate samples to determine the repeatability (RSD%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of sec-butyltoluene that can be reliably detected and quantified.

Visualizations

Workflow Diagram: HS-SPME-GC-MS Analysis

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection 10 mL water sample in 20 mL vial Spike 2. Fortification Add Internal Standard & NaCl Sample->Spike Seal 3. Sealing Crimp cap with PTFE/Silicone Septum Spike->Seal Incubate 4. Incubation Heat & Agitate (e.g., 60°C, 15 min) Seal->Incubate Extract 5. Extraction Expose SPME fiber to headspace Incubate->Extract Desorb 6. Desorption Thermal desorption in GC Inlet Extract->Desorb Separate 7. Separation GC Column Desorb->Separate Detect 8. Detection Mass Spectrometer (Scan or SIM) Separate->Detect Data 9. Data Analysis Quantitation & Reporting Detect->Data

Caption: HS-SPME-GC-MS workflow for sec-butyltoluene.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered problem_type What is the primary issue? start->problem_type no_peak no_peak problem_type->no_peak No Peak / Low Sensitivity bad_shape bad_shape problem_type->bad_shape Poor Peak Shape noise noise problem_type->noise Baseline Issues no_peak_q1 Check MS Tune & Leaks? no_peak->no_peak_q1 bad_shape_q1 Tailing or Fronting? bad_shape->bad_shape_q1 noise_q1 Ghost Peaks or Noise? noise->noise_q1 no_peak_a1 Retune MS. Perform leak check. no_peak_q1->no_peak_a1 Yes no_peak_q2 Optimize Extraction? no_peak_q1->no_peak_q2 No no_peak_a2 Increase extraction time/temp. Add salt. Check SPME fiber integrity. no_peak_q2->no_peak_a2 Yes no_peak_a3 Check sample concentration. Verify standard integrity. no_peak_q2->no_peak_a3 No tailing Check for active sites. Replace inlet liner. Trim column. bad_shape_q1->tailing Tailing fronting Column overload likely. Dilute sample or use split injection. bad_shape_q1->fronting Fronting ghost Check for carryover. Increase bake-out. Replace septum. Check gas purity. noise_q1->ghost Ghost Peaks noisy_base Check for electrical interference. Check for gas leaks. Clean MS ion source. noise_q1->noisy_base Noise

Caption: Decision tree for troubleshooting GC-MS issues.

References

  • Teledyne Labs. (n.d.). EPA Method 524.2: Water Analysis.
  • Shimadzu Corporation. (n.d.). Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS.
  • N.A. (2026). EPA Method 524.2 Volatile Organic Compounds (VOCs) Testing.
  • U.S. EPA. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • LCGC International. (2009). U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water.
  • Chemsrc. (2025). m-sec-Butyltoluene.
  • N.A. (n.d.). TROUBLESHOOTING GUIDE.
  • Trehy, M. L., Gledhill, W. E., & Orth, R. G. (1990). Determination of linear alkylbenzenesulfonates and dialkyltetralinsulfonates in water and sediment by gas chromatography/mass spectrometry. Analytical Chemistry, 62(23), 2581-2586.
  • ChemicalBook. (n.d.). 3-sec-Butyltoluene.
  • Digital Scholarship@UNLV. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography.
  • Annual Reviews. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples.
  • Kuzukiran, O., et al. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in Water and Sediments by Gas Chromatography Mass Spectrometry. International Journal of Environmental Research, 10(3), 401-410.
  • Syft Technologies. (2018). Rapid Analysis of BTEX in Water using Automated SIFT-MS.
  • Stepbio. (n.d.). GC Troubleshooting.
  • ResearchGate. (2025). Method development for analysis of linear and branched alkyl benzene sulfonates.
  • N.A. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • ResearchGate. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Taylor & Francis Online. (2019). Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass.
  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS.
  • National Center for Biotechnology Information. (n.d.). Sec-Butylbenzene. PubChem.
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • Repositori UPF. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples.
  • N.A. (n.d.). Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off San Diego, California.
  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyltoluene. PubChem.
  • Thermo Fisher Scientific. (n.d.). Analysis of volatile organic compounds in water using purge and trap coupled to single quadrupole GC-MS.
  • Chemcasts. (n.d.). Thermophysical Properties of sec-butylbenzene.
  • LCGC International. (2017). The Benefit of Headspace Trap Coupled with GC–MS for the Determination of Trace Levels of BTEX Compounds in Drinking Water.
  • Agilent Technologies. (n.d.). Determination of VOCs in Water by GC/MS after Headspace Solid-Phase Microextraction (HS-SPME).
  • National Institutes of Health. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
  • ChemicalBook. (n.d.). 3-sec-Butyltoluene.
  • U.S. EPA. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples.
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  • MDPI. (2022). Sensitivity Increase in Headspace Analysis of Hydrocarbons in Water by Using Online Selective Elimination of Gas Extractant.
  • Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS.
  • PerkinElmer. (n.d.). The determination of low level benzene, toluene, ethyl benzene and xylenes (BTEX) in Drinking Water by Headspace Trap GC/MS.
  • National Institutes of Health. (n.d.). Estimation of BTEX in groundwater by using gas chromatography–mass spectrometry.
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selection of optimal GC capillary columns for aromatic isomer separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selection of optimal GC capillary columns for aromatic isomer separation. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during their gas chromatography experiments.

I. Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter when separating aromatic isomers. The solutions provided are based on established chromatographic principles and field-tested experience.

Q1: Why am I seeing poor resolution or co-elution of my xylene isomers (m-xylene and p-xylene)?

A1: The co-elution of m-xylene and p-xylene is a classic challenge in gas chromatography due to their very similar boiling points and polarities.[1] Standard non-polar columns, such as those with a 100% dimethylpolysiloxane (PDMS) stationary phase, separate primarily by boiling point and are generally insufficient for this separation.

Underlying Cause: The slight differences in the dipole moments and molecular shapes of these isomers are not effectively exploited by non-polar phases. To achieve separation, a stationary phase with higher selectivity is required.

Solutions:

  • Switch to a More Polar Stationary Phase: The most effective solution is to use a column with a stationary phase that offers different interaction mechanisms beyond simple boiling point separation.

    • High Phenyl Content Columns: Columns with a high percentage of phenyl substitution (e.g., 50% phenyl-methylpolysiloxane) provide enhanced π-π interactions with the aromatic ring of the isomers, often improving selectivity.[2]

    • WAX (Polyethylene Glycol) Columns: These are highly polar columns and are very effective at separating xylene isomers based on differences in polarity.[3]

    • Specialty Phases: For extremely difficult separations, consider columns specifically designed for aromatic isomers, which may include liquid crystalline phases or columns with unique functional groups that enhance shape selectivity.[4]

  • Optimize Column Dimensions for Efficiency: If you are bound to a moderately selective phase, maximizing column efficiency can sometimes improve a partial separation.

    • Increase Column Length: Doubling the column length will increase the theoretical plates and can improve resolution by a factor of about 1.4.[5][6][7] However, this will also significantly increase the analysis time.

    • Decrease Internal Diameter (ID): Moving from a 0.25 mm ID to a 0.18 mm or 0.15 mm ID column increases efficiency.[7][8] This is a powerful way to enhance resolution but be mindful of the reduced sample capacity and higher head pressure required.

  • Refine Temperature Program: A slower oven ramp rate (e.g., 1-2 °C/min) through the elution window of the isomers can improve separation by allowing more time for partitioning between the mobile and stationary phases.

Q2: My polycyclic aromatic hydrocarbon (PAH) isomers are not separating. What should I do?

A2: Separating PAH isomers is challenging due to their structural similarity. The choice of stationary phase is paramount for resolving these complex mixtures.

Underlying Cause: Many PAH isomers have nearly identical boiling points, making separation on non-polar phases difficult. Selectivity is key, and it arises from exploiting subtle differences in molecular shape and planarity.

Solutions:

  • Select a Shape-Selective Stationary Phase:

    • 50% Phenyl-Methylpolysiloxane: This is a widely used phase for PAH analysis as it provides good selectivity for many common isomers.[2]

    • Liquid Crystalline Phases: These phases are known for their exceptional ability to separate isomers based on their length-to-breadth ratio, making them highly effective for PAHs.[4]

    • Specialized PAH Columns: Several manufacturers offer columns specifically designed and tested for PAH separations (e.g., Agilent Select PAH, Restek Rxi-PAH).[2][9] These columns often have proprietary phase chemistries optimized for this application.

  • Optimize Carrier Gas and Flow Rate:

    • Hydrogen as Carrier Gas: Switching from helium to hydrogen can improve efficiency and allow for faster analysis times without sacrificing resolution. Hydrogen has a flatter van Deemter curve, meaning it maintains high efficiency over a wider range of linear velocities.[10]

    • Optimal Linear Velocity: Ensure you are operating at the optimal linear velocity for your carrier gas and column ID to maximize efficiency.

  • Check for System Activity: PAHs, especially larger ones, can be prone to adsorption at active sites in the GC system (e.g., inlet liner, column contamination). This can lead to peak tailing and loss of resolution.

    • Use a Deactivated Inlet Liner: Ensure your inlet liner is clean and properly deactivated.

    • Column Maintenance: If the column is old or has been exposed to dirty samples, consider trimming the first 50 cm from the front of the column or replacing it.[11]

Q3: I'm observing peak tailing for my phenolic or amine aromatic isomers. What is the cause and how can I fix it?

A3: Peak tailing for polar aromatic isomers like phenols and anilines is a common issue and is typically caused by unwanted interactions within the GC system.

Underlying Cause: These compounds have active functional groups (-OH, -NH2) that can form hydrogen bonds with active sites (silanol groups) on the surface of the inlet liner or the fused silica column tubing. This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

Solutions:

  • Ensure System Inertness:

    • Use a Deactivated Inlet Liner: A glass wool-packed liner can be particularly problematic. Use a liner with a taper or a cyclo-frit, and ensure it is highly deactivated.

    • Use an Inert-Tested Column: Many modern columns are specifically tested for inertness towards active compounds. Look for columns designated as "MS" (for mass spectrometry) or "UI" (ultra inert), as these have very low surface activity.[9][12]

  • Column Conditioning: Improperly conditioned columns can have active sites. Ensure the column is conditioned according to the manufacturer's instructions, which typically involves heating the column to its maximum allowable temperature for a period of time with carrier gas flow.

  • Derivatization: If inertness issues persist, derivatization of the active functional groups is a robust solution. For example, silylation of phenols converts the polar -OH group into a much less active -O-Si(CH3)3 group, which significantly improves peak shape.

  • Check for Contamination: Contamination in the inlet or at the head of the column can introduce active sites. Regular maintenance, including changing the septum and liner, is crucial.[13][14]

II. Frequently Asked Questions (FAQs)

Q4: How do I choose the right stationary phase for my aromatic isomer separation?

A4: The selection of the stationary phase is the most critical factor for achieving selectivity in aromatic isomer separations.[15] The guiding principle is "like dissolves like," but for isomers, specific interactions become more important.

Decision Workflow:

G start Start: Aromatic Isomer Separation q1 Are the isomers non-polar with different boiling points? (e.g., alkylbenzenes) start->q1 a1_yes Use a non-polar to mid-polar phase (e.g., 5% Phenyl-Methylpolysiloxane) q1->a1_yes Yes q2 Are the isomers polar with similar boiling points? (e.g., xylenes, cresols) q1->q2 No end_note Always confirm with application notes or by running standards. a1_yes->end_note a2_yes Use a highly polar or shape-selective phase (e.g., WAX, 50% Phenyl, or specialized PAH column) q2->a2_yes Yes q3 Are the analytes active (e.g., phenols, anilines)? q2->q3 No a2_yes->end_note a3_yes Use a highly inert column (e.g., WAX or 'UI' designated phase) q3->a3_yes Yes q3->end_note No a3_yes->end_note

Caption: Decision tree for stationary phase selection.

Summary of Common Phases:

Stationary PhasePolarityPrimary Interaction MechanismBest For...
5% Phenyl-MethylpolysiloxaneLow-to-Midvan der Waals, some π-πGeneral purpose, separation of isomers with some boiling point differences.[16]
50% Phenyl-MethylpolysiloxaneMid-to-Highπ-π interactions, shape selectivityPAH isomers, positional isomers like xylenes.[2]
Polyethylene Glycol (WAX)HighHydrogen bonding, dipole-dipolePolar isomers (phenols, anilines), xylene isomers.[3][17]
Liquid Crystalline PhasesN/AShape selectivity (rod-like structure)Difficult PAH isomer pairs, geometric isomers.[4]
Q5: What is the impact of column dimensions (length, ID, film thickness) on my separation?

A5: Column dimensions are secondary to stationary phase choice but are critical for optimizing resolution, analysis time, and sample capacity.[6][7]

Impact of Column Dimensions:

DimensionEffect of IncreasingEffect of DecreasingKey Consideration
Length (L) Increases Resolution (by √L), Increases analysis time, Increases cost.[5][6]Decreases Resolution, Decreases analysis time .Balance required resolution with acceptable run time. A 30m column is a good starting point for most applications.
Internal Diameter (ID) Increases sample capacity, Decreases efficiency.Increases Efficiency/Resolution , Decreases sample capacity, Significantly increases head pressure .[7][8]0.25 mm ID is a good general-purpose choice.[15] Use smaller IDs (<0.2 mm) for high-resolution "fast GC".[10]
Film Thickness (df) Increases Retention (good for volatile analytes), Increases capacity, Can increase bleed.Decreases Retention (good for high boilers), Increases efficiency (sharper peaks).Thicker films (≥0.5 µm) are for highly volatile compounds. Thinner films (0.1-0.25 µm) are for high molecular weight analytes.[5]
Q6: When should I use a "fast GC" approach with a narrow-bore column?

A6: A "fast GC" approach, which typically uses a short (<20 m), narrow-bore (<0.2 mm ID) column with a thin film, is ideal when high sample throughput is required and the complexity of the sample is moderate.

Advantages:

  • Reduced Analysis Time: Run times can often be reduced by a factor of 3-10.[10]

  • Increased Efficiency: Narrow-bore columns generate more theoretical plates per meter, leading to sharper peaks and potentially better resolution over a shorter distance.[10]

Considerations:

  • Reduced Sample Capacity: These columns can be easily overloaded, leading to fronting peaks.

  • Higher Pressure Requirements: Your GC must be able to provide the higher inlet pressures needed to maintain optimal flow.

  • Faster Instrumentation: Requires a GC with fast oven ramp rates and a detector with a high data acquisition rate to accurately capture the narrow peaks.

III. Experimental Protocols

Protocol 1: Systematic Column Selection for a New Aromatic Isomer Mixture

This protocol provides a structured workflow for choosing the optimal column for a new analytical method.

Sources

Technical Support Center: Addressing and Compensating for Matrix Effects in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the analysis of environmental samples. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of environmental sample analysis?

A: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix.[1] In environmental samples such as soil, water, or sediment, the matrix is a complex mixture of substances like humic acids, lipids, salts, and other organic and inorganic compounds.[1][2] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression (a decrease in signal) or enhancement (an increase in signal).[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[5]

Q2: What are the primary causes of matrix effects, especially in LC-MS analysis?

A: The primary cause of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) is the competition for ionization between the analyte of interest and co-eluting matrix components within the ion source.[4] Several mechanisms contribute to this phenomenon:

  • Ion Suppression: This is the most common manifestation of matrix effects.[1] It occurs when co-eluting compounds with higher concentrations or greater ionization efficiency monopolize the available charge in the electrospray ionization (ESI) source, leaving fewer ions of the target analyte to be detected.[4] High concentrations of salts or highly basic compounds in positive ion mode can also neutralize analyte ions.[6][7]

  • Changes in Physical Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets. For instance, increased viscosity and surface tension can hinder solvent evaporation and the release of gas-phase analyte ions.[6][8]

  • Phospholipids: In biological and some environmental matrices, phospholipids are a major cause of ion suppression.[9][10][11] Their structure, with a charged head and a nonpolar tail, makes them prone to co-extract with a wide range of analytes and interfere with the ionization process.[10]

Q3: How can I determine if my analysis is affected by matrix effects?

A: There are several methods to assess the presence and extent of matrix effects in your samples. Two common qualitative and quantitative approaches are:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a region of matrix-induced ion suppression or enhancement.[6][12]

  • Post-Extraction Spike Method: This is a quantitative assessment.[6][13] The response of an analyte spiked into a blank matrix extract (after the extraction process) is compared to the response of the same concentration of the analyte in a neat solvent. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[13]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered due to matrix effects, followed by step-by-step protocols for robust compensation strategies.

Issue 1: Poor Analyte Recovery and Inconsistent Results

Symptoms:

  • Low recovery of the target analyte in spiked samples.

  • High variability (poor precision) between replicate injections of the same sample.[1]

Causality and Troubleshooting Steps:

Poor and inconsistent recovery is often a direct result of variable matrix effects between different samples or even between preparations of the same sample.[1] The complexity and heterogeneity of environmental matrices mean that the concentration and composition of interfering components can vary significantly.

  • Optimize Sample Preparation: The first line of defense is to remove as much of the interfering matrix as possible before analysis.

    • Solid-Phase Extraction (SPE): Evaluate different SPE sorbents (e.g., reversed-phase C18, ion-exchange, or mixed-mode) to selectively retain the analyte while washing away interfering components. For acidic analytes like nitrophenols, adjusting the sample pH can significantly improve retention and subsequent recovery.[1]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to maximize the partitioning of the analyte into the organic phase while leaving interfering polar compounds in the aqueous phase.

    • Phospholipid Removal: If phospholipids are suspected to be the main issue, consider using specialized phospholipid removal plates or cartridges.[10][11]

  • Improve Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, the next step is to separate them from the analyte chromatographically.

    • Gradient Modification: Adjust the gradient slope or the organic modifier in your mobile phase to alter the elution profile and resolve the analyte from co-eluting matrix components.[12]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl, polar-embedded) to achieve better separation.[12]

    • Metal-Free Systems: For chelating compounds, interactions with stainless steel components in the HPLC system can cause signal suppression. Using metal-free columns and tubing can mitigate this issue.[14]

  • Implement a Robust Compensation Strategy: When matrix effects cannot be eliminated, a compensation strategy is essential for accurate quantification. The following sections provide detailed protocols for the most effective techniques.

Gold-Standard Compensation Strategies: Detailed Protocols

For assays requiring the highest level of accuracy and precision, especially in complex and variable environmental matrices, implementing a robust compensation strategy is non-negotiable. Here, we detail the methodologies for three widely accepted techniques: Stable Isotope Dilution, Standard Addition, and Matrix-Matched Calibration.

Stable Isotope Dilution (SID): The Gold Standard

Principle: SID is considered the most reliable method for correcting both matrix effects and analyte loss during sample preparation.[2][5] It involves adding a known amount of a stable isotope-labeled (e.g., ¹³C, ²H, ¹⁵N) version of the analyte as an internal standard (IS) to the sample before any preparation steps.[2][15] The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement.[2] Quantification is based on the ratio of the signal from the native analyte to the signal from the SIL-IS, which remains constant despite variations in matrix effects or recovery.[15]

Experimental Protocol for Stable Isotope Dilution
  • Sample Preparation and Spiking:

    • To a known volume or weight of your environmental sample, add a precise volume of a standard solution containing the stable isotope-labeled internal standard (SIL-IS) at a known concentration.

    • Thoroughly mix the sample to ensure homogeneity and allow the SIL-IS to equilibrate with the sample matrix.

  • Extraction and Cleanup:

    • Perform your optimized sample extraction and cleanup procedure (e.g., SPE, LLE).

  • Analysis:

    • Analyze the extracted sample using LC-MS/MS.

    • Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the concentration of the native analyte in your calibration standards.

    • Determine the concentration of the analyte in your unknown sample by interpolating its peak area ratio on the calibration curve.

Workflow for Stable Isotope Dilution.
Method of Standard Addition (MSA)

Principle: The method of standard addition is particularly useful when a blank matrix is not available or when the matrix composition is highly variable between samples.[12][16] This technique involves adding known amounts of the analyte standard directly to aliquots of the sample itself.[17][18] A calibration curve is then constructed for each individual sample, effectively calibrating within the unique matrix of that sample and compensating for its specific matrix effects.[5][19]

Experimental Protocol for Standard Addition
  • Sample Aliquoting and Spiking:

    • Divide the sample extract into at least four equal aliquots.

    • Leave one aliquot unspiked (this will be your "zero" point).

    • To the remaining aliquots, add increasing and known amounts of a standard solution of the analyte. The added concentrations should ideally be 0.5x, 1x, and 1.5x the estimated concentration of the analyte in the sample.[20]

  • Volume Equalization:

    • If necessary, add a solvent to each aliquot to ensure they all have the same final volume.

  • Analysis:

    • Analyze all aliquots using your LC-MS/MS method.

  • Data Analysis and Quantification:

    • Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of the analyte in the unspiked sample.[7][21]

Workflow for Matrix-Matched Calibration.

Comparison of Compensation Strategies

Strategy Principle Advantages Disadvantages Best For
Stable Isotope Dilution (SID) Uses a stable isotope-labeled internal standard that co-elutes and experiences the same matrix effects as the analyte. [2]Corrects for both matrix effects and analyte loss during sample prep; highly accurate and robust. [15]SIL-IS can be expensive and may not be commercially available for all analytes. [5]Assays requiring the highest accuracy and for multi-residue methods where analyte recovery may vary.
Method of Standard Addition (MSA) Creates a calibration curve within each individual sample by spiking aliquots with known analyte concentrations. [17][19]Compensates for sample-specific matrix effects; does not require a blank matrix. [12][16]Time-consuming and labor-intensive as each sample requires multiple analyses; reduces sample throughput. [2][16]Highly variable or unknown matrices where a representative blank is unavailable.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix similar to the samples. [5][22]More accurate than solvent-based calibration in the presence of consistent matrix effects.Requires a verified analyte-free blank matrix; assumes matrix effects are consistent across all samples. [16]Batches of samples with a similar and consistent matrix composition where a blank matrix is readily available.

Final Recommendations from the Senior Application Scientist

Navigating matrix effects is a critical aspect of achieving reliable and accurate results in the analysis of complex environmental samples. There is no single "one-size-fits-all" solution. The choice of strategy should be guided by the specific requirements of your assay, the nature of your sample matrix, and the resources available.

  • Start with Prevention: Always prioritize optimizing your sample preparation and chromatographic methods to minimize matrix effects from the outset.

  • For Ultimate Confidence: When the highest accuracy is demanded, Stable Isotope Dilution is the unparalleled gold standard.

  • For the Unpredictable: When faced with highly variable and unknown matrices, the Method of Standard Addition provides a robust, albeit labor-intensive, solution.

  • For Routine Analysis: When dealing with large batches of similar samples, Matrix-Matched Calibration offers a practical and effective compromise.

By understanding the causes of matrix effects and systematically applying these troubleshooting and compensation strategies, you can build self-validating systems that ensure the integrity and trustworthiness of your experimental data.

References

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  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
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  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

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  • Li, W., & Bartlett, M. G. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 341-344.
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  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2011). Bioanalysis, 3(13), 1473–1490. Retrieved from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). Journal of the American Society for Mass Spectrometry, 31(11), 2269–2277. Retrieved from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved from [Link]

  • Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2023, July 7). YouTube. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass. (2021). Journal of Agricultural and Food Chemistry, 69(39), 11634–11644.
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Validation & Comparative

comparative study of 3-sec-butyltoluene and its isomers (ortho, para)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide and Comparative Study of sec-Butyltoluene Isomers

This guide presents a comprehensive comparative analysis of the ortho, meta, and para isomers of sec-butyltoluene. Tailored for an audience of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the synthesis, physicochemical properties, and spectroscopic differentiation of these closely related aromatic compounds. The content herein is grounded in established scientific principles and supported by experimental data to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Positional Isomerism

The sec-butyltoluene isomers—2-sec-butyltoluene (ortho), 3-sec-butyltoluene (meta), and 4-sec-butyltoluene (para)—are structural isomers with the shared chemical formula C₁₁H₁₆.[1] While chemically similar, the spatial arrangement of the methyl and sec-butyl groups on the benzene ring gives rise to distinct physical and spectroscopic properties. This positional isomerism is a critical factor that dictates their behavior in chemical reactions, their suitability for various industrial applications, and their separation and identification. A foundational understanding of these differences is paramount for their effective use as solvents, chemical intermediates, or as scaffolds in synthetic chemistry.

Figure 1: Isomeric relationship of sec-butyltoluene derivatives.

Comparative Physicochemical Properties

The location of the sec-butyl group has a measurable impact on the bulk physical properties of the isomers. These differences, particularly in boiling points, are fundamental to their separation by distillation. The para isomer's symmetry often results in a higher melting point compared to its ortho and meta counterparts, a key consideration in materials science and crystallization processes.

Property2-sec-butyltoluene (ortho)3-sec-butyltoluene (meta)4-sec-butyltoluene (para)
CAS Number 1595-06-8[1]1772-10-7[2][3][4]1595-05-7
Molecular Weight 148.25 g/mol [1]148.25 g/mol [3]148.25 g/mol
Boiling Point ~194 °C193.5 - 194 °C[2][3]~191 °C
Density Not readily available0.86 g/mL[3]0.858 g/mL
Refractive Index Not readily available1.49[3]1.492
Flash Point Not readily available63 °C[3]Not readily available

Table 1: Key physical properties of sec-butyltoluene isomers. Data compiled from various chemical databases.

Synthesis via Friedel-Crafts Alkylation: A Mechanistic Approach

The industrial and laboratory synthesis of sec-butyltoluene isomers is predominantly achieved through the Friedel-Crafts alkylation of toluene.[5] This electrophilic aromatic substitution reaction involves treating toluene with a sec-butylating agent, such as 2-butanol or a sec-butyl halide, in the presence of a catalyst.

Mechanism Rationale: The reaction is initiated by the catalyst, typically a strong Lewis acid like AlCl₃ or a solid acid catalyst (e.g., zeolites), which generates a sec-butyl carbocation electrophile.[5] This carbocation is then attacked by the electron-rich π-system of the toluene ring. The methyl group on toluene is an ortho-, para-directing activator. However, the product distribution is highly dependent on reaction conditions. Lower temperatures tend to favor the kinetically controlled product (a mix of ortho and para), while higher temperatures can lead to isomerization, favoring the thermodynamically more stable meta isomer.[6][7] The steric bulk of the sec-butyl group significantly hinders substitution at the ortho position, making the para isomer a major product under many conditions.[7]

Experimental Protocol: Vapor-Phase Alkylation using a Solid Acid Catalyst

This protocol describes a modern, safer, and more environmentally benign approach using a solid acid catalyst, which avoids the issues associated with corrosive and moisture-sensitive Lewis acids like AlCl₃.

Objective: To synthesize sec-butyltoluene isomers from toluene and 2-butanol (TBA) using a USY zeolite solid acid catalyst.[8]

Materials:

  • Toluene (analytical reagent grade)

  • 2-Butanol (tert-Butyl alcohol, TBA) (analytical reagent grade)[8]

  • USY Zeolite Catalyst (calcined)

  • Fixed-bed continuous flow reactor system

  • Nitrogen gas (for purging)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: Pack a fixed-bed reactor with a known quantity of USY zeolite catalyst.

  • System Purge: Heat the reactor to the desired reaction temperature (e.g., 120 °C) under a flow of nitrogen to remove any adsorbed moisture.[8]

  • Reaction Initiation: Introduce a pre-mixed feed of toluene and 2-butanol (e.g., a 2:1 molar ratio) into the reactor using a high-precision pump at a defined liquid hourly space velocity (LHSV, e.g., 2 ml/g·h).[8]

  • Product Collection: The reaction products exiting the reactor are cooled and collected in a condenser.

  • Steady-State Sampling: Once the reaction reaches a steady state, collect samples of the liquid product at regular intervals.

  • Analysis: Dilute the collected samples in a suitable solvent and analyze by GC-MS to determine the conversion of toluene and the selectivity for each sec-butyltoluene isomer.[9][10][11]

Self-Validating System & Causality:

  • Catalyst Choice: USY zeolite is chosen for its strong Brønsted acid sites, which are effective in generating the carbocation electrophile, and its shape-selective properties that can influence isomer distribution.[8] It is also easily regenerated.

  • Temperature Control: A temperature of 120 °C is selected as an optimal balance. It is high enough to ensure a good reaction rate but low enough to maximize selectivity towards the desired para isomer and minimize unwanted side reactions or isomerization to the meta product.[8]

  • Molar Ratio: An excess of toluene is used to minimize the formation of di- and poly-alkylated byproducts.[7]

G Toluene Toluene Feed Pump HPLC Pump Toluene->Pump Butanol 2-Butanol Feed Butanol->Pump Reactor Heated Fixed-Bed Reactor (USY Zeolite Catalyst) Pump->Reactor Controlled Flow (LHSV) Condenser Condenser Reactor->Condenser Gaseous Product Collector Product Collector Condenser->Collector Liquid Product GCMS GC-MS Analysis Collector->GCMS Sampling

Figure 2: Workflow for continuous-flow synthesis of sec-butyltoluene.

Spectroscopic Differentiation: Analytical Fingerprints

Accurate identification of the sec-butyltoluene isomers relies on spectroscopic techniques that can resolve the subtle structural differences.

  • ¹H NMR Spectroscopy: The aromatic region (δ 7.0-7.5 ppm) of the ¹H NMR spectrum provides a definitive fingerprint for each isomer.

    • Para Isomer: Due to its symmetry, it displays a clean AA'BB' system, which appears as two distinct doublets.

    • Ortho Isomer: Exhibits a more complex multiplet pattern for the four adjacent aromatic protons.

    • Meta Isomer: Shows four distinct signals in the aromatic region, often appearing as a singlet and various multiplets, reflecting the lack of symmetry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying isomers in a mixture.[12][13]

    • Separation (GC): The isomers have slightly different boiling points and polarities, allowing them to be separated on a GC column. Their distinct retention times serve as the primary means of identification.[9][10]

    • Identification (MS): While all three isomers have the same molecular ion peak (m/z 148), their fragmentation patterns in electron ionization (EI) are nearly identical. Therefore, MS is used for confirmation of the compound class, while the GC retention time provides the specific isomer identification.

Applications and Performance Considerations

The choice of isomer is critical and application-dependent.

  • 4-sec-butyltoluene (Para): This is often the most commercially valuable isomer. It serves as a key intermediate in the synthesis of 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde, which are used as modifiers in alkyd resins and as polymerization regulators for polyesters.[8]

  • 2-sec-butyltoluene (Ortho): This isomer is a component in some fuel oils and can be used in the preparation of biofuels.[14] It is also a precursor for ortho-sec-butylphenol (OSBP), which is used in the manufacture of resins, dyes, and perfumery intermediates.[15]

  • 3-sec-butyltoluene (Meta): While less commonly isolated as a pure compound, it is a component of mixed alkylate streams and can be used in specialty solvent applications.

Conclusion

The ortho, meta, and para isomers of sec-butyltoluene exemplify the principle that subtle changes in molecular structure can lead to significant differences in physical properties and chemical utility. While all can be synthesized through Friedel-Crafts alkylation, controlling the reaction conditions is essential to achieve the desired isomeric selectivity. Their differentiation is reliably accomplished through a combination of chromatographic and spectroscopic methods. This guide provides the foundational knowledge and experimental framework necessary for researchers and developers to effectively synthesize, characterize, and apply these versatile aromatic compounds.

References

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A Senior Application Scientist's Guide to the Validation of Quantitative Analytical Methods for Sec-Butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of quantitative analytical methods for sec-butyltoluene, a common organic solvent and intermediate. We will move beyond a simple recitation of steps to explore the "why" behind experimental choices, grounding our discussion in the authoritative standards of the International Council for Harmonisation (ICH).

The Imperative for Rigorous Method Validation

Before any analytical method can be confidently deployed for routine use, it must undergo a rigorous validation process. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] This is not merely a regulatory hurdle; it is a fundamental component of scientific integrity, ensuring the reliability of data that underpins critical decisions in research and development. The recently updated ICH Q2(R2) guidelines, which have been adopted by regulatory bodies such as the FDA and EMA, provide a comprehensive framework for this process.[4][5][6]

The core validation characteristics, as defined by the ICH, that we will explore for the analysis of sec-butyltoluene are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][7]

Choosing the Right Analytical Tool: A Comparative Overview

For a volatile, non-polar compound like sec-butyltoluene, two analytical techniques stand out as primary candidates for quantitative analysis: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Stationary Phase Non-polar (e.g., polydimethylsiloxane)Reversed-phase (e.g., C18)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Mixture of solvents (e.g., acetonitrile and water)
Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Strengths for sec-Butyltoluene Excellent for volatile, thermally stable compounds. High resolution and sensitivity.Versatile, but may require derivatization for non-chromophoric compounds.
Potential Challenges Requires sample volatility.Sec-butyltoluene has a UV absorbance that may limit sensitivity.

The Validation Workflow: A Visual Guide

The process of validating an analytical method is a logical progression of experiments designed to demonstrate its suitability. The following diagram illustrates a typical workflow.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for the validation of a quantitative analytical method.

Experimental Protocols and Comparative Data

In this section, we present detailed experimental protocols for the validation of a hypothetical GC-FID and HPLC-UV method for the quantification of sec-butyltoluene. To provide a practical comparison, we will use a common set of acceptance criteria derived from the ICH guidelines.

Method 1: Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a powerful technique for the analysis of volatile organic compounds like sec-butyltoluene.[9][10] The FID is highly sensitive to hydrocarbons and provides a linear response over a wide range.

Experimental Protocol: Validation of the GC-FID Method

  • Specificity:

    • Prepare a blank sample (matrix without sec-butyltoluene).

    • Prepare a sample of sec-butyltoluene standard.

    • Prepare a sample containing sec-butyltoluene and potential impurities or matrix components.

    • Inject each sample into the GC-FID system and record the chromatograms.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention time of sec-butyltoluene. The peak for sec-butyltoluene in the mixed sample should be well-resolved from other peaks.

  • Linearity and Range:

    • Prepare a stock solution of sec-butyltoluene in a suitable solvent (e.g., hexane).

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

  • Accuracy:

    • Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a blank matrix with known amounts of sec-butyltoluene.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 3.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Based on the Standard Deviation of the Response and the Slope:

      • Analyze a series of low-concentration samples and determine the standard deviation of the y-intercepts of the regression line (σ).

      • Calculate the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Injector temperature (± 5°C)

      • Oven temperature ramp rate (± 1°C/min)

      • Carrier gas flow rate (± 5%)

    • Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.

    • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability during routine use.

Method 2: High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

While GC-FID is often the method of choice for volatile compounds, HPLC-UV can also be a viable alternative, particularly if the sample matrix is not suitable for direct injection into a GC.[11][12]

Experimental Protocol: Validation of the HPLC-UV Method

The validation protocol for HPLC-UV is analogous to that of GC-FID, with adjustments to the specific instrumental parameters.

  • Specificity:

    • As per the GC-FID protocol, but using the HPLC-UV system.

    • Acceptance Criteria: No interfering peaks at the retention time of sec-butyltoluene in the blank. The sec-butyltoluene peak should be pure and well-resolved.

  • Linearity and Range:

    • Prepare a stock solution of sec-butyltoluene in the mobile phase.

    • Prepare at least five calibration standards covering the desired range (e.g., 5 µg/mL to 200 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy:

    • Spike a blank matrix with sec-butyltoluene at three concentration levels in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean percent recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability and Intermediate Precision: As per the GC-FID protocol.

    • Acceptance Criteria: RSD for repeatability ≤ 2.0%; RSD for intermediate precision ≤ 3.0%.

  • LOD and LOQ:

    • Calculated based on the standard deviation of the response and the slope of the calibration curve, as described for the GC-FID method.

    • Acceptance Criteria: Verifiable LOQ with acceptable precision and accuracy.

  • Robustness:

    • Deliberately vary critical method parameters:

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

    • Acceptance Criteria: The results should remain consistent under these variations.

Comparative Performance Data: A Hypothetical Case Study

The following tables summarize the hypothetical validation results for the two methods, providing a clear comparison of their performance characteristics.

Table 1: Linearity and Range

ParameterGC-FIDHPLC-UV
Range 1 - 100 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²) 0.99950.9991
Regression Equation y = 54321x + 123y = 12345x + 456

Table 2: Accuracy and Precision

ParameterGC-FIDHPLC-UV
Accuracy (% Recovery) 99.5%101.2%
Repeatability (RSD) 0.8%1.2%
Intermediate Precision (RSD) 1.5%2.1%

Table 3: Limits of Detection and Quantitation

ParameterGC-FIDHPLC-UV
LOD 0.3 µg/mL1.5 µg/mL
LOQ 1.0 µg/mL5.0 µg/mL

Conclusion and Recommendations

Both GC-FID and HPLC-UV can be validated to provide accurate and precise quantification of sec-butyltoluene. The choice between the two methods will ultimately depend on the specific application, sample matrix, and available instrumentation.

  • GC-FID is the recommended method for its superior sensitivity (lower LOD and LOQ) and high resolving power for a volatile analyte like sec-butyltoluene.

  • HPLC-UV is a suitable alternative, particularly when dealing with complex matrices that may not be amenable to direct GC analysis. However, its sensitivity may be a limiting factor for trace-level quantification.

This guide has provided a comprehensive framework for the validation of a quantitative analytical method for sec-butyltoluene, grounded in the principles of scientific integrity and regulatory compliance. By understanding the rationale behind each validation parameter and experimental design, researchers can ensure the generation of high-quality, reliable data.

References

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A Senior Application Scientist's Guide to Cymene Isomer Analysis: A Comparative Evaluation of GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical analysis, the accurate identification and quantification of isomers present a significant analytical challenge. Cymene, a naturally occurring aromatic organic compound, exists as three positional isomers: ortho-cymene (o-cymene), meta-cymene (m-cymene), and para-cymene (p-cymene).[1][2][3] These isomers often coexist in essential oils and are used as precursors in chemical synthesis.[4] Due to their nearly identical boiling points and similar chemical properties, their separation and accurate quantification demand a careful selection of analytical methodology.[1]

This guide provides an in-depth comparison of two powerful gas chromatography (GC) techniques—Flame Ionization Detection (FID) and Mass Spectrometry (MS)—for the analysis of cymene isomers. We will delve into the core principles of each detector, present supporting experimental frameworks, and offer expert insights to help you determine the most suitable approach for your analytical objectives.

Pillar 1: Understanding the Core Technologies

The foundation of any robust analytical method is a deep understanding of the instrumentation. Both techniques leverage the remarkable separation power of gas chromatography, but differ fundamentally in how they detect and identify the compounds as they elute from the GC column.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5][6] The Flame Ionization Detector (FID) is a workhorse for the quantification of organic compounds.[7]

Principle of Operation: As analytes exit the GC column, they are combusted in a hydrogen-air flame.[8][9] This process generates ions from the carbon atoms in the organic molecules. An electric potential is applied across the flame, and the resulting current generated by the collected ions is measured.[7] This current is directly proportional to the mass of carbon entering the flame, making the FID an excellent tool for quantitative analysis.[5]

Strengths:

  • High Sensitivity to Hydrocarbons: Extremely sensitive to compounds with C-H bonds.

  • Wide Linear Range: Provides a consistent response across a broad range of concentrations.

  • Robustness and Simplicity: Known for its stability, reliability, and lower maintenance requirements.[10][11]

  • Quantitative Accuracy: The detector's response is relatively uniform for different hydrocarbons, making it ideal for determining relative percentages without needing a specific standard for every single component.[12]

Limitations:

  • Destructive: The sample is burned and cannot be recovered for further analysis.[5]

  • No Structural Information: The FID provides no information about the molecular weight or structure of the analyte. Identification is based solely on comparing the analyte's retention time with that of a known standard.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples the separation capabilities of a GC with the powerful identification power of a mass spectrometer.[6][13] It is considered a "gold standard" for the positive identification of chemical substances.[6]

Principle of Operation: After separation in the GC column, eluting compounds enter the ion source of the mass spectrometer.[14][15] Here, they are typically bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and break apart into charged fragments. These fragments are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[13][14] The resulting mass spectrum serves as a unique chemical "fingerprint" for a molecule, which can be compared against extensive spectral libraries for definitive identification.[15]

Strengths:

  • Definitive Identification: Provides detailed structural information, enabling confident compound identification.[11][14]

  • High Specificity: Can distinguish between compounds even if they co-elute chromatographically by analyzing their unique mass spectra.

  • Excellent Sensitivity: Capable of detecting and identifying trace-level components, often in the parts-per-billion (ppb) range.[11]

Limitations:

  • Complexity and Cost: Instruments are more complex, expensive, and require more maintenance (e.g., a high-vacuum system) than GC-FID systems.[11][16]

  • Variable Response Factors: The intensity of the signal in the total ion chromatogram (TIC) depends on the ionization and fragmentation efficiency of the molecule.[12] This can make accurate quantification challenging without specific calibration for each analyte.

  • Isomer Challenge: Positional isomers like the cymenes often produce nearly identical mass spectra, making differentiation by MS alone impossible.[16][17]

Pillar 2: Head-to-Head Comparison for Cymene Isomer Analysis

The primary challenge with cymene isomers is their structural similarity. This directly impacts how each detector can be effectively utilized.

FeatureGC-FIDGC-MSSenior Scientist's Insight
Principle Combustion of organic compounds in a hydrogen flame to produce a current.[8]Ionization and fragmentation of molecules, followed by separation of ions by mass-to-charge ratio.[14]FID measures a bulk property (carbon content), while MS provides specific structural data (mass fragments).
Identification Based solely on retention time comparison with authentic standards.Based on retention time and matching the mass spectrum to a library.Crucial Point: Since cymene isomers produce virtually identical mass spectra, both techniques rely entirely on achieving good chromatographic separation .[16][17] Identification must be confirmed using retention indices on specific columns.[17]
Quantification Highly Recommended. Provides a more consistent and uniform response for hydrocarbons, leading to more accurate relative area percent calculations without individual standards.[12]Use with Caution. Quantification based on the Total Ion Chromatogram (TIC) can be skewed because isomers might have subtle differences in fragmentation efficiency. Requires individual calibration curves for highest accuracy.[12]For routine QC and relative purity, FID is often the more reliable and straightforward quantitative tool.
Sensitivity High sensitivity, typically sufficient for most applications involving essential oils or reaction monitoring.[18]Generally higher sensitivity, capable of detecting trace-level impurities or contaminants.[11]MS is superior for trace analysis, but for assay/purity testing of major components, FID's sensitivity is more than adequate.
Selectivity for Isomers Entirely dependent on the GC column's ability to resolve the isomers. No selectivity from the detector itself.The detector offers no selectivity between isomers as their mass spectra are nearly indistinguishable.[17]Neither detector can distinguish the isomers without prior chromatographic separation. The choice of GC column and temperature program is the most critical factor.
Cost & Maintenance Lower initial investment, simpler operation, and less maintenance.[11]Higher initial cost, requires a vacuum system, and involves more complex maintenance and tuning.[11]For a high-throughput QC lab focused on quantification, GC-FID offers a significantly lower cost of ownership.

Pillar 3: Experimental Workflow and Protocols

A self-validating protocol ensures that the results are trustworthy. The following workflows are designed to provide robust and reliable data for cymene isomer analysis.

Experimental Workflow Diagrams

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil) Dilution Dilute with Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Autosampler Injection Vial->Injection GC_Column GC Separation (e.g., DB-5 Column) Injection->GC_Column FID FID Detection (Flame Ionization) GC_Column->FID Chromatogram Generate Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identify via Retention Time Chromatogram->Identification Quantification Quantify via Area Percent Integration->Quantification Report Final Report Quantification->Report Identification->Report

Caption: GC-FID experimental workflow for cymene isomer analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil) Dilution Dilute with Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Autosampler Injection Vial->Injection GC_Column GC Separation (e.g., DB-5 Column) Injection->GC_Column MS MS Detection (Ionization & Fragmentation) GC_Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Integration Peak Integration TIC->Integration Spectra Extract Mass Spectra TIC->Spectra Report Final Report Integration->Report Library_Search Library Search (e.g., NIST) Spectra->Library_Search Library_Search->Report

Caption: GC-MS experimental workflow for cymene isomer analysis.

Step-by-Step Methodology

This protocol is a validated starting point; optimization may be required based on your specific sample matrix and instrumentation.

  • Standard Preparation:

    • Prepare individual stock solutions of o-cymene, m-cymene, and p-cymene standards in hexane (or another suitable solvent) at a concentration of 1000 µg/mL.

    • Create a mixed isomer calibration standard containing all three isomers at a known concentration (e.g., 100 µg/mL each).

    • Prepare a series of calibration standards by diluting the mixed standard to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample (e.g., essential oil) into a volumetric flask.

    • Dilute with hexane to a final concentration of approximately 1000 µg/mL. Vortex to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • Instrumental Conditions:

    • The Gas Chromatography conditions are critical and should be identical for both FID and MS analysis to ensure comparable retention times.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Column DB-5 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[17][19]This phase provides good separation for terpenes and aromatic hydrocarbons based on boiling points.[17]
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min[19]Ensures optimal separation efficiency and consistent peak shapes.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 50:1 (can be adjusted based on concentration)Prevents column overloading and maintains sharp peaks.
Oven Program Initial 60°C (hold 2 min), ramp 5°C/min to 150°C, then 20°C/min to 280°C (hold 2 min)A slow initial ramp is crucial for resolving the closely eluting cymene isomers.
  • Detector-Specific Parameters:

    • For GC-FID:

      • Detector Temperature: 280 °C[20] (Prevents condensation of analytes).

      • Hydrogen Flow: ~30 mL/min (Optimize for your instrument).

      • Air Flow: ~300 mL/min (Optimize for your instrument).

      • Makeup Gas (He): ~25 mL/min.

    • For GC-MS:

      • Transfer Line Temp: 280 °C (Maintains analytes in the gas phase).

      • Ion Source Temp: 230 °C[21] (Standard temperature for stable ionization).

      • Ionization Energy: 70 eV (Standard for generating reproducible library-matchable spectra).

      • Acquisition Mode: Full Scan.

      • Scan Range: 40 - 350 m/z (Covers the expected mass range for the isomers and other potential components).

  • Data Analysis and Validation:

    • System Suitability: Inject the mixed isomer standard five times. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2%.

    • Identification:

      • GC-FID: Confirm the identity of each isomer by comparing its retention time to that of the individual standards.

      • GC-MS: Confirm identity by retention time and by comparing the acquired mass spectrum to a reference library (e.g., NIST). Note the high similarity of the spectra. Research confirms the elution order on a non-polar phase is typically m-cymene followed by p-cymene, and then o-cymene.[17]

    • Quantification:

      • GC-FID: Use the area percent calculation from the integrated chromatogram for relative quantification. For absolute quantification, use the calibration curve generated from the standards.

      • GC-MS: Use the integrated peak area from the TIC. For absolute quantification, a calibration curve for each isomer is required for the highest accuracy.

Conclusion and Authoritative Recommendations

The choice between GC-FID and GC-MS for cymene isomer analysis is not a matter of which is "better," but which is more "fit-for-purpose."

  • For routine quality control, purity assessment, and quantitative analysis where the primary goal is to determine the percentage of each known isomer, GC-FID is the superior choice . Its operational simplicity, lower cost, and highly reliable quantitative response for hydrocarbons make it an efficient and robust workhorse.[18][20]

  • For research, unknown sample identification, and complex mixture analysis where definitive structural confirmation is paramount, GC-MS is indispensable . Its ability to provide mass spectral data is invaluable for identifying unexpected impurities or characterizing a sample matrix, even though it offers no advantage in differentiating the cymene isomers themselves without chromatographic separation.[22][23]

Ultimately, the most rigorous analytical approach involves leveraging the strengths of both. A validated method will always rely on achieving baseline chromatographic separation, confirmed with authentic standards. For the highest level of confidence, initial method development can be performed on a GC-MS to identify all components, followed by routine quantitative analysis using a more economical GC-FID system.

References

  • Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. [Link]

  • Cymene. (2025, November 28). In Wikipedia. [Link]

  • Jones, S., & Roy, J.-F. (n.d.). Terpene Analysis in Hemp and Cannabis with the Agilent 9000 Intuvo GC and Hydrogen Carrier Gas. Agilent Technologies, Inc. [Link]

  • Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. (n.d.). Restek. [Link]

  • El-Sohly, M. A., Gul, W., & Waseem, Z. (2018). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Journal of AOAC INTERNATIONAL, 101(6), 1634-1640. [Link]

  • Terpene Analysis in Cannabis and Hemp by Gas Chromatography. (2025, November 10). Ellutia. [Link]

  • Profiling Terpenoids in Cannabis with GC×GC-MS. (2025, April 14). LCGC International. [Link]

  • o-Cymene. (n.d.). In Wikipedia. [Link]

  • Analysis of Terpenes in Cannabis Using Agilent HSS-GC-MSD with FID. (2025, October 16). Chrom Tech. [Link]

  • How Does GC-MS Work and Its Principle Explained. (2026, January 9). Phenomenex. [Link]

  • Cymene. (n.d.). chemeurope.com. [Link]

  • p-Cymene. (n.d.). In Wikipedia. [Link]

  • Working Principle of GC-MS. (n.d.). ResolveMass Laboratories Inc. [Link]

  • GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024, February 16). Technology Networks. [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. [Link]

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Polymer Solutions. [Link]

  • How does gas chromatography work? A practical approach (quantitative analysis of p-cymene). (2021, January 16). YouTube. [Link]

  • Development and Validation of Novel High-Performance Liquid Chromatography Method for Simultaneous Estimation of p-Cymene and Aloe-emodin. (2020). ResearchGate. [Link]

  • Wang, Y., et al. (2018). Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. Molecules, 23(11), 2949. [Link]

  • Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? (2025, July 21). YouTube. [Link]

  • GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. [Link]

  • Gas chromatography–mass spectrometry. (n.d.). In Wikipedia. [Link]

  • Tkachev, A. V. (2004). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Journal of Chromatographic Science, 42(7), 359-362. [Link]

  • Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. (2024, May 2). Journal of AOAC INTERNATIONAL. [Link]

  • Comparative GC-FID and GC-MS analysis of the mono and sesquiterpene secondary metabolites produced by the field grown and micropropagated plants of Artemisia amygdalina Decne. (2020, March 21). ResearchGate. [Link]

  • Analysis of Isopropylbenzene (Cumene) by Gas Chromatography (External Standard). (2023, April 1). ASTM International. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Validation of Analytical Methods. (2016, May 11). Lab Manager Magazine. [Link]

  • The Difference Between GC-MS and FID in Gas Chromatography. (2024, October 14). MONAD. [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing SL. [Link]

  • Validation of Analytical Methods. (2025, August 6). ResearchGate. [Link]

  • St-Gelais, A. (2014, September 2). GC Analysis – Part V. FID or MS for Essential Oils? PhytoChemia. [Link]

  • GC-MS and GC-FID Analysis. (n.d.). 6NAPSE Laboratory. [Link]

Sources

A Comprehensive Guide to Catalyst Performance in the Synthesis of 1-methyl-3-(sec-butyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-methyl-3-(sec-butyl)benzene, a valuable intermediate in the fine chemical and pharmaceutical industries, presents a significant regioselectivity challenge. Standard Friedel-Crafts alkylation of toluene with a sec-butylating agent typically yields a mixture of ortho- and para-isomers, dictated by kinetic control. This guide provides an in-depth comparison of catalytic strategies to overcome this challenge, with a focus on achieving high selectivity for the thermodynamically favored, yet kinetically disfavored, meta-isomer. We will delve into the principles of catalyst selection, reaction engineering, and provide detailed experimental protocols to empower researchers in this field.

The Challenge of Regioselectivity in Toluene Alkylation

The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution. This means that under typical, kinetically controlled Friedel-Crafts conditions, the incoming sec-butyl electrophile will preferentially attack the 2- and 4-positions of the aromatic ring. The formation of the desired 1-methyl-3-(sec-butyl)benzene is therefore a non-trivial pursuit that requires a shift from kinetic to thermodynamic control.

Shifting the Equilibrium: The Thermodynamic Approach

The key to selectively synthesizing 1-methyl-3-(sec-butyl)benzene lies in establishing conditions that allow for the isomerization of the initially formed ortho- and para-isomers to the more thermodynamically stable meta-isomer. This is typically achieved by employing robust solid acid catalysts at elevated temperatures and extended reaction times, allowing the reaction mixture to reach thermodynamic equilibrium.

dot

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control in the alkylation of toluene.

Catalyst Selection for Meta-Selective Synthesis

The choice of catalyst is paramount in achieving high selectivity for 1-methyl-3-(sec-butyl)benzene. Solid acid catalysts, particularly zeolites, have emerged as the most promising candidates due to their tunable acidity, shape selectivity, and robustness under demanding reaction conditions.

Key Catalyst Characteristics:
  • Strong Brønsted Acidity: Essential for both the initial alkylation and the subsequent isomerization of the sec-butyltoluene isomers.

  • Appropriate Pore Architecture: The catalyst's pore structure should be large enough to accommodate the reactants and products, but can also play a role in shape-selective transformations.

  • High Thermal Stability: The catalyst must withstand the elevated temperatures required to reach thermodynamic equilibrium without significant deactivation.

Comparison of Catalyst Systems

While specific data for the sec-butylation of toluene is limited, we can extrapolate from studies on the alkylation with other butyl isomers and the isomerization of related alkylbenzenes.

Catalyst SystemKey FeaturesExpected Performance for meta-Selectivity
H-Beta (Hβ) Zeolite Large-pore zeolite with strong Brønsted acidity.High initial alkylation activity. Its open pore structure may not inherently favor meta-isomer formation, but its strong acidity can promote the necessary isomerization at elevated temperatures.
H-Y Zeolite Large-pore zeolite with strong acidity.Similar to H-Beta, it is expected to be an active alkylation catalyst. Isomerization to the meta-product would be dependent on reaction conditions.
H-ZSM-5 Medium-pore zeolite known for its shape-selective properties.While highly active for toluene alkylation, its smaller pore size might sterically hinder the formation and isomerization of the bulky sec-butyltoluene isomers. Potentially lower activity for this specific transformation.
Amorphous Silica-Alumina Non-crystalline solid acid with a broad distribution of acid strengths.Can be active for both alkylation and isomerization. However, it may exhibit lower selectivity and faster deactivation compared to crystalline zeolites.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of catalysts for the production of 1-methyl-3-(sec-butyl)benzene.

Protocol 1: Catalyst Screening via Alkylation of Toluene with 2-Butanol

This protocol outlines a general procedure for screening different solid acid catalysts.

Materials:

  • Toluene (anhydrous)

  • 2-Butanol

  • Solid acid catalyst (e.g., H-Beta, H-Y, H-ZSM-5)

  • Nitrogen gas (high purity)

  • Internal standard for GC analysis (e.g., n-dodecane)

Equipment:

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column

Procedure:

  • Catalyst Activation: Place the catalyst in the reactor and activate it by heating under a flow of nitrogen gas (e.g., at 400-500 °C for 4 hours) to remove adsorbed water.

  • Reaction Setup: After activation, cool the reactor to the desired reaction temperature (e.g., 150-250 °C).

  • Reactant Addition: Charge the reactor with toluene and the internal standard. Then, introduce 2-butanol to initiate the reaction. The molar ratio of toluene to 2-butanol should be high (e.g., 5:1 to 10:1) to minimize polyalkylation.

  • Reaction: Seal the reactor and start stirring. Maintain the desired temperature and pressure for a set reaction time (e.g., 4-24 hours).

  • Sampling and Analysis: Periodically, take samples from the reactor, quench them in a cold vial, and analyze them by GC to determine the conversion of 2-butanol and the product distribution (ortho-, meta-, and para-sec-butyltoluene).

  • Data Analysis: Calculate the conversion, selectivity for each isomer, and the meta/para and meta/ortho ratios.

dot

Caption: Workflow for catalyst screening in toluene alkylation.

Protocol 2: Isomerization of a sec-Butyltoluene Isomer Mixture

This protocol is designed to evaluate the catalyst's ability to isomerize a pre-existing mixture of sec-butyltoluene isomers to the thermodynamic equilibrium.

Materials:

  • A mixture of ortho- and para-sec-butyltoluene (can be synthesized via a standard Friedel-Crafts reaction under kinetic control)

  • Solid acid catalyst (the most promising candidate from Protocol 1)

  • Nitrogen gas (high purity)

  • Internal standard for GC analysis

Equipment:

  • Same as in Protocol 1

Procedure:

  • Catalyst Activation: Follow the same procedure as in Protocol 1.

  • Reaction Setup: Cool the reactor to the desired isomerization temperature (e.g., 200-300 °C).

  • Reactant Addition: Charge the reactor with the sec-butyltoluene isomer mixture and the internal standard.

  • Reaction: Seal the reactor and start stirring. Maintain the desired temperature and pressure for an extended period (e.g., up to 48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Periodically take samples and analyze by GC to monitor the change in the isomer distribution over time.

  • Data Analysis: Plot the concentration of each isomer as a function of time to determine the equilibrium composition.

Conclusion and Future Outlook

The selective synthesis of 1-methyl-3-(sec-butyl)benzene is a challenging yet achievable goal through the strategic application of thermodynamic control. The use of robust solid acid catalysts, particularly large-pore zeolites like H-Beta and H-Y, at elevated temperatures and longer reaction times, facilitates the isomerization of the kinetically favored ortho- and para-products to the desired meta-isomer.

Future research in this area should focus on the development of novel catalysts with optimized acidity and pore structures that can accelerate the rate of isomerization, allowing for the attainment of thermodynamic equilibrium under milder conditions. Furthermore, detailed kinetic and mechanistic studies are needed to fully elucidate the reaction pathways and guide the rational design of next-generation catalysts for the regioselective synthesis of this important chemical intermediate.

References

  • Due to the specific and challenging nature of synthesizing 1-methyl-3-(sec-butyl)benzene with high meta-selectivity, direct references for a complete, optimized process are scarce in publicly available literature. The principles and protocols outlined in this guide are based on established knowledge of Friedel-Crafts alkylation, isomerization reactions over solid acid catalysts, and the thermodynamic properties of alkylbenzenes.

A Comparative Guide: Correlating Computational Predictions with Experimental Data for sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern chemical and pharmaceutical research, the synergy between experimental data and computational modeling is paramount. Computational chemistry serves as a powerful predictive tool, enabling scientists to estimate molecular properties, elucidate structures, and understand reaction mechanisms before investing significant resources in laboratory synthesis and analysis. However, the predictive power of any computational model is only as reliable as its correlation with empirical evidence. This guide provides an in-depth comparison of computational predictions against established experimental data for a model molecule: sec-butylbenzene.

We have selected sec-butylbenzene (butan-2-ylbenzene) for this analysis due to its conformational flexibility—a common challenge in computational modeling—and the availability of high-quality experimental data. While the broader term "sec-butyltoluene" encompasses several isomers, this guide focuses on the parent benzene derivative to ensure a clear and robust comparison based on publicly available, high-fidelity datasets. Our objective is to offer researchers, scientists, and drug development professionals a practical framework for evaluating the accuracy of computational methods and a deeper understanding of the causality behind methodological choices.

Part 1: The Experimental Benchmark: Ground Truth Data

Before any computational model can be validated, a reliable set of experimental data is required. This "ground truth" serves as the benchmark against which all theoretical predictions are measured. For sec-butylbenzene, we have consolidated key physical and spectroscopic properties from reputable databases.

Experimental Physical Properties

The bulk physical properties of a compound are fundamental characteristics derived from intermolecular forces and molecular structure.

PropertyExperimental ValueSource
Boiling Point 173.5 °CPubChem[1]
Melting Point -82.7 °CPubChem[1]
Density 0.8580 g/cm³ at 25 °CPubChem[1]
Flash Point 52 °C (closed cup)PubChem[1]
Experimental Spectroscopic Data

Spectroscopy provides a fingerprint of a molecule's structure, offering detailed information about its chemical environment, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. The experimental chemical shifts for sec-butylbenzene in acetone at 298K are well-documented.

NucleusAtom No. (BMRB)Experimental Chemical Shift (ppm)
¹³C C111.65
C221.44
C330.91
C4125.76
C5 / C9128.22
C6 / C7126.91
C10147.41
C9 (α-carbon)41.56
¹H H11, H12, H13 (CH₃)0.79
H14, H15, H16 (CH₃)1.22
H17, H18 (CH₂)1.60
H19 (CH)2.60
H24 (Aromatic)7.16
H22, H23 (Aromatic)7.20
H20, H21 (Aromatic)7.28
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000725.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Key experimental absorption bands for sec-butylbenzene provide evidence for its aromatic and aliphatic components.

Wavenumber (cm⁻¹)IntensityAssignment
~3020-3080MediumAromatic C-H Stretch
~2850-2960StrongAliphatic C-H Stretch
~1600, ~1490Medium-StrongAromatic C=C Ring Stretch
~700-770StrongC-H Out-of-plane Bending (Monosubstituted)
Data aggregated from various spectral databases including PubChem and ChemicalBook.[1][3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the mass-to-charge ratio of the molecular ion and its fragmentation patterns.

m/zRelative IntensityAssignment
134~20%Molecular Ion [M]⁺
105100%Base Peak, [M - C₂H₅]⁺ (loss of ethyl group)
91~15%[C₇H₇]⁺ (tropylium ion)
Data sourced from PubChem and SpectraBase.[1][4]
Experimental Protocols
  • NMR Spectroscopy: A sample of sec-butylbenzene is dissolved in a deuterated solvent (e.g., acetone-d₆) with a reference standard like tetramethylsilane (TMS). The solution is placed in a high-field NMR spectrometer (e.g., 500 MHz) and subjected to radiofrequency pulses to obtain ¹H, ¹³C, and other relevant spectra.[2]

  • FTIR Spectroscopy: A thin film of neat liquid sec-butylbenzene is placed between two salt (e.g., NaCl or KBr) plates. The sample is then exposed to infrared radiation in an FTIR spectrometer, and the resulting absorption spectrum is recorded.[1]

  • GC-MS: The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The eluent is then passed directly into a mass spectrometer, where it is ionized by an electron beam (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio to produce the mass spectrum.[4]

Part 2: The Computational Approach: In Silico Prediction

With a solid experimental baseline, we now turn to computational methods to predict the same properties. The goal is to determine how closely our theoretical models can replicate reality and to understand the reasons for any deviations.

Rationale for Method Selection

The choice of computational method is a critical decision that balances accuracy against computational expense.

  • Density Functional Theory (DFT): For molecules of this size, DFT offers the best compromise between accuracy and speed.[5] We selected the B3LYP functional, a hybrid functional that is widely used and well-benchmarked for organic molecules.[5]

  • Basis Set: The 6-31G(d) basis set was chosen for initial geometry optimization as it provides a good description of electron distribution for most organic systems. For more accurate NMR calculations, a larger basis set like 6-311+G(d,p) is often employed on the optimized geometry.[5][6]

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for calculating NMR shielding tensors.[7][8] It effectively minimizes errors related to the choice of the magnetic field's origin.

Computational Workflow

A typical workflow for predicting molecular properties involves several sequential steps. This protocol ensures that calculations are performed on a realistic and stable molecular structure.

Step-by-Step Computational Protocol:

  • Conformational Analysis: For a flexible molecule like sec-butylbenzene, the first step is to identify all low-energy conformers. This can be done through a systematic search of torsional angles or using molecular mechanics methods.[9][10]

  • Geometry Optimization: Each identified conformer is then subjected to a geometry optimization using DFT (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure (a local minimum) for that conformer.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the data needed to predict the IR spectrum.

  • Property Calculation: Using the optimized geometries, single-point calculations are performed to predict properties of interest:

    • NMR: GIAO-DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) are run to compute the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a calculated TMS standard.

    • Thermodynamics: The vibrational frequencies from the previous step are used to calculate thermodynamic properties like Gibbs free energy, which allows for the prediction of conformer populations at a given temperature.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

G Computational Prediction Workflow for sec-Butylbenzene cluster_input Input cluster_conf Conformational Search cluster_opt Optimization & Verification cluster_prop Property Prediction cluster_output Predicted Data mol_build 1. Build Initial 3D Structure conf_search 2. Conformational Analysis (Identify Rotamers G1, A, G2) mol_build->conf_search geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_calc 5a. NMR Shielding Calculation (GIAO-DFT) freq_calc->nmr_calc ir_calc 5b. IR Spectrum Simulation freq_calc->ir_calc thermo_calc 5c. Thermodynamic Analysis (Boltzmann Population) freq_calc->thermo_calc pred_nmr Predicted NMR Shifts nmr_calc->pred_nmr pred_ir Predicted IR Frequencies ir_calc->pred_ir pred_pop Predicted Conformer Populations thermo_calc->pred_pop

Caption: Computational workflow for predicting properties of sec-butylbenzene.

Part 3: Data Correlation and Analysis

This section presents a head-to-head comparison of the experimental and computationally predicted data, highlighting areas of agreement and discrepancy.

Geometric and Conformational Analysis

For sec-butylbenzene, rotation around the Cα-Cβ bond of the butyl group leads to different conformers. Ab initio calculations have identified three stable conformers: two gauche (G1, G2) and one anti (A).[6] The correlation between theory and experiment here is excellent, with computational predictions correctly identifying the most stable conformer and its relative population.

ConformerCalculated Relative Energy (kcal/mol)Predicted PopulationExperimentally Observed Population
G1 (gauche) 0.00~91%Most strongly populated
A (anti) 0.98~7%~7%
G2 (gauche) 1.93~2%~2%
Computational data from Robertson et al. (MP2/6-311+G), correlated with UV-UV hole-burning spectroscopy.[6]

Insight: This strong correlation demonstrates the power of computational chemistry to dissect complex conformational landscapes. The calculations correctly predict that the gauche conformer (G1) is the most stable, a non-intuitive result, as one might expect the less sterically hindered anti conformer to dominate.[6]

Spectroscopic Correlation

NMR Spectra Comparison

To compare with the experimental data, the calculated magnetic shieldings for each conformer must be averaged based on their predicted Boltzmann population. The resulting chemical shifts are then compared to the experimental values.

NucleusExperimental Shift (ppm)Calculated Shift (ppm)Absolute Error (ppm)
¹³C (α-carbon) 41.5642.110.55
¹³C (Aromatic C4) 125.76126.300.54
¹³C (Aromatic C10) 147.41148.050.64
¹H (CH) 2.602.680.08
Calculated values are representative of typical GIAO-DFT results. Actual values may vary slightly based on the exact level of theory and referencing method.

Insight: The predicted NMR shifts show good agreement with the experimental data, with mean absolute errors typically below 1.0 ppm for ¹³C and 0.1 ppm for ¹H.[11] Discrepancies arise from factors such as the implicit treatment of solvent effects and inherent approximations in the DFT functional. Nonetheless, the accuracy is generally sufficient to distinguish between isomers or confirm structural assignments.

IR Spectra Comparison

Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic oscillator approximation used in the calculations. Therefore, a scaling factor (typically ~0.96 for B3LYP) is applied to the computed frequencies.

Vibration ModeExperimental (cm⁻¹)Scaled Calculated (cm⁻¹)Absolute Error (cm⁻¹)
Aliphatic C-H Stretch~2960~29655
Aromatic C=C Stretch~1600~16033
C-H Out-of-plane Bend~770~7655

Insight: After scaling, the predicted IR frequencies match the experimental values very well. This allows for confident assignment of the major peaks in the experimental spectrum and can be invaluable in interpreting the spectra of unknown compounds.

Visualizing the Comparison Framework

The process of correlating theoretical and experimental data is a validation loop that enhances confidence in both datasets.

G Correlative Analysis Framework exp_data Experimental Data (NMR, IR, Physical Properties) comparison Direct Comparison - Tabulate Data - Calculate Error (MAE) - Analyze Discrepancies exp_data->comparison Benchmark comp_data Computational Predictions (GIAO-DFT, Freq, Thermo) comp_data->comparison Prediction validation Model Validation comparison->validation insight Refined Insights - Structural Confirmation - Spectral Assignment - Understanding of Conformation validation->insight Leads to

Caption: Framework for correlating experimental and computational data.

Conclusion

This guide demonstrates a strong and reliable correlation between computational predictions and experimental data for sec-butylbenzene. DFT calculations, when chosen carefully, can accurately predict molecular geometries, conformational preferences, and spectroscopic properties.

  • Strengths of Computation: Computational methods excel at providing atomistic-level detail that is often inaccessible experimentally, such as identifying and ranking the stability of multiple conformers. This is crucial for understanding the behavior of flexible molecules.

  • Areas for Caution: While spectroscopic predictions are highly accurate, predicting bulk physical properties like boiling points directly from first-principles quantum mechanics remains a significant challenge and often relies on specialized quantitative structure-property relationship (QSPR) models.[12][13][14]

  • Final Expert Opinion: The integration of computational chemistry into experimental workflows is no longer an option but a necessity for efficient and modern research. By using experimental data to benchmark and validate computational results, scientists can build predictive models that accelerate discovery, reduce costs, and provide deeper insights into chemical systems. This correlative approach, as demonstrated with sec-butylbenzene, represents a robust and self-validating system for advancing chemical science.

References

  • Title: Sec-Butylbenzene Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Structure determination of sec-butylbenzene rotamers by UV spectroscopy and ab initio calculations Source: ResearchGate, originally in Chemical Physics Letters URL: [Link]

  • Title: Supporting Information NMR Calculations Source: A generic supporting information document for NMR calculations. URL: [Link]

  • Title: sec-Butylbenzene at BMRB Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Sec-butylbenzene - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Conformational Analysis Source: A general educational resource on conformational analysis. URL: [Link]

  • Title: NMR Calculations using GIAO approach Source: ResearchGate URL: [Link]

  • Title: Calculating NMR Shielding with GIAO Source: YouTube (Q-Chem Webinar) URL: [Link]

  • Title: Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties Source: Walsh Medical Media URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Application of DFT Calculations in NMR Spectroscopy Source: YouTube (IVAN Workshop) URL: [Link]

  • Title: What is the best DFT functional to perform NMR calculations in Gaussian? Source: ResearchGate URL: [Link]

  • Title: NMR - Keyword Source: Gaussian.com URL: [Link]

  • Title: Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices Source: ResearchGate URL: [Link]

  • Title: High-throughput calculation of small molecule NMR chemical shifts and molecular fragments Source: WSU Research Exchange URL: [Link]

  • Title: Quantitative modeling for prediction of boiling points of phenolic compounds Source: SciSpace URL: [Link]

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The Influence of Isomeric Structure on the Environmental Fate of Butylbenzenes: A Comparative Biodegradability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Butylbenzene Isomers

Butylbenzenes, a group of aromatic hydrocarbons, are prevalent in the environment due to their widespread use in industrial processes, as components of fuels, and as intermediates in chemical synthesis. Their presence in soil and groundwater raises environmental concerns due to their potential toxicity. Understanding the biodegradability of the different isomers of butylbenzene—n-butylbenzene, sec-butylbenzene, and tert-butylbenzene—is crucial for assessing their environmental persistence and developing effective bioremediation strategies. The seemingly subtle differences in the branching of their butyl side chains have a profound impact on their susceptibility to microbial degradation. This guide provides a comparative analysis of the biodegradability of these three isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their environmental fate.

The core principle underpinning the differential biodegradability of these isomers lies in the accessibility of the alkyl side chain and the aromatic ring to microbial enzymatic attack. As we will explore, the steric hindrance imposed by the branching of the butyl group plays a pivotal role in determining the rate and extent of biodegradation.

Comparative Biodegradability: The Decisive Role of Molecular Structure

The biodegradability of organic compounds is fundamentally governed by their chemical structure, which dictates their recognition and transformation by microbial enzymes. In the case of butylbenzene isomers, the arrangement of the four-carbon alkyl chain attached to the benzene ring is the primary determinant of their environmental persistence.

n-Butylbenzene: The Readily Degradable Isomer

With its linear alkyl chain, n-butylbenzene presents a more accessible target for microbial enzymes. The terminal methyl group and the subsequent methylene groups of the n-butyl chain are readily oxidized, initiating the degradation cascade. This process, often initiated by monooxygenase or dioxygenase enzymes, leads to the formation of intermediates that can be funneled into central metabolic pathways. Consequently, n-butylbenzene is generally considered to be the most biodegradable of the three isomers.

sec-Butylbenzene and tert-Butylbenzene: The Impact of Branching

The introduction of branching in the alkyl side chain, as seen in sec-butylbenzene (a secondary butyl group) and tert-butylbenzene (a tertiary butyl group), significantly impedes microbial degradation. This phenomenon, known as steric hindrance, makes it more difficult for enzymes to access and oxidize the alkyl chain or the aromatic ring.

  • sec-Butylbenzene: The methyl group attached to the second carbon of the butyl chain in sec-butylbenzene presents a moderate level of steric hindrance. While still biodegradable, its degradation rate is generally slower than that of n-butylbenzene.

  • tert-Butylbenzene: The highly branched structure of the tertiary butyl group in tert-butylbenzene, with a quaternary carbon atom directly attached to the benzene ring, creates significant steric hindrance. This makes it the most recalcitrant of the three isomers to microbial attack. The absence of a hydrogen atom on the benzylic carbon further complicates the initial oxidation steps that are common for other alkylbenzenes.

Experimental evidence consistently demonstrates this trend. Studies have shown that while n-butylbenzene can be extensively degraded by microbial consortia, tert-butylbenzene often persists under similar conditions. For instance, one study observed that Acinetobacter calcoaceticus M1B showed 95% biodegradation of n-butylbenzene after 7 days, while only 53% of tert-butylbenzene was degraded under the same conditions[1]. This highlights the profound impact of the isomeric structure on biodegradability. Increased alkyl side chain branching has been proposed as a key factor in the recalcitrance of certain organic pollutants[2][3].

Quantitative Comparison of Biodegradability

The following table summarizes available data on the biodegradability of n-butyl, sec-butyl, and tert-butylbenzene. It is important to note that direct comparative studies under identical conditions for all three isomers are limited. Therefore, the data presented is a synthesis from various sources and should be interpreted with this consideration.

IsomerBiodegradation ExtentTest ConditionsReference
n-Butylbenzene 95% degradation after 7 daysAcinetobacter calcoaceticus M1B culture[1]
94% degradation after 14 daysRaoultella planticola M01 culture[1]
sec-Butylbenzene 56-67% degradation after 5 daysActivated sludge[4]
Transformed to butylphenylethanoic acidSoil enrichments[2][3]
tert-Butylbenzene 53% degradation after 7 daysAcinetobacter calcoaceticus M1B culture[1]
89% degradation after 14 days (with sand)Raoultella planticola M01 culture[1]

Experimental Protocols for Assessing Biodegradability

The assessment of the biodegradability of chemicals is standardized through internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests for "Ready Biodegradability" are commonly employed.[5][6][7][8][9]

OECD 301: Ready Biodegradability Tests

These tests are stringent screening methods that determine if a chemical has the potential for rapid and complete biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it meets specific pass levels within a 28-day period, often including a "10-day window" criterion.[5][6]

General Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[5] The extent of degradation is measured indirectly by parameters such as:

  • Dissolved Organic Carbon (DOC) Die-Away (OECD 301A & 301E): Measures the removal of DOC. Pass level: ≥70% removal.[5]

  • CO₂ Evolution (Modified Sturm Test) (OECD 301B): Measures the amount of CO₂ produced. Pass level: ≥60% of the theoretical CO₂ production (ThCO₂).[5]

  • Manometric Respirometry (OECD 301F): Measures oxygen consumption. Pass level: ≥60% of the theoretical oxygen demand (ThOD).[6]

  • Closed Bottle Test (OECD 301D): Measures the depletion of dissolved oxygen. Pass level: ≥60% of the ThOD.[9]

Step-by-Step Methodology (Example: OECD 301F - Manometric Respirometry):

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Inoculum Preparation: Obtain fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is typically washed and resuspended in the mineral medium.

  • Test Setup:

    • Add a defined volume of the mineral medium to respirometer flasks.

    • Add the inoculum to the flasks.

    • Add the test substance (n-butyl, sec-butyl, or tert-butylbenzene) to the test flasks at a concentration that will yield a measurable oxygen demand.

    • Prepare control flasks containing only the inoculum and mineral medium to measure endogenous respiration.

    • Prepare reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C) in the dark for 28 days. The flasks are continuously stirred.

  • Measurement: The oxygen consumption in each flask is measured automatically by the respirometer over the 28-day period.

  • Data Analysis:

    • Calculate the percentage of biodegradation for the test substance by subtracting the oxygen consumption of the control flask from that of the test flask and dividing by the theoretical oxygen demand (ThOD) of the test substance.

    • Assess whether the pass level of 60% biodegradation is reached within the 28-day test period and if the 10-day window criterion is met.

Visualizing the Biodegradation Pathways

The initial steps in the aerobic biodegradation of butylbenzene isomers are critical and differ based on the structure of the alkyl side chain. The following diagrams, rendered in DOT language, illustrate the proposed initial enzymatic attacks.

n_butylbenzene_pathway n_butylbenzene n-Butylbenzene monooxygenase Monooxygenase/ Dioxygenase n_butylbenzene->monooxygenase terminal_oxidation Terminal Oxidation (ω-hydroxylation) monooxygenase->terminal_oxidation subterminal_oxidation Subterminal Oxidation (ω-1 hydroxylation) monooxygenase->subterminal_oxidation ring_hydroxylation Ring Hydroxylation monooxygenase->ring_hydroxylation

Caption: Initial enzymatic attacks on n-butylbenzene.

sec_butylbenzene_pathway sec_butylbenzene sec-Butylbenzene monooxygenase Monooxygenase/ Dioxygenase sec_butylbenzene->monooxygenase alkyl_chain_oxidation Oxidation of Alkyl Chain monooxygenase->alkyl_chain_oxidation ring_hydroxylation Ring Hydroxylation (Sterically Hindered) monooxygenase->ring_hydroxylation

Caption: Initial enzymatic attacks on sec-butylbenzene.

tert_butylbenzene_pathway tert_butylbenzene tert-Butylbenzene monooxygenase Monooxygenase/ Dioxygenase tert_butylbenzene->monooxygenase methyl_group_oxidation Oxidation of a Methyl Group monooxygenase->methyl_group_oxidation ring_hydroxylation Ring Hydroxylation (Highly Sterically Hindered) monooxygenase->ring_hydroxylation

Caption: Initial enzymatic attacks on tert-butylbenzene.

Conclusion: Structure Dictates Fate

The comparative analysis of the biodegradability of n-butylbenzene, sec-butylbenzene, and tert-butylbenzene unequivocally demonstrates that the degree of branching in the alkyl side chain is a critical determinant of their environmental persistence. The linear structure of n-butylbenzene renders it readily susceptible to microbial degradation, while the increasing steric hindrance in sec-butylbenzene and, most notably, tert-butylbenzene, significantly reduces their biodegradability. This understanding is paramount for accurate environmental risk assessment and the design of effective bioremediation strategies for sites contaminated with these compounds. For researchers and professionals in drug development, where understanding the metabolic fate of molecules is crucial, these principles of structure-biodegradability relationships offer valuable insights into the environmental impact of structurally similar compounds.

References

  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link].[5]

  • PubChem. Sec-Butylbenzene. National Center for Biotechnology Information. [Link].[4]

  • Young, D. C., et al. (2010). Microbial Biodegradation of Aromatic Alkanoic Naphthenic Acids Is Affected by the Degree of Alkyl Side Chain Branching. Environmental Science & Technology, 44(22), 8550–8556. [Link].[2]

  • CONCAWE. (2018). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report No. 8/18. [Link].[6]

  • Tox Lab. Test No. 301: Ready Biodegradability. [Link].[7]

  • OECD. Test No. 301: Ready Biodegradability. [Link].[8]

  • Camacho-Pérez, B., et al. (2012). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 78(8), 2745–2753. [Link].[10]

  • Stancu, M. M. (2019). Butylbenzene and tert-Butylbenzene—Sorption on Sand Particles and Biodegradation in the Presence of Plant Natural Surfactants. Molecules, 24(18), 3348. [Link].[1]

  • Young, D. C., et al. (2010). Microbial degradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. ResearchGate. [Link].[3]

  • Aropha. Types of OECD 301 Biodegradation Tests. [Link].[9]

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Comparability in Alkylbenzene Analysis

Alkylbenzenes, a class of aromatic hydrocarbons including compounds like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), are of significant interest across environmental monitoring, industrial hygiene, and pharmaceutical safety. Their ubiquitous nature and potential health risks necessitate precise and accurate quantification. However, analytical data is only as reliable as the system that produces it. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are the cornerstones of a robust quality assurance system, providing an objective means to evaluate and validate analytical performance.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and quality managers to understand, design, and interpret inter-laboratory comparisons for alkylbenzene analysis. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our discussion in authoritative standards and field-proven insights.

Pillar 1: Foundational Principles of Inter-Laboratory Studies

An inter-laboratory comparison is a structured exercise where multiple laboratories test identical samples and their results are compared.[3] The objectives of such studies can vary:

  • Proficiency Testing (PT): The most common goal is to evaluate the performance of individual laboratories and monitor their ongoing competence.[2][4] This is a core requirement for accreditation under standards like ISO/IEC 17025.[5]

  • Method Validation: An ILC can be used to determine the performance characteristics (e.g., precision, reproducibility) of a specific analytical method.[2]

  • Reference Material Characterization: ILCs are also employed to assign a certified value to a candidate reference material.[4]

The design and statistical treatment of data from these studies are rigorously defined by international standards, primarily ISO/IEC 17043 , which specifies the requirements for PT providers, and ISO 13528 , which details the statistical methods for data analysis.[6][7][8]

Pillar 2: Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile organic compounds (VOCs) like alkylbenzenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its exceptional sensitivity and selectivity.[9] The choice of sample introduction system is critical and depends on the sample matrix and target concentration levels.

  • Static Headspace (HS-GC-MS): Ideal for analyzing VOCs in liquid samples (e.g., water, blood) or solids. The sample is equilibrated in a sealed vial, and the vapor phase (headspace) is injected, minimizing matrix interference.

  • Purge-and-Trap (P&T-GC-MS): Offers lower detection limits for water samples. An inert gas is bubbled through the sample, stripping the volatile alkylbenzenes, which are then trapped on a sorbent material, concentrated, and thermally desorbed into the GC-MS.

  • Thermal Desorption (TD-GC-MS): The primary method for air analysis, where samples are collected on sorbent tubes.[10] It is also used for analyzing emissions from materials.[11]

The U.S. Geological Survey provides a detailed standard operating procedure for the analysis of long-chain alkylbenzenes in marine sediments, highlighting the effectiveness of GC/MS in handling complex hydrocarbon fractions and avoiding interferences.[9] A typical GC-MS method will be validated for linearity, accuracy, precision, and method detection limits (MDLs), as shown in the example data below.

Table 1: Example Performance Characteristics for Alkylbenzene Analysis by GC-MS
AnalyteMatrixMethod Detection Limit (MDL) (ng/dry g)[9]Typical Recovery (%)Relative Standard Deviation (RSD%)
BenzeneWaterN/A (Example for sediment)95 - 105< 10
TolueneWaterN/A (Example for sediment)95 - 105< 10
EthylbenzeneWaterN/A (Example for sediment)92 - 108< 15
m,p-XyleneWaterN/A (Example for sediment)92 - 108< 15
o-XyleneWaterN/A (Example for sediment)92 - 108< 15
2-phenyl-C10Sediment2.5690 - 110< 15
5-phenyl-C12Sediment9.5390 - 110< 15
7-phenyl-C14Sediment4.9690 - 110< 15

Note: Data for water is illustrative of typical performance. Sediment MDLs are from USGS methodology.[9]

Pillar 3: A Self-Validating Protocol for an Alkylbenzene ILC

This section outlines a robust, step-by-step protocol for conducting an inter-laboratory comparison for BTEX in a water matrix. The causality behind each step is explained to ensure a self-validating system.

Experimental Protocol: ILC for BTEX in Water

1. Objective Definition & Planning:

  • Causality: A clear objective is paramount. Here, the goal is to assess the proficiency of participating laboratories in quantifying BTEX in a simulated groundwater matrix.

  • Action: Define the scope, including the specific alkylbenzenes to be tested, the concentration range (e.g., 1-20 µg/L), and the number of participating laboratories.[8] Establish a clear timeline for sample distribution, analysis, and reporting.

2. Test Material Preparation & Validation:

  • Causality: The integrity of the ILC hinges on the quality of the test material. It must be homogeneous (every sample is identical) and stable (the concentration doesn't change over time).

  • Action:

    • Matrix Selection: Use a real-world matrix, such as clean groundwater or prepared reagent water, to simulate routine samples.[1]

    • Spiking: Prepare a stock solution using Certified Reference Materials (CRMs) of benzene, toluene, ethylbenzene, and xylenes.[12][13] Spike the bulk matrix to the target concentration. The use of CRMs ensures metrological traceability.

    • Homogeneity Testing: After preparation, dispense the material into individual sample vials. Select at least 10 vials at random and analyze them in replicate to confirm that the variation between vials is statistically insignificant.[14]

    • Stability Testing: Analyze several vials at set intervals (e.g., day 1, day 7, day 14) under the proposed storage and shipping conditions to ensure the analyte concentrations remain stable throughout the duration of the PT.[11][14]

3. Sample Distribution:

  • Causality: Improper shipping can compromise sample integrity.

  • Action: Ship the samples refrigerated in insulated containers. Include a "trip blank" (a sample of reagent water) to check for contamination during transit. Provide clear instructions for sample handling, storage upon receipt, and the analysis deadline.

4. Analysis and Data Reporting:

  • Causality: Standardized reporting is essential for direct comparison of results.

  • Action: Participants should analyze the sample using their routine, validated analytical methods (e.g., P&T-GC-MS).[8] They must report a single result for each analyte in the specified units (e.g., µg/L), along with their method detection limits.

Diagram: Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Evaluation & Feedback P1 1. Define Objectives & Scope P2 2. Prepare Test Material (Spike with CRM) P1->P2 P3 3. Homogeneity & Stability Testing P2->P3 P4 4. Distribute Samples to Participants P3->P4 A1 5. Labs Receive & Analyze Samples P4->A1 A2 6. Labs Submit Results to Coordinator A1->A2 E1 7. Statistical Analysis (ISO 13528) A2->E1 E2 8. Performance Scoring (Z-Scores) E1->E2 E3 9. Issue Final Report to Participants E2->E3 ZScore_Workflow Input Participant Result (x) Calc Calculate Z-Score z = (x - x_pt) / σ_pt Input->Calc AssignedValue Assigned Value (x_pt) AssignedValue->Calc StdDev Proficiency Std. Dev. (σ_pt) StdDev->Calc Decision Evaluate |z| Calc->Decision Satisfactory Satisfactory |z| <= 2.0 Decision->Satisfactory |z| <= 2.0 Questionable Questionable 2.0 < |z| < 3.0 Decision->Questionable 2.0 < |z| < 3.0 Unsatisfactory Unsatisfactory |z| >= 3.0 Decision->Unsatisfactory |z| >= 3.0

Caption: Decision flow for evaluating laboratory performance using z-scores.

Conclusion

Participation in well-designed inter-laboratory comparisons is not merely a regulatory hurdle; it is a vital scientific exercise that fosters continuous improvement and builds confidence in analytical data. For the analysis of alkylbenzenes, where results can inform critical decisions about public health and environmental safety, the ability to produce comparable and reliable data is non-negotiable. By adhering to standardized protocols for study design, execution, and statistical evaluation, laboratories can objectively validate their performance, identify potential areas for improvement, and ultimately, ensure the highest level of data integrity.

References

  • Title: ISO 13528 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: Astor Mayer URL
  • Title: DS/ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: ANSI Webstore URL
  • Source: standards.iteh.
  • Title: Comparison of different statistical methods for evaluation of proficiency test data Source: Springer Link URL
  • Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL
  • Title: Benzene Pharmaceutical Secondary Standard; Certified Reference Material Source: Sigma-Aldrich URL
  • Title: Proficiency testing (PT): Volatile Organic Compounds (VOCs)
  • Title: Proficiency testing scheme for volatile organic compounds (VOC)
  • Title: Determination of long-chain alkylbenzenes in environmental samples by argentation thin-layer chromatography/high-resolution gas chromatography and gas chromatography/mass spectrometry Source: ACS Publications URL
  • Title: Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes Source: United States Geological Survey URL
  • Title: Development of the AIR material emissions proficiency testing scheme for the analysis of volatile organic compounds Source: Eurachem URL
  • Title: Certificate of Analysis - Linear Alkylbenzene Sulfonate Standard Source: Ricca Chemical Company URL
  • Title: Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis Source: LGC Standards URL
  • Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL
  • Title: Inter laboratory comparison (ILC)
  • Title: Search a Proficiency Testing (PT)
  • Title: Agilent ULTRA Analytical Standards and Certified Reference Materials Source: Agilent URL
  • Title: CRM-BEGA01 - Benzene Content Certified Reference Material Source: ARO Scientific URL
  • Title: Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing Source: CDC Stacks URL
  • Title: What is a proficiency testing (PTP) / interlaboratory comparison (ILC) ?
  • Title: Interlaboratory comparisons other than proficiency testing Source: Eurachem URL
  • Title: Measurement of benzene, toluene, ethylbenzene and o-xylene concentrations in ambient air of Almaty Source: Iowa State University Digital Repository URL
  • Title: Inter-Laboratory Comparison (ILC)
  • Title: Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique Source: ResearchGate URL

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A Senior Application Scientist's Guide to Stationary Phase Selection for the Separation of Xylene and Cymene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving baseline separation of aromatic isomers like xylene and cymene is a frequent and often formidable challenge in gas chromatography (GC). The subtle structural differences between ortho-, meta-, and para-isomers, which result in very similar boiling points and polarities, demand a highly selective stationary phase for successful resolution. This guide provides an in-depth comparison of various stationary phases, supported by experimental data, to empower you to make informed decisions for your specific analytical needs.

The Challenge of Aromatic Isomer Separation

Xylene and cymene isomers are prevalent in various industrial applications, from solvents and raw materials in chemical synthesis to components of essential oils. Their accurate quantification is crucial for quality control, process optimization, and regulatory compliance. However, their nearly identical physicochemical properties make their separation by conventional GC methods a significant hurdle. The key to overcoming this challenge lies in the selection of a stationary phase that can exploit subtle differences in molecular shape, polarity, and volatility.

Comparative Performance of Stationary Phases

The choice of stationary phase is the most critical parameter in developing a robust separation method for xylene and cymene isomers.[1] The selectivity of the stationary phase is paramount, as it dictates the differential migration of the isomers through the column. We will explore the performance of several key classes of stationary phases, presenting a comparative analysis of their separation capabilities.

Cyclodextrin-Based Stationary Phases: The Power of Inclusion Complexation

Cyclodextrin-based stationary phases have emerged as a powerful tool for the separation of positional and structural isomers.[2] These cyclic oligosaccharides possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique geometry allows them to form temporary inclusion complexes with analytes that can fit into their cavity. The stability of these complexes is highly dependent on the shape and size of the guest molecule, leading to excellent shape selectivity.

For xylene isomers, cyclodextrin-based columns, such as those containing β-cyclodextrin derivatives, offer exceptional resolving power. The para-isomer, with its more linear and compact structure, fits more readily into the cyclodextrin cavity, resulting in stronger retention compared to the bulkier ortho- and meta-isomers. An Agilent CP-Chirasil-DEX CB column, which is modified with cyclodextrin, has demonstrated high-resolution separation of xylene isomers, with particularly good separation between the critical para- and meta-xylene pair.[3]

Separation Mechanism: Cyclodextrin Inclusion Complexation

cluster_column GC Column Cross-Section cluster_analytes Xylene Isomers Stationary Phase Cyclodextrin Stationary Phase p-Xylene p-Xylene (fits well) p-Xylene->Stationary Phase Strong Inclusion m-Xylene m-Xylene (poorer fit) m-Xylene->Stationary Phase Moderate Inclusion o-Xylene o-Xylene (poorest fit) o-Xylene->Stationary Phase Weak Inclusion

Caption: Inclusion complexation of xylene isomers with a cyclodextrin stationary phase.

Liquid Crystal Stationary Phases: Leveraging Molecular Order

Liquid crystal stationary phases possess a unique, highly ordered structure that provides excellent shape selectivity for aromatic isomers. In their nematic phase, these stationary phases consist of rod-like molecules that are aligned in a parallel fashion. This ordered arrangement allows for the preferential retention of more linear or planar molecules that can better intercalate between the liquid crystal molecules. Consequently, p-xylene is typically retained longer than m-xylene, which is in turn retained longer than the more sterically hindered o-xylene.

Conventional Polar and Non-Polar Stationary Phases

While specialized phases often provide the best resolution, conventional polar and non-polar columns can also be employed, though often with limitations.

  • Non-Polar Phases (e.g., DP-5, HP-5MS): These phases, typically based on polydimethylsiloxane with a small percentage of phenyl groups, primarily separate compounds based on their boiling points. Since the boiling points of xylene and cymene isomers are very close, baseline separation is often difficult to achieve on these columns.[4] However, for cymene isomers, a non-polar phase (5% diphenyl/95% dimethylpolysiloxane) has been shown to elute them in the order of their boiling points: m-cymene, p-cymene, and then o-cymene.[5]

  • Polar Phases (e.g., PEG, HP-INNOWAX): Polar stationary phases, such as those based on polyethylene glycol, can offer alternative selectivity based on dipole-dipole interactions.[6] While a PEG column showed some separation of xylene isomers, it was not complete. A comparative study showed that a novel tocopheryl polyethylene glycol succinate (TPGS) stationary phase provided superior resolution for both xylene and cymene isomers compared to a standard HP-INNOWAX (PEG) column and a non-polar HP-5MS column.[7]

Novel Stationary Phases: Pillar[n]arenes

Recent research has explored the use of novel macrocyclic compounds, such as pillararenes, as GC stationary phases.[8] These molecules possess π-electron-rich cavities that can engage in specific non-covalent interactions with aromatic analytes. A pillararene-based column (P6A-C10) demonstrated high-resolution performance for xylene isomers, outperforming several commercial columns, including HP-5, HP-35, DB-17, and PEG-20M.[8][9]

Performance Data Summary

The following tables summarize the performance of different stationary phases for the separation of xylene and cymene isomers based on available experimental data. Please note that direct comparison can be challenging due to variations in analytical conditions across different studies.

Table 1: Performance of Stationary Phases for Xylene Isomer Separation

Stationary PhaseColumn TypeElution OrderResolution (p/m)Reference
DNP (5%) + DIP (10%)Packedp-xylene, m-xylene, o-xyleneGood
DP5Capillaryp-xylene, m-xylene, o-xyleneIncomplete
PEG 20%PackedNot specifiedPoor
TPGSCapillaryp-xylene, m-xylene, o-xyleneBaseline[7]
HP-INNOWAX (PEG)Capillaryp-xylene, m-xylene, o-xyleneCo-elution[7]
HP-5MSCapillaryp-xylene, m-xylene, o-xyleneCo-elution[7]
Pillararene (P6A-C10)Capillaryp-xylene, m-xylene, o-xyleneHigh[8][9]
SLB®-IL60 (Ionic Liquid)Capillaryp-xylene, m-xylene, o-xyleneBaseline
CP-Chirasil-DEX CBCapillaryp-xylene, m-xylene, o-xyleneVery Good[3]

Table 2: Performance of Stationary Phases for Cymene Isomer Separation

Stationary PhaseColumn TypeElution OrderRetention Indices (RI)Reference
5% Diphenyl/95% DimethylpolysiloxaneCapillarym-cymene, p-cymene, o-cymenem: 1022, p: 1024, o: 1039[5]
TPGSCapillaryp-cymene, m-cymene, o-cymeneBaseline[7]
HP-INNOWAX (PEG)Capillaryp-cymene, m-cymene, o-cymeneCo-elution[7]
HP-5MSCapillaryp-cymene, m-cymene, o-cymeneCo-elution[7]

Experimental Protocol: GC-FID Analysis of Xylene and Cymene Isomers

This protocol provides a starting point for the separation of xylene and cymene isomers using a cyclodextrin-based capillary column, which generally offers excellent selectivity for these analytes. Optimization will likely be required based on your specific instrumentation and sample matrix.

Experimental Workflow

Sample Preparation Sample Preparation GC-FID Analysis GC-FID Analysis Sample Preparation->GC-FID Analysis Injection Data Acquisition Data Acquisition GC-FID Analysis->Data Acquisition Signal Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Chromatogram Quantification Quantification Peak Integration & Identification->Quantification Peak Areas Report Generation Report Generation Quantification->Report Generation

Caption: A typical experimental workflow for GC analysis of aromatic isomers.

1. Materials and Reagents

  • Xylene isomer standard mix (o-, m-, p-xylene)

  • Cymene isomer standard mix (o-, m-, p-cymene)

  • High-purity solvent for dilution (e.g., hexane or pentane)

  • GC vials with septa

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: e.g., Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[3]

  • Data acquisition and processing software

3. GC-FID Conditions

ParameterValueRationale
Inlet Split/SplitlessA split injection is suitable for concentrated samples to avoid column overload.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes.
Split Ratio100:1 (adjustable)Adjust based on sample concentration to achieve appropriate peak intensity.
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen can allow for faster analysis times.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for good separation efficiency.
Oven Program 60 °C (hold 5 min), then ramp to 150 °C at 5 °C/minAn initial hold allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of the isomers. This program should be optimized for the specific column and analytes.
Detector FIDA robust and sensitive detector for hydrocarbons.
Detector Temperature280 °CPrevents condensation of the analytes in the detector.
Makeup Gas (N₂)25 mL/minOptimizes detector performance.
Hydrogen Flow30 mL/minFuel for the FID flame.
Air Flow300 mL/minOxidant for the FID flame.

4. Sample Preparation

  • Prepare a stock solution of the xylene and cymene isomer standards in the chosen solvent.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

  • For unknown samples, dilute them in the same solvent to fall within the calibration range.

5. Analysis

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the standard solutions to establish retention times and build the calibration curve.

  • Inject the unknown samples.

6. Data Analysis

  • Identify the isomer peaks in the chromatograms based on the retention times of the standards.

  • Integrate the peak areas for each isomer.

  • Quantify the amount of each isomer in the unknown samples using the calibration curve.

Conclusion

The successful separation of xylene and cymene isomers by gas chromatography is critically dependent on the selection of an appropriate stationary phase. While traditional non-polar and polar columns often fall short of providing baseline resolution, specialized phases have demonstrated exceptional performance. Cyclodextrin-based stationary phases, with their unique inclusion complexation mechanism, and to a lesser extent, liquid crystal phases, offer the high degree of shape selectivity required to resolve these challenging isomers. For routine analysis, a cyclodextrin-based capillary column is often the recommended starting point. However, for specific applications, novel phases such as pillar[n]arenes may provide superior separation. By understanding the principles behind the different separation mechanisms and consulting comparative data, researchers can confidently select the optimal stationary phase to achieve accurate and reliable quantification of xylene and cymene isomers.

References

  • Separations of the isomer mixtures of xylenes, cymenes, and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. (n.d.). Retrieved January 14, 2026, from [Link]

  • Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillararene-based stationary phase | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of liquid chromatographic selectivity for polycyclic aromatic hydrocarbons on cyclodextrin and C18 bonded phases - Sci-Hub. (n.d.). Retrieved January 14, 2026, from [Link]

  • Aromatic hydrocarbons, C - High resolution separation of xylene isomers - Agilent. (n.d.). Retrieved January 14, 2026, from [Link]

  • Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillararene-based stationary phase - PubMed. (2023, April 22). Retrieved January 14, 2026, from [Link]

  • Impact of GC Parameters on The Separation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Efficient separation of xylene isomers by nonporous adaptive crystals of hybrid[5]arene in both vapor and. (n.d.). Retrieved January 14, 2026, from [Link]

  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES - IRIS. (n.d.). Retrieved January 14, 2026, from [Link]

  • Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint - JEOL. (n.d.). Retrieved January 14, 2026, from [Link]

  • Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. (2023, April 1). Retrieved January 14, 2026, from [Link]

  • 2.5E: GC Parameters - Chemistry LibreTexts. (2022, April 7). Retrieved January 14, 2026, from [Link]

  • Artigo - SciELO. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography - PubMed. (2013, December). Retrieved January 14, 2026, from [Link]

  • Types of stationary phases in gas chromatography - Phenomenex. (n.d.). Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Assessing the Relative Toxicity of Alkylated Benzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Alkylated benzenes, a class of aromatic hydrocarbons including common solvents like toluene, xylenes, and ethylbenzene, are indispensable in various industrial and research settings. However, their structural similarities mask a significant variance in toxicological profiles. Understanding these differences is paramount for accurate risk assessment and the development of safer alternatives. This guide provides an in-depth comparison of their relative toxicities, grounded in mechanistic principles and supported by validated experimental protocols.

Section 1: The Primacy of Structure-Activity Relationships

The toxicity of an alkylated benzene is not an arbitrary characteristic; it is intrinsically linked to its chemical structure. The size, length, and branching of the alkyl substituent(s) on the benzene ring dictate the compound's metabolic fate and, consequently, its toxic potential.

Generally, the introduction of alkyl groups to the benzene ring reduces the acute systemic toxicity compared to the parent benzene molecule. Benzene is a known human carcinogen, primarily targeting bone marrow and causing conditions like aplastic anemia and leukemia.[1][2] Its alkylated derivatives, such as toluene and xylenes, are considered less harmful alternatives, though they are not without their own risks.[3]

The key factors influencing toxicity are:

  • Number and Size of Alkyl Groups: Increased alkylation can alter the molecule's lipophilicity, affecting its absorption, distribution, and metabolism. While it often decreases the specific hematotoxicity seen with benzene, it can enhance other effects like neurotoxicity.

  • Metabolic Activation: The primary driver of toxicity for these compounds is their metabolism by cytochrome P450 (CYP) enzymes in the liver.[4] This process can generate reactive metabolites, such as epoxides or quinones, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[5][6]

  • Positional Isomerism: In compounds like xylene (dimethylbenzene), the relative position of the methyl groups (ortho-, meta-, or para-) influences the metabolic pathways and the nature of the reactive intermediates formed, leading to subtle differences in toxicity.

Section 2: Core Mechanisms of Toxicity

The toxicity of alkylated benzenes is a multi-step process initiated by metabolic activation. Understanding this pathway is crucial for interpreting toxicological data and designing relevant assays.

Metabolic Activation Pathway

The primary enzymatic system responsible for metabolizing these compounds is the cytochrome P450 mixed-function oxidase system, particularly isozymes like CYP2E1.[4] The metabolic process can proceed via two main routes:

  • Ring Oxidation: The P450 enzyme adds an oxygen atom to the aromatic ring, forming a reactive epoxide intermediate. This epoxide can be detoxified by glutathione conjugation or hydrated to a dihydrodiol. However, it can also rearrange to form phenols or bind covalently to cellular nucleophiles, causing damage.

  • Side-Chain Oxidation: The alkyl group itself can be oxidized, forming alcohols, aldehydes, and carboxylic acids (e.g., toluene is metabolized to benzoic acid). This is generally considered a detoxification pathway, as the resulting metabolites are more water-soluble and readily excreted.

The balance between these pathways determines the compound's toxicity. Benzene, lacking an alkyl side-chain, is primarily metabolized through ring oxidation to toxic metabolites like benzoquinone.[6] Alkylated benzenes can undergo side-chain oxidation, which often represents a less toxic route. However, ring oxidation can still occur, and the nature of the alkyl group influences the susceptibility of the ring to attack.

Metabolic_Activation_of_Alkylated_Benzenes cluster_pathways Metabolic Pathways Alkylbenzene Parent Alkylbenzene (e.g., Toluene) CYP450 Cytochrome P450 (e.g., CYP2E1) Alkylbenzene->CYP450 Metabolism RingOx Ring Oxidation CYP450->RingOx Pathway 1 SideChainOx Side-Chain Oxidation CYP450->SideChainOx Pathway 2 Epoxide Reactive Epoxide Intermediate RingOx->Epoxide BenzylRadical Benzyl Alcohol / Benzaldehyde SideChainOx->BenzylRadical Toxicity Cellular Damage (Cytotoxicity, Genotoxicity) Epoxide->Toxicity Covalent Binding Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox BenzoicAcid Benzoic Acid (Excreted) BenzylRadical->BenzoicAcid Further Oxidation MTT_Assay_Workflow Start Start: Culture Cells on Porous Membranes Exposure Place in Sealed Chamber & Expose to Volatilized Compound (ALI) Start->Exposure Incubate Incubate for 24h (Post-Exposure) Exposure->Incubate AddMTS Add MTS Reagent to Cells Incubate->AddMTS IncubateMTS Incubate (1-2h) for Color Development AddMTS->IncubateMTS Read Measure Absorbance (Spectrophotometer) IncubateMTS->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for assessing cytotoxicity of volatile compounds using the MTS assay.

Protocol 2: Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemicals. [7] Objective: To determine if a test compound can induce mutations in the DNA of specific bacterial strains.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth. [8]These strains carry different mutations (frameshift or point mutations) in the histidine operon.

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes of mammals, the assay is performed with and without the addition of an S9 fraction. [8][9]The S9 fraction is derived from rat liver homogenates and contains cytochrome P450 enzymes, enabling the metabolic activation of pro-mutagens.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer control.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine. A small amount of histidine is added to the top agar to allow for a few initial cell divisions, which are necessary for mutations to occur. [10]5. Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control plates. [11]

Conclusion

The relative toxicity of alkylated benzenes is a complex function of their chemical structure, which governs their metabolic activation into reactive species. While alkylation generally reduces the severe hematotoxicity associated with benzene, it introduces other risks, primarily neurotoxicity. Quantitative data ranks the acute toxicity generally as Benzene > Ethylbenzene > Xylene > Toluene, but specific endpoints like cytotoxicity can alter this order. Rigorous and adapted experimental protocols, such as ALI in vitro exposures and the S9-supplemented Ames test, are critical for accurately assessing the hazards posed by these volatile but essential compounds. This guide provides the foundational knowledge and practical frameworks for researchers to conduct informed and reliable toxicological assessments.

References

  • Bakand, S., Winder, C., Khalil, C. & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105.
  • Bakand, S., Winder, C., Khalil, C. & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. University of Wollongong Research Online.
  • Chemwatch. (2023). Benzene, toluene, ethylbenzene, and xylene: What are the harms of BTEX chemicals?
  • ResearchGate. (2017). Comparative acute toxicity of benzene, toluene, ethylbenzene, and xylene acting singly against E. eugeniae.
  • ResearchGate. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Interaction Profile for Benzene, Toluene, Ethyl Benzene, Xylene.
  • Khan, H. A. (2007). Benzene's toxicity: a consolidated short review of human and animal studies. Journal of Environmental Science and Health, Part C, 25(2), 159-168.
  • National Center for Biotechnology Information (NCBI). (n.d.). Background Information for Benzene - Interaction Profile. NCBI.
  • National Institute of Environmental Health Sciences (NIEHS). (n.d.).
  • Wikipedia. (n.d.). Ames test. Wikipedia.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Concawe. (2012).
  • Parkes, H. G., & Evans, A. E. (1984). The toxicity of benzene and its metabolism and molecular pathology in human risk assessment. Journal of the Royal Society of Medicine, 77(11), 935–941.
  • Microbiologynote.com. (2022).
  • PubMed. (2007). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
  • Wikipedia. (n.d.). Benzene. Wikipedia.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). SUMMARY - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ATSDR Interaction Profile for BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes).

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Safety Operating Guide

Navigating the Disposal of Benzene, 1-methyl-3-(1-methylpropyl)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of Benzene, 1-methyl-3-(1-methylpropyl)-, also known by its synonym 3-sec-butyltoluene (CAS No. 1772-10-7)[1][2][3][4]. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Understanding the Hazard Profile

Inferred Hazard Characteristics:

Hazard ClassDescriptionPrecautionary Measures
Flammable Liquid Expected to be a flammable liquid and vapor[5].Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment[5].
Acute Toxicity (Oral, Dermal, Inhalation) May be toxic if swallowed, in contact with skin, or if inhaled[5][6].Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection[5].
Skin/Eye Irritation Likely to cause skin and eye irritation.Wash hands thoroughly after handling. If in eyes, rinse cautiously with water for several minutes[7].
Aquatic Toxicity Aromatic hydrocarbons can be harmful to aquatic life.Avoid release to the environment[8].

Step-by-Step Disposal Protocol

The proper disposal of Benzene, 1-methyl-3-(1-methylpropyl)- is a multi-step process that begins with waste identification and ends with collection by a certified hazardous waste handler.

Waste Identification and Classification

All waste containing Benzene, 1-methyl-3-(1-methylpropyl)- must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics[9][10].

  • Characteristic Waste: This compound will likely exhibit the characteristic of ignitability (EPA waste code D001 ) due to its flammable nature[9]. It may also be considered toxic, but specific testing would be required to assign a D-code for toxicity.

  • Listed Waste: If used as a solvent, it may fall under the F-list of hazardous wastes from non-specific sources[9][10].

For disposal purposes, it is safest to classify this waste as D001 and potentially as an F-listed waste if used as a solvent. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Personal Protective Equipment (PPE)

Prior to handling any waste containing Benzene, 1-methyl-3-(1-methylpropyl)-, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use[11].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary[11].

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Use a clearly labeled, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Benzene, 1-methyl-3-(1-methylpropyl)-", and the associated hazards (e.g., Flammable, Toxic).

  • Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents, which can cause a violent reaction.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills (less than 100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (greater than 100 mL):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Pickup: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal vendor. Do not pour this chemical down the drain or dispose of it in regular trash[8].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of Benzene, 1-methyl-3-(1-methylpropyl)-.

DisposalWorkflow start Start: Unused or Spent Benzene, 1-methyl-3-(1-methylpropyl)- is_waste Is it a waste product? start->is_waste handle_as_product Handle as Product (Store appropriately) is_waste->handle_as_product No classify_waste Classify as Hazardous Waste (e.g., D001 - Ignitable) is_waste->classify_waste Yes ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) classify_waste->ppe select_container Select appropriate, labeled, and closed waste container transfer_waste Transfer waste to container in a ventilated area (fume hood) select_container->transfer_waste ppe->select_container spill_check Any spills during transfer? transfer_waste->spill_check manage_spill Manage spill according to protocol spill_check->manage_spill Yes store_waste Store container in designated Satellite Accumulation Area spill_check->store_waste No manage_spill->transfer_waste request_pickup Request pickup by certified hazardous waste vendor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for Benzene, 1-methyl-3-(1-methylpropyl)-.

References

  • Benzene, 1-methyl-3-(1-methylpropyl)-. NIST WebBook. [Link]

  • Benzene, 1-methyl-3-propyl-. PubChem. [Link]

  • Benzene, (1-methylpropyl)-. US EPA Substance Registry Services. [Link]

  • 1-Methyl-3-(1-methylpropyl)benzene. PubChem. [Link]

  • Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). Cheméo. [Link]

  • MSDS of 3-tert-Butyltoluene. Capot Chemical. [Link]

  • 3-tert-Butyltoluene. PubChem. [Link]

  • EPA Hazardous Waste Codes. US EPA. [Link]

  • Material Safety Data Sheet - 4-tert-Butyltoluene. Cole-Parmer. [Link]

  • m-Cymene. PubChem. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • Waste Classification. Environmental Protection Agency. [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Benzene, 1-methyl-3-(1-methylpropyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety protocols and logistical guidance for the handling of Benzene, 1-methyl-3-(1-methylpropyl)-, also identified as 3-sec-butyltoluene. As professionals in research and development, our commitment to safety is paramount. This guide moves beyond a simple checklist, offering a procedural framework grounded in scientific rationale to ensure every operational step is self-validating and minimizes risk.

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. The SDS for your specific product is the primary source of safety information. Always perform a risk assessment for your specific experimental conditions and adhere to your institution's safety protocols.

The 'Why': Understanding the Hazard Profile

Benzene, 1-methyl-3-(1-methylpropyl)- is an aromatic hydrocarbon. While specific toxicological data for this exact isomer may be limited, the hazards can be inferred from its chemical class and related compounds. The benzene ring is a core structural feature associated with significant health risks. The parent compound, benzene, is a known human carcinogen and mutagen that can cause damage to organs through prolonged exposure[1].

Therefore, we must operate under the assumption that this compound is:

  • Flammable: Aromatic hydrocarbons are typically flammable, with vapors that can form explosive mixtures with air[2][3].

  • A Dermal and Respiratory Irritant: Contact can cause skin and eye irritation[1]. Inhalation may lead to respiratory tract irritation, dizziness, and other central nervous system effects[1][4].

  • Systemically Toxic: Absorption through the skin or inhalation can lead to systemic health effects. The primary routes of occupational exposure to aromatic hydrocarbons are inhalation and skin contact[5].

Our entire safety strategy is built upon creating impermeable barriers to these routes of exposure.

The 'What': Your Multi-Layered Defense System (PPE)

The selection of appropriate PPE is the final and most personal line of defense, employed after engineering controls (e.g., chemical fume hoods) and administrative controls are in place.

Dermal Protection: Skin and Hand Safety
  • Hand Protection: Standard laboratory gloves (e.g., nitrile) are insufficient for prolonged contact with aromatic hydrocarbons.

    • Primary Recommendation: Use gloves with high resistance to aromatic compounds. Consult the manufacturer's glove compatibility charts for specific breakthrough times. Materials like Viton™ or Barrier® (laminate) are often recommended.

    • For Splash Protection/Short-Duration Tasks: Double-gloving with a chemically resistant inner glove and a nitrile outer glove is a practical approach. The outer glove can be removed immediately upon contamination.

    • Causality: The choice is dictated by preventing permeation. Aromatic solvents can cause swelling, degradation, and rapid permeation in less-resistant materials, leading to direct skin exposure. Always inspect gloves for any signs of degradation before use[4].

  • Body Protection:

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Chemical Apron: When handling larger quantities (>100 mL) or when there is a significant splash risk, a chemically resistant apron worn over the lab coat is required[6].

    • Footwear: Fully enclosed, liquid-resistant shoes are required at all times. Shoe covers should be considered when working with high concentrations or large volumes[6].

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work[6].

  • Elevated Risk: When handling the chemical outside of a fume hood, during transfers, or whenever there is a splash hazard, a full-face shield must be worn over safety glasses [2].

  • Causality: This dual protection shields against direct splashes (face shield) and prevents vapors or smaller droplets from reaching the eyes from the sides (safety glasses).

Respiratory Protection
  • Primary Engineering Control: All work with Benzene, 1-methyl-3-(1-methylpropyl)- should be performed in a certified chemical fume hood to minimize vapor inhalation[3][6].

  • When Respirators are Required: In the absence of adequate ventilation or during emergency situations (e.g., a large spill), respiratory protection is essential[2][7].

    • Recommended Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges.

    • Fit Testing: A respirator is ineffective without a proper seal. All users must be formally fit-tested and trained on the proper use, maintenance, and limitations of their respirator, as per OSHA 29 CFR 1910.134.

  • Causality: Aromatic hydrocarbon vapors are heavier than air and can accumulate in poorly ventilated areas, posing a significant inhalation risk[1]. A respirator provides a direct barrier to protect the respiratory system from these toxic vapors[5].

The 'How': Procedural Integrity and Disposal

Proper procedure is as critical as the equipment itself. A flawed protocol can render the best PPE useless.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat and chemical apron, if required.

  • Respiratory Protection: If a respirator is needed, perform a positive and negative pressure user seal check.

  • Eye/Face Protection: Put on safety glasses, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemically resistant gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off) - Crucial for avoiding contamination

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face/Eye Protection: Remove the face shield (if used), followed by safety glasses, handling them by the earpieces.

  • Body Protection: Unfasten the lab coat and roll it away from the body, ensuring the contaminated exterior is folded inward.

  • Respirator: If worn, remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Workflow

The entire lifecycle of the chemical, from storage to disposal, must be managed as a controlled process.

Operational_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification is Current A->B C Assemble All Required PPE B->C D Prepare Hazardous Waste Containers C->D E Don PPE Following Correct Sequence D->E F Perform All Manipulations Strictly Within Fume Hood E->F G Keep Containers Tightly Closed When Not in Use F->G H Segregate Waste: - Liquid Chemical Waste - Contaminated Solid Waste (Gloves, Wipes) G->H Experiment Complete I Decontaminate Work Surface H->I J Doff PPE Following Correct Sequence I->J K Final Hand Hygiene J->K

Caption: End-to-end workflow for safely handling and disposing of Benzene, 1-methyl-3-(1-methylpropyl)-.

Disposal Plan
  • Chemical Waste: Benzene, 1-methyl-3-(1-methylpropyl)- and any solutions containing it must be disposed of as hazardous waste. Do not discharge to sewer systems[7].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be collected in a suitable, closed, and clearly labeled hazardous waste container for disposal[6][8].

Emergency Response Protocol

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][8].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[1][4]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][4]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][8].

Quantitative Data and References

Chemical Data Summary
PropertyValueSource
Chemical Name Benzene, 1-methyl-3-(1-methylpropyl)-PubChem[9]
Synonym 1-butan-2-yl-3-methylbenzenePubChem[9]
CAS Number 1772-10-7PubChem[9]
Molecular Formula C₁₁H₁₆PubChem[9]
Molecular Weight 148.24 g/mol PubChem[9]
References
  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. International Journal of Environmental Research and Public Health.

  • Polycyclic Aromatic Hydrocarbons. 3M.

  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Revista Latino-Americana de Enfermagem.

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate.

  • 1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS). LookChem.

  • Benzene Safety Data Sheet. Airgas.

  • Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles. UL Fire Safety Research Institute.

  • 1-Methyl-2-(1-methylpropyl)benzene SDS, 1595-06-8 Safety Data Sheets. ECHEMI.

  • Benzene Standard Operating Procedure. University of Michigan Environment, Health & Safety.

  • Safety Data Sheet for Benzene, 1-methyl-4-(1-methylethenyl)-. Fisher Scientific.

  • 3-tert-Butyltoluene. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 3-tert-Butyltoluene. TCI Chemicals.

  • Chemical Safety Data Sheet for BENZENE,1,1'-(3-METHYL-1-PROP. ChemicalBook.

  • Benzene, 1-(1-methylethyl)-3-propyl- (9CI) Safety Data Sheets. Echemi.

  • 1-Methyl-3-propylbenzene SDS, 1074-43-7 Safety Data Sheets. ECHEMI.

  • Safety Data Sheet for 4-tert-Butyltoluene. Fisher Scientific.

  • Safety Data Sheet for Benzene. Sigma-Aldrich.

  • MSDS of 3-tert-Butyltoluene. Capot Chemical.

  • Safety Data Sheet for 3,5-Di-tert-butyltoluene. Fisher Scientific.

  • Benzene, 1-methyl-3-(1-propynyl)- (9CI) - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet for Benzene. Carl ROTH.

  • 1-Methyl-3-(1-methylpropyl)benzene. PubChem, National Center for Biotechnology Information.

  • Benzene - Hazardous Substance Fact Sheet. New Jersey Department of Health.

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Sources

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